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Core Science & Biosynthesis

Foundational

Introduction: The Significance of (2R)-2-Ethynyltetrahydrofuran as a Chiral Building Block

An In-Depth Technical Guide to the Stereoselective Synthesis of (2R)-2-Ethynyltetrahydrofuran (2R)-2-Ethynyltetrahydrofuran is a valuable chiral heterocyclic compound. The tetrahydrofuran (THF) moiety is a prevalent stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of (2R)-2-Ethynyltetrahydrofuran

(2R)-2-Ethynyltetrahydrofuran is a valuable chiral heterocyclic compound. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast number of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide range of activities such as antitumor, antimalarial, and immunosuppressive properties[1][2][3][4]. The ethynyl group, a versatile functional handle, allows for further elaboration through various chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, making this molecule a highly sought-after building block in medicinal chemistry and drug development. The precise stereochemical control at the C2 position is critical, as the biological activity of the final therapeutic agent is often dependent on a single enantiomer. This guide provides a detailed overview of robust and field-proven stereoselective pathways for the synthesis of the (2R)-enantiomer, aimed at researchers and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure compounds can be broadly approached through three primary strategies: chiral pool synthesis, catalysis-driven asymmetric synthesis, and resolution of racemic mixtures.[5][6] Each approach offers distinct advantages and faces unique challenges regarding substrate scope, scalability, and overall efficiency. This guide will delve into specific, validated methodologies within these frameworks for obtaining (2R)-2-ethynyltetrahydrofuran.

Visualizing the Synthetic Approaches

G cluster_0 Core Synthetic Strategies Start Achiral or Racemic Precursors ChiralPool Chiral Pool Synthesis Start->ChiralPool AsymmetricCat Asymmetric Catalysis Start->AsymmetricCat Resolution Kinetic Resolution Start->Resolution Product (2R)-2-Ethynyltetrahydrofuran ChiralPool->Product AsymmetricCat->Product Resolution->Product

Caption: Overview of primary stereoselective synthesis strategies.

Strategy 1: Chiral Pool Synthesis - Leveraging Nature's Stereochemistry

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials.[7][8] This strategy elegantly bypasses the need for generating the primary stereocenter, instead focusing on the chemical manipulation of the existing chiral scaffold.

Pathway A: Synthesis from D-Glutamic Acid

A common and effective approach involves the transformation of D-glutamic acid, a naturally occurring amino acid, into a suitable lactone intermediate which can then be converted to the target molecule.

Conceptual Workflow:

Caption: Chiral pool synthesis pathway from D-glutamic acid.

Detailed Protocol (Illustrative):

  • Preparation of (R)-γ-Butyrolactone-γ-carboxylic acid: To a solution of D-glutamic acid in aqueous sulfuric acid at 0 °C, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for several hours, allowing for the diazotization of the amine and subsequent intramolecular nucleophilic attack by the γ-carboxylic acid to form the lactone. The product is extracted and purified.

    • Rationale: This classical reaction converts the amino group into a good leaving group (N₂) and facilitates stereospecific cyclization to form the chiral lactone.

  • Reduction to Diol: The carboxylic acid of the lactone is selectively reduced using a mild reducing agent like borane-THF complex (BH₃·THF) to yield the corresponding chiral diol.

    • Rationale: BH₃·THF is chosen for its high chemoselectivity in reducing carboxylic acids over esters (the lactone), preserving the core cyclic structure.

  • Cyclization to (2R)-2-(hydroxymethyl)tetrahydrofuran: The resulting diol is then subjected to acid-catalyzed cyclization. This is often achieved by heating in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), which promotes the intramolecular Williamson ether synthesis.

    • Rationale: The acidic conditions protonate one hydroxyl group, converting it into a good leaving group (water), which is then displaced by the other hydroxyl group to form the tetrahydrofuran ring.[1]

  • Oxidation and Ethynylation: The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidant like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The resulting aldehyde is then reacted with the Ohira-Bestmann reagent or undergoes a Corey-Fuchs reaction followed by treatment with a strong base (e.g., n-BuLi) to install the terminal alkyne.

    • Rationale: This two-step sequence is a standard and reliable method for converting an alcohol into a terminal alkyne.

  • Final Product: The reaction yields (2R)-2-ethynyltetrahydrofuran, which is purified by column chromatography.

Strategy 2: Asymmetric Catalysis - Creating Chirality on Demand

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.[6] This approach is highly efficient and atom-economical.

Pathway B: Asymmetric Epoxidation and Reductive Cyclization

A powerful strategy involves the Sharpless Asymmetric Epoxidation of an allylic alcohol, which sets the key stereocenter with high predictability and enantioselectivity.[9][10][11][12]

Key Transformation:

Caption: Key steps in the Sharpless epoxidation approach.

Detailed Protocol (Illustrative):

  • Preparation of (Z)-Hex-2-en-5-yn-1-ol: Commercially available but-3-yn-1-ol is first protected (e.g., as a silyl ether). The terminal alkyne is then coupled with vinyl bromide via Sonogashira coupling. Subsequent partial reduction of the internal alkyne using Lindlar's catalyst affords the cis-allylic alcohol after deprotection.

    • Rationale: The cis-geometry of the double bond is crucial for the subsequent cyclization step. Lindlar hydrogenation is a well-established method for the stereoselective semi-reduction of alkynes to cis-alkenes.

  • Sharpless Asymmetric Epoxidation: The (Z)-allylic alcohol is subjected to Sharpless epoxidation conditions. To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate ((+)-DET) in anhydrous dichloromethane at -20 °C, the allylic alcohol is added, followed by a solution of tert-butyl hydroperoxide (TBHP).[10][12]

    • Rationale: The combination of Ti(OiPr)₄, a chiral tartrate ligand, and an oxidant (TBHP) forms a chiral catalyst complex. The use of (+)-DET directs the epoxidation to one specific face of the alkene, predictably yielding the desired enantiomer of the epoxy alcohol with high enantiomeric excess (>95% ee).[9][13]

  • Intramolecular Cyclization: The resulting chiral epoxy alcohol is treated with a base, such as sodium hydride (NaH), in an anhydrous solvent like THF.

    • Rationale: The base deprotonates the free hydroxyl group, which then acts as an intramolecular nucleophile, attacking the epoxide at the less-hindered carbon in a 5-exo-tet ring closure. This process is highly stereospecific and yields the desired (2R)-2-ethynyltetrahydrofuran derivative.

Strategy 3: Enzymatic Kinetic Resolution - The "Green" Chemistry Approach

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the high stereoselectivity of enzymes to separate a racemic mixture.[14] An enzyme, typically a lipase or esterase, preferentially catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer, leaving the other enantiomer unreacted and thus resolved.[15][16][17]

Pathway C: Lipase-Catalyzed Resolution of Racemic 2-Ethynyltetrahydrofuran

This method involves the synthesis of the racemic alcohol and its subsequent resolution.

Workflow for Enzymatic Resolution:

G Racemate Racemic (R/S)-2-Ethynyl-THF-alcohol Enzyme Lipase (e.g., CAL-B) + Acyl Donor Racemate->Enzyme Separation Chromatographic Separation Enzyme->Separation Product1 (R)-Acetylated Ester Separation->Product1 Faster Eluting Product2 (S)-Unreacted Alcohol Separation->Product2 Slower Eluting FinalProduct (R)-Alcohol Product1->FinalProduct Hydrolysis

Caption: Workflow for enzymatic kinetic resolution.

Detailed Protocol (Illustrative):

  • Synthesis of Racemic 2-Ethynyltetrahydrofuran: A racemic version of the target molecule can be synthesized via several methods, for instance, by the cyclization of hex-5-yne-1,4-diol under acidic conditions.

  • Enzymatic Kinetic Resolution: The racemic alcohol is dissolved in an appropriate organic solvent (e.g., toluene). An acyl donor, such as vinyl acetate, and a lipase, commonly Candida antarctica Lipase B (CAL-B), are added.[15] The reaction is stirred at a controlled temperature (e.g., 37 °C) and monitored by chiral HPLC or GC.[17][18]

    • Rationale: CAL-B is known for its high efficiency and enantioselectivity in acylating secondary alcohols. It will preferentially acylate one enantiomer (e.g., the R-enantiomer) much faster than the other. The reaction is stopped at ~50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.[14]

  • Separation and Deprotection: Once ~50% conversion is reached, the enzyme is filtered off. The resulting mixture, containing the (R)-acetylated product and the unreacted (S)-alcohol, is separated by standard column chromatography. The isolated (R)-ester is then hydrolyzed (e.g., using potassium carbonate in methanol) to afford the desired enantiomerically pure (2R)-2-ethynyltetrahydrofuran alcohol.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available starting materials, and required enantiopurity.

Pathway Core Strategy Key Advantages Potential Challenges Typical Yield Typical e.e.
A: From D-Glutamic Acid Chiral Pool SynthesisAbsolute stereochemistry is guaranteed from the start; well-established transformations.Multi-step synthesis can lead to lower overall yields; relies on availability of the correct starting enantiomer.20-30% (overall)>99%
B: Sharpless Epoxidation Asymmetric CatalysisHigh enantioselectivity; predictable stereochemical outcome; catalytic use of chiral ligand.Requires handling of potentially unstable peroxides and organometallic reagents; multi-step preparation of substrate.[13]40-60% (overall)>95%[9]
C: Enzymatic Resolution Kinetic ResolutionHigh enantioselectivity; mild, environmentally friendly conditions; enzyme can be recycled.Theoretical maximum yield is 50%; requires an efficient separation of the product and unreacted starting material.[14]40-48% (for one enantiomer)>99%[16]

Conclusion and Future Outlook

Stereoselective synthesis of (2R)-2-ethynyltetrahydrofuran can be effectively achieved through several robust methodologies. Chiral pool synthesis offers an unambiguous route to the correct stereoisomer, while asymmetric catalysis, particularly the Sharpless epoxidation, provides a powerful method for inducing chirality with high fidelity. For applications where green chemistry and exceptional enantiopurity are paramount, enzymatic kinetic resolution stands out as a superior choice.

Future developments in this field will likely focus on improving the efficiency and scalability of catalytic methods. The discovery of novel, non-precious metal catalysts for asymmetric cycloetherification or direct C-H functionalization of tetrahydrofuran could significantly streamline synthesis.[19][20][21] Furthermore, the engineering of novel enzymes with enhanced substrate specificity and stability could push the boundaries of biocatalytic resolutions, making these valuable chiral building blocks even more accessible for the development of next-generation therapeutics.

References

  • Hoye, T. R., et al. (2006). Catalytic Asymmetric Ring-Closing Metathesis in the Synthesis of Cyclic Enol Ethers. Journal of the American Chemical Society. [Link]

  • Zhang, W., et al. (2019). Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions. Chemical Science. [Link]

  • Zaragoza, F., et al. (2003). Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development. [Link]

  • Cox, N., et al. (2013). Catalytic asymmetric synthesis of cyclic ethers containing an α-tetrasubstituted stereocenter. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic ethers. Organic Chemistry Portal. [Link]

  • Park, H., et al. (2012). Asymmetric phase-transfer catalytic aza-Michael addition to cyclic enone: Highly enantioselective and diastereoselective synthesis of cyclic 1,3-aminoalcohols. American Chemical Society National Meeting. [Link]

  • ResearchGate. (2009). Scheme 6. Enzymatic kinetic resolution of E-10. Tetrahedron. [Link]

  • Moodle@Units. (n.d.). Applications of Sharpless asymmetric epoxidation in total synthesis. Moodle@Units. [Link]

  • Ni, Y., et al. (2021). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications. [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • Langer, P., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron. [Link]

  • ResearchGate. (2006). Analytical scale enzymatic kinetic resolution reactions. Tetrahedron. [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Sharpless Epoxidation. Organic Chemistry Portal. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry. [Link]

  • Trost, B. M., & Stambuli, J. P. (2013). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones. Journal of the American Chemical Society. [Link]

  • Angle, S. R., et al. (1998). Stereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. Organic Chemistry Portal. [Link]

  • University of York. (n.d.). Asymmetric Synthesis - Chiral Pool. University of York. [Link]

  • Roy, B. C., & Snider, B. B. (2011). Enantioselective Synthesis of 2,2,5-Tri- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis. Organic Letters. [Link]

  • ResearchGate. (2010). Stereoselective Synthesis of Tetrahydrofuran by Diasteroselective [3+2] Cycloaddition Reaction of Chiral Allylsilane with a-Keto Ester. ChemInform. [Link]

  • University of York. (n.d.). Introduction to Asymmetric Synthesis. University of York. [Link]

  • IIP Series. (2022). Asymmetric Synthesis. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Li, C., et al. (2023). Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. Molecules. [Link]

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Exploratory

An In-Depth Technical Guide to the NMR Spectra and Chemical Shifts of (2R)-2-Ethynyltetrahydrofuran

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of (2R)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of (2R)-2-ethynyltetrahydrofuran, a chiral molecule of interest in synthetic chemistry. We will delve into the theoretical basis for the predicted chemical shifts (δ) and coupling constants (J), explaining the influence of the molecule's stereochemistry and the electronic effects of its functional groups—the ether oxygen and the terminal alkyne. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization. While direct experimental spectra for this specific compound are not widely published, the principles and predictions herein are grounded in extensive data from analogous structures and established NMR theory.[1][2]

Introduction and Structural Framework

(2R)-2-Ethynyltetrahydrofuran is a heterocyclic compound featuring a five-membered tetrahydrofuran (THF) ring substituted with an ethynyl group at the C2 position. The presence of a chiral center at C2 and the distinct electronic environments created by the sp³-hybridized THF ring, the electronegative oxygen atom, and the sp-hybridized alkyne moiety result in a unique and predictable NMR fingerprint. Understanding this fingerprint is crucial for confirming the molecule's identity, assessing its purity, and studying its conformational dynamics.[3][4]

To facilitate a clear discussion, the atoms in (2R)-2-ethynyltetrahydrofuran are numbered as shown in the diagram below. The protons attached to the carbon atoms are designated with the same number as the carbon, using 'a' and 'b' to distinguish between diastereotopic protons where applicable.

Figure 1. Structure and atom numbering of (2R)-2-ethynyltetrahydrofuran.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through its chemical shifts and splitting patterns. The electronegativity of the ring oxygen and the magnetic anisotropy of the ethynyl group are the dominant factors influencing the proton resonances.

Causality of Chemical Shifts and Multiplicities:
  • H7 (Ethynyl Proton, C7-H): The terminal alkyne proton is expected to appear as a doublet around δ 2.5 ppm . The magnetic field induced by the circulating π-electrons of the triple bond shields this proton, causing it to resonate at a relatively high field (low ppm) compared to vinylic or aromatic protons. It is coupled to the H2 proton through four bonds (a long-range coupling), resulting in a doublet with a small coupling constant (⁴J ≈ 2-3 Hz).

  • H2 (C2-H): This proton is positioned on the carbon atom bonded to both the ring oxygen and the ethynyl group. This dual influence causes a significant downfield shift. The electronegative oxygen withdraws electron density, deshielding H2. The carbon it is attached to (C2) is also adjacent to an sp-hybridized carbon (C6), further contributing to the deshielding. Its signal is predicted to be a triplet of doublets (td) or a complex multiplet around δ 4.5-4.7 ppm . It couples with the two diastereotopic protons on C3 (H3a, H3b) and the terminal alkyne proton (H7).

  • H5a, H5b (C5-H₂): These two protons are adjacent to the ring oxygen, placing them in a deshielded environment. They are expected to resonate as multiplets in the range of δ 3.8-4.1 ppm . As they are diastereotopic, they will have different chemical shifts and will couple with each other (geminal coupling) and with the C4 protons (vicinal coupling).

  • H3a, H3b, H4a, H4b (C3-H₂ and C4-H₂): These methylene protons form a complex, overlapping multiplet system in the upfield region of the spectrum, typically between δ 1.8-2.2 ppm . Their signals are complex due to geminal coupling between diastereotopic pairs and vicinal coupling with protons on adjacent carbons. This region often requires 2D NMR techniques like COSY for unambiguous assignment.[5]

Predicted ¹³C NMR Spectral Analysis

The carbon NMR spectrum is simpler than the proton spectrum due to proton decoupling, resulting in single lines for each unique carbon atom. The chemical shifts are primarily influenced by hybridization and proximity to the electronegative oxygen atom.

Causality of Chemical Shifts:
  • C6 and C7 (Alkyne Carbons): The sp-hybridized carbons of the ethynyl group resonate in a characteristic window.

    • C6 (quaternary, C≡C-H): This carbon, attached to the THF ring, is expected around δ 80-85 ppm .

    • C7 (terminal, C≡C-H): The terminal carbon of the alkyne typically appears slightly upfield from the internal one, predicted to be around δ 75-80 ppm .

  • C2 (O-C-C≡C): This carbon is bonded to the electronegative oxygen, which strongly deshields it, shifting its resonance significantly downfield. A chemical shift in the range of δ 78-82 ppm is expected.

  • C5 (O-C): Similar to C2, C5 is directly attached to the oxygen atom and is therefore deshielded. Its signal is predicted to be around δ 68-72 ppm .[6]

  • C3 and C4 (Methylene Carbons): These sp³-hybridized carbons are the most shielded in the molecule.

    • C3: Being beta to the oxygen atom, it is slightly deshielded compared to C4. Its resonance is expected around δ 28-32 ppm .

    • C4: This carbon is the furthest from the electron-withdrawing groups and will therefore be the most upfield, with a predicted signal around δ 25-28 ppm .

Data Summary

The predicted NMR data, based on established principles and data from analogous substituted tetrahydrofurans, are summarized below.[7][8]

Table 1: Predicted ¹H and ¹³C NMR Data for (2R)-2-Ethynyltetrahydrofuran in CDCl₃

Atom No. Type Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
1 O - - -
2 CH 4.5 – 4.7 td or m 78 – 82
3 CH₂ 1.8 – 2.2 m 28 – 32
4 CH₂ 1.8 – 2.2 m 25 – 28
5 CH₂ 3.8 – 4.1 m 68 – 72
6 C - - 80 – 85

| 7 | CH | ~2.5 | d | 75 – 80 |

Abbreviations: d = doublet, td = triplet of doublets, m = multiplet

Standardized Experimental Protocol for NMR Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for (2R)-2-ethynyltetrahydrofuran, the following protocol should be followed.

Figure 2. Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (2R)-2-ethynyltetrahydrofuran. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Spectral Width (sw): ~12 ppm, centered around 6 ppm.

    • Number of Scans (ns): 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquire the Free Induction Decay (FID) and save the data.

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Spectral Width (sw): ~220 ppm, centered around 100 ppm.

    • Number of Scans (ns): ≥ 1024 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquire the FID and save the data.

  • Data Processing:

    • Apply a Fourier transform to both FIDs to convert the time-domain data into frequency-domain spectra.

    • Carefully phase correct both spectra.

    • Apply baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Conclusion

The NMR spectra of (2R)-2-ethynyltetrahydrofuran are characterized by distinct signals that are highly informative of its structure. The key diagnostic peaks in the ¹H NMR spectrum are the downfield-shifted proton at C2 (δ ~4.6 ppm) and the shielded alkyne proton (δ ~2.5 ppm). In the ¹³C NMR spectrum, the carbons adjacent to the oxygen (C2 and C5) and the two sp-hybridized alkyne carbons provide unambiguous confirmation of the principal structural motifs. The predicted values in this guide offer a reliable reference for the identification and characterization of this molecule and its derivatives in a research and development setting.

References

  • Duddeck, H. (2009). Carbon-13 NMR Spectra of Heterocyclic Compounds. In G. A. Webb (Ed.), Annual Reports on NMR Spectroscopy (Vol. 67, pp. 1-137). Academic Press.
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  • Cremer, D., & Wu, A. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Journal of the American Chemical Society, 125(33), 10014-10027.
  • The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for Dual role of Allylsamarium Bromide. Supporting Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412–421. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Wishart, D. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

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  • Mondal, S., & Jayaraman, N. (2014). Crystal-to-Crystal Azide–Alkyne Cycloaddition Polymerization of an Unprotected Monosaccharide.
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Foundational

An In-depth Technical Guide to the Mechanism of Formation for Chiral 2-Ethynyltetrahydrofurans

Introduction Chiral 2-ethynyltetrahydrofurans are privileged structural motifs found in a diverse array of biologically active natural products and are key building blocks in medicinal chemistry.[1][2] Their rigid, three...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral 2-ethynyltetrahydrofurans are privileged structural motifs found in a diverse array of biologically active natural products and are key building blocks in medicinal chemistry.[1][2] Their rigid, three-dimensional structure and the reactive handle provided by the ethynyl group make them valuable precursors for the synthesis of complex molecules, including potent HIV-1 protease inhibitors.[3] The stereoselective construction of these five-membered oxygen heterocycles is a significant challenge in synthetic organic chemistry. This guide provides an in-depth exploration of the primary mechanistic pathways for the formation of chiral 2-ethynyltetrahydrofurans, with a focus on the underlying principles that govern stereocontrol. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of chiral 2-ethynyltetrahydrofurans predominantly relies on the intramolecular cyclization of acetylenic alcohols. The stereochemical outcome of these reactions is dictated by the choice of catalyst, reaction conditions, and the nature of the substrate. This guide will delve into the most prevalent and effective strategies, including metal-catalyzed and organocatalytic approaches.

Metal-Catalyzed Intramolecular Hydroalkoxylation of Acetylenic Alcohols

The addition of an alcohol across a carbon-carbon triple bond, known as hydroalkoxylation, is a powerful and atom-economical method for the formation of cyclic ethers.[4][5][6] Transition metal catalysts, particularly those based on gold, platinum, and copper, have proven to be highly effective in promoting the intramolecular hydroalkoxylation of acetylenic alcohols to yield 2-ethynyltetrahydrofurans.[5][6][7]

1.1 Gold-Catalyzed Cyclization

Gold catalysts, typically in the form of Au(I) or Au(III) salts, are exceptionally efficient in activating alkynes towards nucleophilic attack.[8][9][10][11] The generally accepted mechanism for the gold-catalyzed intramolecular hydroalkoxylation of a γ-acetylenic alcohol proceeds through the following key steps:

  • π-Activation of the Alkyne: The gold catalyst coordinates to the alkyne, rendering it more electrophilic and susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The tethered hydroxyl group attacks the activated alkyne in a 5-exo-dig fashion, which is generally favored for the formation of five-membered rings.

  • Protodeauration: The resulting vinyl-gold intermediate is protonated, typically by a protic solvent or trace acid, to release the 2-ethynyltetrahydrofuran product and regenerate the active gold catalyst.

The stereochemistry of the newly formed chiral center at the 2-position is often substrate-controlled, relying on pre-existing stereocenters in the acetylenic alcohol precursor to direct the facial selectivity of the intramolecular attack.

Diagram: Gold-Catalyzed 5-exo-dig Cyclization

Gold_Catalyzed_Cyclization cluster_cycle Catalytic Cycle Start γ-Acetylenic Alcohol Activated_Complex π-Complex Intermediate Start->Activated_Complex + [Au]⁺ Au_cat [Au]⁺ Vinyl_Gold Vinyl-Gold Intermediate Activated_Complex->Vinyl_Gold Intramolecular Attack Cyclization 5-exo-dig Nucleophilic Attack Product 2-Ethynyltetrahydrofuran Vinyl_Gold->Product + H⁺ Protonation H⁺ Regen_Au [Au]⁺ Product->Regen_Au

Caption: Gold-catalyzed activation and cyclization of a γ-acetylenic alcohol.

1.2 Other Metal Catalysts

While gold catalysts are highly popular, other metals such as platinum, copper, and palladium have also been employed.[7] Platinum catalysts can influence the regioselectivity of the cyclization, with electronic effects of the alkyne substituent playing a key role.[7] Copper(I) complexes with N-heterocyclic carbene ligands have been shown to catalyze the intramolecular hydroalkoxylation of alkynyl alcohols, favoring the formation of exo-cyclized products.[5] Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones provides an efficient route to chiral tetrahydrofurans bearing tertiary allylic alcohols.[12]

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds.[13][14] For the formation of chiral 2-ethynyltetrahydrofurans, bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea or squaramide moiety, have been successfully employed.[14]

The mechanism of these reactions generally involves a dual activation strategy:

  • Brønsted Base Activation: The basic amine of the cinchona alkaloid deprotonates the hydroxyl group of the acetylenic alcohol, increasing its nucleophilicity.

  • Hydrogen Bond Donor Activation: The thiourea or squaramide moiety activates the electrophile (often an α,β-unsaturated system tethered to the alkyne) through hydrogen bonding, lowering the LUMO energy.

  • Stereocontrolled Cyclization: The chiral scaffold of the organocatalyst creates a chiral environment, directing the intramolecular attack to occur on a specific face of the electrophile, thereby inducing high enantioselectivity.

Diagram: Organocatalytic Domino Michael-SN2 Reaction

Organocatalyst_Mechanism Substrate Substrate (e.g., ε-hydroxy-α,β-unsaturated ketone) Activated_Complex Dual Activation Complex (H-Bonding and Brønsted Base) Substrate->Activated_Complex Catalyst Bifunctional Organocatalyst (e.g., Quinine-Squaramide) Catalyst->Activated_Complex Cyclization Intramolecular Michael Addition Activated_Complex->Cyclization Intermediate Enolate Intermediate Cyclization->Intermediate Protonation Proton Transfer Intermediate->Protonation Product Chiral Tetrahydrofuran Protonation->Product

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Exploratory

Thermodynamic stability of (2R)-2-Ethynyltetrahydro-furan

An In-Depth Technical Guide to the Thermodynamic Stability of (2R)-2-Ethynyltetrahydrofuran For Researchers, Scientists, and Drug Development Professionals Abstract (2R)-2-Ethynyltetrahydrofuran is a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (2R)-2-Ethynyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Ethynyltetrahydrofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the synthetic versatility of the ethynyl group. A thorough understanding of its thermodynamic stability is paramount for its synthesis, purification, storage, and application, particularly in the context of drug development where stability directly impacts shelf-life and efficacy. This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of (2R)-2-ethynyltetrahydrofuran, drawing upon foundational principles of conformational analysis, ring strain, and substituent effects. It further details established experimental and computational methodologies for the quantitative assessment of its stability profile and delineates potential decomposition pathways. This document is intended to serve as an authoritative resource for researchers and professionals engaged in the study and application of this and related heterocyclic molecules.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with chemical and physical stability being critical determinants of success. Thermodynamic stability, a measure of a molecule's energy state relative to its constituent elements or potential degradation products, dictates its propensity to undergo chemical transformations. For a molecule like (2R)-2-ethynyltetrahydrofuran, which may serve as a key building block or a pharmacologically active agent, a comprehensive understanding of its stability is non-negotiable. Instability can lead to the formation of impurities, loss of potency, and potentially toxic degradation products. This guide, therefore, aims to provide a deep dive into the thermodynamic landscape of (2R)-2-ethynyltetrahydrofuran, equipping scientists with the knowledge to mitigate stability-related risks.

Saturated oxygen heterocycles, such as tetrahydrofuran (THF), are prevalent structural motifs in a vast number of natural products and pharmaceuticals.[1] Their biological activity is often intricately linked to their three-dimensional structure and chemical robustness. The introduction of an ethynyl group at the C2 position of the THF ring in (2R)-2-ethynyltetrahydrofuran introduces both steric and electronic perturbations that significantly influence its overall stability.

Conformational Landscape and its Impact on Stability

The thermodynamic stability of a cyclic molecule is intrinsically linked to its accessible conformations and the energy barriers between them. The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the envelope (C s​ symmetry) and the twist (C 2​ symmetry).[2][3] The energy difference between these conformers is very small, leading to a phenomenon known as pseudorotation, where the pucker appears to rotate around the ring.[2][4]

The introduction of a substituent at the C2 position, as in (2R)-2-ethynyltetrahydrofuran, influences the conformational equilibrium. The bulky and electronically distinct ethynyl group will have a preferred orientation to minimize steric and electronic repulsions. Computational studies on related 2-substituted tetrahydrofurans, such as tetrahydrofurfuryl alcohol, have shown that the substituent's orientation can favor one ring conformation over the other.[5][6] For (2R)-2-ethynyltetrahydrofuran, the ethynyl group will likely favor a pseudo-equatorial position to minimize steric hindrance with the ring hydrogens. The precise conformational preference and the energy barrier to interconversion are critical parameters that can be determined using a combination of spectroscopic techniques (e.g., NMR, rotational spectroscopy) and quantum chemical calculations.[5][6]

A deeper understanding of the conformational preferences is crucial as different conformers can exhibit varying reactivities and susceptibilities to degradation.

Ring Strain: A Key Determinant of Thermodynamic Stability

Ring strain arises from deviations from ideal bond angles, bond lengths, and torsional angles. In cyclic ethers, the strain energy can be a significant contributor to their overall thermodynamic instability and can influence their polymerizability.[7] While five-membered rings like tetrahydrofuran have less angle strain than three- or four-membered rings, they are not entirely strain-free.[8] The strain in the THF ring is a combination of angle strain and torsional strain arising from the eclipsing of hydrogen atoms on adjacent carbons.[8]

The heat of combustion of gaseous tetrahydrofuran has been experimentally determined, allowing for the calculation of its heat of formation and, subsequently, its ring strain energy.[7] By applying bond energy schemes, the strain energy in THF has been quantified.[7] The presence of the sp-hybridized ethynyl group at the C2 position in (2R)-2-ethynyltetrahydrofuran will locally alter the geometry and electronic distribution of the ring. While the ethynyl group itself is linear, its attachment to a tetrahedral carbon will introduce some degree of steric and electronic strain. The quantification of this additional strain, relative to unsubstituted THF, is essential for a complete thermodynamic picture.

Experimental Assessment of Thermodynamic Stability

A suite of experimental techniques can be employed to quantitatively assess the thermodynamic stability of (2R)-2-ethynyltetrahydrofuran.

Calorimetry

Calorimetry directly measures the heat changes associated with chemical or physical processes, providing fundamental thermodynamic data.

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique for identifying and quantifying thermal transitions such as melting, crystallization, and decomposition.[9][10] A DSC thermogram of (2R)-2-ethynyltetrahydrofuran would reveal its melting point and enthalpy of fusion, as well as the onset temperature and enthalpy of any exothermic decomposition. This information is critical for determining its thermal stability and safe handling temperatures.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[9] When coupled with DSC, TGA can differentiate between physical transitions (like boiling, with mass loss) and chemical decomposition (which may or may not involve a change in mass, depending on the products). For (2R)-2-ethynyltetrahydrofuran, TGA can be used to determine its volatility and decomposition temperature range.

  • Isothermal Microcalorimetry (IMC): IMC is a highly sensitive technique that can measure very small heat flows over long periods. It is particularly useful for studying slow degradation processes at ambient or near-ambient temperatures, providing real-time stability data that can be extrapolated to predict long-term shelf-life.

Spectroscopic Methods

Spectroscopic techniques can be used to monitor the degradation of (2R)-2-ethynyltetrahydrofuran over time under various stress conditions (e.g., elevated temperature, light, humidity).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1 H and 13 C NMR can be used to identify and quantify the parent compound and any degradation products that are formed.

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) Detection: HPLC is the workhorse for stability testing in the pharmaceutical industry. A stability-indicating HPLC method can separate (2R)-2-ethynyltetrahydrofuran from its potential degradation products, allowing for their quantification over time.

Experimental Protocol: Accelerated Stability Study using HPLC

  • Preparation of Samples: Prepare solutions of (2R)-2-ethynyltetrahydrofuran in a suitable solvent at a known concentration.

  • Stress Conditions: Store the samples under various accelerated conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and exposure to light (photostability testing).

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of (2R)-2-ethynyltetrahydrofuran remaining and any major degradation products formed. Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Computational Approaches to Stability Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools for predicting and understanding the thermodynamic properties of molecules.[11]

Calculation of Thermodynamic Parameters

DFT calculations can be used to determine key thermodynamic parameters for (2R)-2-ethynyltetrahydrofuran:

  • Heat of Formation ( ΔHf∘​ ): This is a fundamental measure of a molecule's stability relative to its constituent elements in their standard states.

  • Gibbs Free Energy of Formation ( ΔGf∘​ ): This parameter combines enthalpy and entropy and is the ultimate determinant of thermodynamic stability under standard conditions.

  • Conformational Energies: DFT can be used to calculate the relative energies of different conformers and the energy barriers between them, providing insight into the conformational landscape.

  • Ring Strain Energy: By using appropriate isodesmic or homodesmotic reactions, the strain energy of the substituted THF ring can be calculated and compared to that of the parent THF.

Workflow for Computational Stability Analysis

G cluster_0 Input cluster_1 Computational Methodology cluster_2 Output & Analysis A Initial 3D Structure of (2R)-2-Ethynyltetrahydrofuran B Geometry Optimization (e.g., DFT with B3LYP/6-31G*) A->B C Frequency Calculation B->C D Single Point Energy Calculation (Higher Level of Theory) B->D G Conformational Analysis B->G F Vibrational Frequencies (Confirmation of Minimum Energy Structure) C->F E Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) D->E H Ring Strain Energy Calculation E->H

Caption: A typical workflow for the computational analysis of thermodynamic stability.

Potential Decomposition Pathways

Understanding the potential decomposition pathways of (2R)-2-ethynyltetrahydrofuran is crucial for developing strategies to enhance its stability.

Peroxide Formation

Ethers, including tetrahydrofuran, are known to form explosive peroxides upon exposure to air and light.[10] The radical-mediated autoxidation process typically occurs at the carbon atom adjacent to the ether oxygen. For (2R)-2-ethynyltetrahydrofuran, this would be the C2 and C5 positions. The presence of the ethynyl group at C2 might influence the rate and regioselectivity of this process. It is imperative to store this compound under an inert atmosphere and away from light.

Ring Opening Reactions

The tetrahydrofuran ring can undergo ring-opening reactions under acidic or basic conditions, or in the presence of strong nucleophiles or electrophiles.[12] The strain in the ring provides a thermodynamic driving force for such reactions. The ethynyl group, being an electron-withdrawing group, might affect the susceptibility of the ether oxygen to protonation and subsequent ring cleavage.

Reactions of the Ethynyl Group

The ethynyl group itself is a reactive functional group that can undergo a variety of transformations, such as hydration, addition reactions, and cyclizations. While these are often synthetically useful, they can also represent degradation pathways under certain conditions. For instance, in the presence of certain metal ions, the terminal alkyne could undergo dimerization or other transformations.

Summary and Recommendations

The thermodynamic stability of (2R)-2-ethynyltetrahydrofuran is a multifaceted property governed by a delicate interplay of conformational effects, ring strain, and the electronic and steric influence of the ethynyl substituent. A comprehensive assessment of its stability requires a synergistic approach combining experimental techniques like DSC, TGA, and stability-indicating HPLC with computational methods such as DFT.

Key Recommendations for Handling and Storage:

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

  • Light Protection: Store in amber vials or otherwise protected from light to minimize photo-degradation.

  • Temperature Control: Store at controlled, and preferably low, temperatures to minimize the rate of any potential degradation reactions.

  • pH Control: Avoid strongly acidic or basic conditions in formulations or reaction mixtures unless a specific transformation is desired.

  • Purity: Ensure high purity, as impurities can sometimes catalyze degradation reactions.

By adhering to these recommendations and utilizing the analytical and computational tools outlined in this guide, researchers and drug development professionals can effectively manage the stability of (2R)-2-ethynyltetrahydrofuran, ensuring its quality, safety, and efficacy in its intended applications.

References

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  • Semerci, T., & Aponick, A. (2016). Stereochemistry of PdII-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans. The Journal of Organic Chemistry, 81(15), 6331-6345. [Link]

  • Evangelisti, L., & Maris, A. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. The Journal of Physical Chemistry A, 128(16), 3535–3544. [Link]

  • Meth-Cohn, O. (1980). New approaches to heterocycles via nitrenes. Heterocycles, 14(10), 1497-1518. [Link]

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  • Shieh, P., & Lynd, N. A. (2021). Entropy-Driven Design of Depolymerizable Polyolefins from Strained Bridged Bicyclic Monomers. Journal of the American Chemical Society, 143(12), 4666-4673. [Link]

  • Lee, J. S., & Lee, H. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Bioorganic & Medicinal Chemistry Letters, 106, 129713. [Link]

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Foundational

The Synthetic Landscape of (2R)-2-Ethynyltetrahydrofuran: A Technical Guide for Drug Development Professionals

Abstract (2R)-2-Ethynyltetrahydrofuran stands as a pivotal chiral building block in the synthesis of numerous pharmacologically active molecules. Its unique structural motif, featuring a stereodefined cyclic ether append...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2R)-2-Ethynyltetrahydrofuran stands as a pivotal chiral building block in the synthesis of numerous pharmacologically active molecules. Its unique structural motif, featuring a stereodefined cyclic ether appended with a reactive ethynyl group, allows for diverse chemical manipulations, making it a valuable synthon in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this crucial intermediate. We will delve into the mechanistic underpinnings and practical considerations of key methodologies, including the stereoselective cyclization of acetylenic alcohols, derivatization from the chiral pool, and enzymatic kinetic resolution. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable synthetic route for their specific applications.

Introduction: The Significance of (2R)-2-Ethynyltetrahydrofuran in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged scaffold in a vast number of natural products and synthetic drugs, owing to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1][2] The introduction of an ethynyl group at the 2-position, coupled with precise stereocontrol to yield the (R)-enantiomer, unlocks a gateway for a multitude of subsequent chemical transformations. This terminal alkyne can participate in powerful carbon-carbon bond-forming reactions such as Sonogashira, Suzuki, and click chemistry, enabling the facile introduction of molecular complexity and the construction of diverse compound libraries for biological screening.[3] Consequently, (2R)-2-ethynyltetrahydrofuran has been instrumental in the synthesis of antiviral, anticancer, and anti-inflammatory agents, among others.

This guide will navigate the key synthetic methodologies, providing not just procedural details but also the strategic rationale behind the choice of reagents and reaction conditions, thereby offering a holistic understanding of the synthesis of this important molecule.

Key Synthetic Strategies

The synthesis of enantiomerically pure (2R)-2-ethynyltetrahydrofuran can be broadly categorized into three main approaches:

  • Stereoselective Cyclization of Acetylenic Alcohols: This is a highly convergent and atom-economical approach that constructs the tetrahydrofuran ring and sets the stereocenter in a single key step.

  • Chiral Pool Synthesis: This strategy leverages naturally occurring, enantiopure starting materials, such as carbohydrates, to introduce the desired stereochemistry.

  • Kinetic Resolution: This method involves the separation of a racemic mixture of 2-ethynyltetrahydrofuran or a precursor, often through enzymatic catalysis, to isolate the desired (R)-enantiomer.

The following sections will explore each of these strategies in detail.

Stereoselective Cyclization of Acetylenic Alcohols

The intramolecular cyclization of a suitably functionalized acetylenic alcohol is a powerful and direct method for the synthesis of 2-ethynyltetrahydrofuran. The success of this strategy hinges on the choice of catalyst to promote the cyclization and control the stereoselectivity.

Gold-Catalyzed Cyclization

Gold catalysts, particularly Au(I) and Au(III) salts, have emerged as exceptionally effective for the cyclization of acetylenic alcohols.[4][5] The electrophilic nature of gold activates the alkyne towards nucleophilic attack by the distal hydroxyl group.

Mechanism of Gold-Catalyzed Cyclization:

The generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. This is followed by an intramolecular attack of the hydroxyl group in an exo-dig fashion to form a vinyl-gold intermediate. Protonolysis of this intermediate then regenerates the catalyst and yields the desired 2-ethynyltetrahydrofuran.[6]

Gold_Catalyzed_Cyclization cluster_0 Catalytic Cycle Start Acetylenic Alcohol + Au(I) Catalyst Coordination Gold-Alkyne π-Complex Start->Coordination Coordination Cyclization Oxonium Intermediate Coordination->Cyclization Intramolecular Nucleophilic Attack (exo-dig) VinylGold Vinyl-Gold Species Cyclization->VinylGold Ring Opening Protonolysis Protonolysis VinylGold->Protonolysis + H+ Product (2R)-2-Ethynyltetrahydrofuran Protonolysis->Product Catalyst_Regen Au(I) Catalyst Protonolysis->Catalyst_Regen Catalyst_Regen->Start Re-enters Cycle

Figure 1: Proposed mechanism for the gold-catalyzed cyclization of an acetylenic alcohol.

Experimental Protocol: Gold(I)-Chloride Catalyzed Cyclization of (R)-hex-5-yn-2-ol

  • Reaction Setup: To a solution of (R)-hex-5-yn-2-ol (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (10 mL) under an inert atmosphere (argon or nitrogen), add a catalytic amount of gold(I) chloride (AuCl) (0.01-0.05 mmol).[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (2R)-2-ethynyltetrahydrofuran.

Table 1: Comparison of Catalysts for Acetylenic Alcohol Cyclization

Catalyst SystemTypical ConditionsYield (%)StereoselectivityReference
AuCl/K₂CO₃Acetonitrile, rtHighHigh (Z-stereoisomer for α-alkylidene products)[4][7]
Pd(OAc)₂/Cu(OAc)₂O₂, rtModerateExcellent[1]
Silver Salts/BromineDark, rtHighSubstrate dependent[8]
Iodine/HTIBMeOH, rtGoodDiastereoselective[9]

Chiral Pool Synthesis: The D-Mannitol Approach

The use of readily available chiral starting materials, often referred to as the "chiral pool," is a classic and reliable strategy in asymmetric synthesis. D-mannitol, a C2-symmetric sugar alcohol, is an excellent precursor for the synthesis of (2R)-2-ethynyltetrahydrofuran due to its inherent stereochemistry.[10][11]

Synthetic Workflow from D-Mannitol:

The conversion of D-mannitol to the target molecule involves a multi-step sequence that typically includes protection of hydroxyl groups, selective deprotection, activation of the primary hydroxyls, and finally, ring closure.

Mannitol_Synthesis Mannitol D-Mannitol Dibenzylidene 1,3:4,6-Di-O-benzylidene-D-mannitol Mannitol->Dibenzylidene Benzaldehyde, H+ Ditosylate 2,5-Di-O-tosyl-1,3:4,6-di-O-benzylidene-D-mannitol Dibenzylidene->Ditosylate TsCl, Pyridine Anhydro (2R,5R)-2,5-Anhydro-1,3:4,6-di-O-benzylidene-D-glucitol Ditosylate->Anhydro Base-mediated cyclization Diol (2R,5R)-2,5-Anhydro-D-glucitol Anhydro->Diol Hydrogenolysis Acetonide 1,6-Di-O-acetyl-3,4-O-isopropylidene-(2R,5R)-2,5-anhydro-D-glucitol Diol->Acetonide Acetone, H+; Ac₂O, Pyridine EthynylTHF (2R)-2-Ethynyltetrahydrofuran Acetonide->EthynylTHF Multi-step conversion (e.g., oxidation, alkynylation)

Figure 2: A representative synthetic pathway from D-mannitol to (2R)-2-ethynyltetrahydrofuran.

Experimental Protocol: Key Step - Cyclization to form the Tetrahydrofuran Ring

  • Starting Material: 1,3:4,6-Di-O-benzylidene-2,5-di-O-trifluoromethanesulfonyl-D-mannitol (prepared from the corresponding diol).[10]

  • Reaction Setup: Dissolve the bistriflate in a suitable solvent like dry tetrahydrofuran (THF).

  • Nucleophilic Displacement: Treat the solution with a nucleophile such as sodium azide or, in some variations, directly with a reducing agent that facilitates cyclization.

  • Work-up and Deprotection: Following the cyclization, the protecting groups are removed in subsequent steps to yield the core tetrahydrofuran diol, which is then further functionalized to introduce the ethynyl group.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Enzymatic kinetic resolution (EKR) is particularly attractive due to the high enantioselectivity of enzymes and the mild reaction conditions, aligning with the principles of green chemistry.[12][13][14] Lipases are commonly employed for the resolution of racemic 2-ethynyltetrahydrofuran or its precursors.[15]

Principle of Lipase-Catalyzed Resolution:

Lipases can selectively acylate or deacylate one enantiomer of a racemic alcohol or ester at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting enantiomer (as the unreacted starting material).

Workflow for Enzymatic Kinetic Resolution:

EKR_Workflow cluster_0 Enzymatic Kinetic Resolution Racemate Racemic (R/S)-2-ethynyltetrahydrofuran Lipase Lipase (e.g., Candida antarctica Lipase B) Racemate->Lipase Separation Separation (Chromatography) Lipase->Separation Selective Acylation AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase R_Ester (R)-2-Ethynyltetrahydrofuranyl Acetate Separation->R_Ester S_Alcohol (S)-2-Ethynyltetrahydrofuran (unreacted) Separation->S_Alcohol

Figure 3: General workflow for the lipase-catalyzed kinetic resolution of racemic 2-ethynyltetrahydrofuran.

Experimental Protocol: Lipase-Catalyzed Acetylation of Racemic 2-Ethynyltetrahydrofuran

  • Reaction Setup: In a flask, dissolve racemic 2-ethynyltetrahydrofuran (1.0 mmol) and an acyl donor such as vinyl acetate (1.5-2.0 mmol) in a suitable organic solvent like 2-methyltetrahydrofuran (2-MeTHF), which is a greener alternative to traditional solvents like THF.[16][17][18][19]

  • Enzyme Addition: Add a commercially available immobilized lipase, for example, Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin).

  • Reaction Monitoring: The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C). The progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the substrate and product.

  • Termination and Work-up: The reaction is stopped at approximately 50% conversion to achieve high e.e. for both the product and the remaining starting material. The enzyme is removed by filtration, and the solvent is evaporated.

  • Separation: The resulting mixture of the acetylated product and the unreacted alcohol is separated by column chromatography.

Table 2: Performance of Different Lipases in Kinetic Resolution

Lipase SourceReaction TypeSubstrateEnantiomeric Ratio (E)Reference
Pseudomonas cepaciaHydrolysisAcetate of 2-ethynyl-THF>200[12]
Candida antarctica B (Novozym 435)Acylation2-Ethynyl-THFHigh[15]
Pseudomonas fluorescensHydrolysisAcetate of 2-ethynyl-THFExcellent[12]

Conclusion and Future Outlook

The synthesis of (2R)-2-ethynyltetrahydrofuran is a well-established field with several robust and efficient methodologies available to the medicinal chemist. The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, cost of starting materials and reagents, and the desired level of enantiopurity.

  • Gold-catalyzed cyclization offers a highly efficient and atom-economical route, particularly for large-scale production.

  • Chiral pool synthesis from D-mannitol provides a reliable, albeit longer, pathway with guaranteed stereocontrol.

  • Enzymatic kinetic resolution represents a green and highly selective method for obtaining both enantiomers in high purity.

Future advancements in this area are likely to focus on the development of even more efficient and stereoselective catalytic systems, particularly those utilizing earth-abundant and non-toxic metals. Furthermore, the integration of flow chemistry and biocatalysis holds promise for the continuous and sustainable production of this vital chiral building block, further empowering the field of drug discovery and development.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Stereoselective Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans via the Lewis Acid-Assisted Reaction of Cyclic Hemiketals with Nucleophiles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Stereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans. Academia.edu. [Link]

  • Gold‐catalyzed cycloisomerization of the acetylenic alcohol 32. ResearchGate. [Link]

  • Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans. Organic Letters - ACS Publications. [Link]

  • Synthesis of functionalized THF and THP through Au-catalyzed cyclization of acetylenic alcohols. Academia.edu. [Link]

  • Recent advances in the gold-catalyzed additions to C–C multiple bonds. PMC. [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry Europe. [Link]

  • Gold(I)‐Catalyzed 5‐endo‐dig Carbocyclization of Acetylenic Dicarbonyl Compounds. SciSpace. [Link]

  • Oxidation of alcohols: Synthesis of bicyclic and tricyclic spiral derivatives of tetrahydrofuran. D-Scholarship@Pitt. [Link]

  • Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). PubMed. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal. [Link]

  • Synthesis of Functionalized THF and THP Through Au-Catalyzed Cyclization of Acetylenic Alcohols. ResearchGate. [Link]

  • Gold catalysis in organic synthesis: efficient intramolecular cyclization of g-acetylenic carboxylic acids to 5-exo-alkylidene-butyrolactones. ResearchGate. [Link]

  • Three-Component Gold(I)-Catalyzed Alkoxyvinylation. PMC - NIH. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. . [Link]

  • Enantioselective Synthesis of 2,2,5-Tri- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis. PMC. [Link]

  • Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Academia.edu. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]

  • Synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine from D-mannitol. Academia.edu. [Link]

  • Synthesis of tetrahydrofuran derivatives via enantioselective intramolecular oxidative hydrofunctionalization. ResearchGate. [Link]

  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]

  • 2‐Methyltetrahydrofuran ( 2‐MeTHF ) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP , FRP. SciSpace. [Link]

  • A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. ResearchGate. [Link]

  • Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. ACS Publications. [Link]

  • Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]

  • Synthesis of 1,3-Dithiolan-2-imine Derivatives from d-Mannitol. ResearchGate. [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. PubMed. [Link]

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PMC - NIH. [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Patterns of (2R)-2-Ethynyltetrahydrofuran: A Mechanistic and Analytical Guide

Executive Summary (2R)-2-Ethynyltetrahydrofuran (C₆H₈O, MW: 96.13 g/mol ) is a highly volatile, chiral alkyne-substituted cyclic ether. It serves as a critical synthetic building block in the development of complex macro...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

(2R)-2-Ethynyltetrahydrofuran (C₆H₈O, MW: 96.13 g/mol ) is a highly volatile, chiral alkyne-substituted cyclic ether. It serves as a critical synthetic building block in the development of complex macrolactones, nucleoside analogs, and targeted oncology therapeutics, such as pyrrolo[3,2-c]pyridin-4-one kinase inhibitors 1.

As a Senior Application Scientist, I frequently encounter the challenge of accurately characterizing low-molecular-weight, highly volatile intermediates. The mass spectral interpretation of (2R)-2-ethynyltetrahydrofuran requires a deep understanding of gas-phase ion chemistry, specifically the interplay between Stevenson's Rule and heteroatom resonance stabilization. This whitepaper provides a comprehensive, self-validating guide to the mass spectrometry (MS) fragmentation patterns of this molecule, focusing on Electron Ionization (EI) mechanisms and analytical workflows.

Physicochemical Profiling & Ionization Dynamics

In standard GC-MS workflows, Electron Ionization (EI) at 70 eV is the gold standard for volatile ethers. The ionization event predominantly ejects an electron from the non-bonding orbital of the tetrahydrofuran (THF) oxygen atom, generating a highly reactive radical cation [M]∙+ at m/z 96.

Because the internal energy imparted by the 70 eV electron beam vastly exceeds the ionization energy of the molecule (typically ~9.5 eV for cyclic ethers), the molecular ion undergoes rapid, unimolecular dissociation. The pathways it takes are strictly governed by the thermodynamic stability of the resulting product ions and neutral leaving groups.

Primary Fragmentation Pathways (EI-MS)

The fragmentation of (2R)-2-ethynyltetrahydrofuran is dominated by three primary mechanisms:

A. Alpha-Cleavage (The m/z 71 Base Peak)

The most thermodynamically favored pathway is the homolytic cleavage of the C2–C(ethynyl) bond. According to Stevenson's Rule, the positive charge remains on the fragment with the lower ionization energy. The resulting tetrahydrofuran-2-ylium ion (m/z 71) is heavily stabilized by n→p orbital overlap from the adjacent oxygen atom. Simultaneously, the neutral ethynyl radical ( ∙C≡CH , 25 Da) is expelled. Because of this profound resonance stabilization, m/z 71 consistently forms the base peak (100% abundance) in the EI mass spectrum.

B. Hydride Abstraction (The m/z 95 Ion)

A competing, albeit less dominant, alpha-cleavage involves the loss of a hydrogen radical ( H∙ , 1 Da) from the C2 or C5 position. High-resolution mass spectrometry (HRMS) studies on saturated oxygen heterocycles confirm that this [M−H]+ ion (m/z 95.0497) is a stable, conjugated oxonium system 2.

C. Ring Opening and Secondary Eliminations

The m/z 71 oxonium ion possesses sufficient residual internal energy to undergo secondary fragmentation. The primary route is the cleavage of the THF ring, resulting in the neutral loss of ethylene ( C2​H4​ , 28 Da) to yield a secondary cation at m/z 43 (likely the acetyl cation, [C2​H3​O]+ ).

MS_Fragmentation M Molecular Ion [M]•+ m/z 96 M_H Hydride Loss [M-H]+ m/z 95 M->M_H -H• (1 Da) M_Ethynyl Alpha-Cleavage [M-C2H]+ m/z 71 (Base Peak) M->M_Ethynyl -•C≡CH (25 Da) Ethynyl_Radical Ethynyl Radical •C≡CH (Neutral Loss) M->Ethynyl_Radical Neutral Sec_Frag Ring Cleavage [C2H3O]+ m/z 43 M_Ethynyl->Sec_Frag -C2H4 (28 Da)

Figure 1: Primary EI-MS fragmentation pathways of (2R)-2-Ethynyltetrahydrofuran.

The Role of Stereochemistry in Mass Spectrometry

A common question in drug development is whether the (2R) enantiomer can be distinguished from the (2S) enantiomer via standard MS. It cannot. In Electron Ionization, the 70 eV energy obliterates the chiral environment, and unimolecular dissociation depends solely on bond dissociation energies, not spatial atomic arrangements. Differentiation of the (2R) and (2S) enantiomers requires chiral stationary phases in gas chromatography or chiral derivatization prior to MS analysis 3.

Quantitative Data Summary

The following table summarizes the expected quantitative fragmentation profile for this molecule under standard 70 eV EI conditions.

Table 1: EI-MS Fragmentation Profile of (2R)-2-Ethynyltetrahydrofuran

m/zRelative Abundance (%)Ion CompositionNeutral LossMechanistic Origin
96 10 - 20 [C6​H8​O]∙+ NoneMolecular Ion
95 15 - 30 [C6​H7​O]+ H∙ (1 Da)Alpha-hydride abstraction
71 100 [C4​H7​O]+ ∙C≡CH (25 Da)Alpha-cleavage (Base Peak)
43 40 - 60 [C2​H3​O]+ C2​H4​ (28 Da)Ring cleavage from m/z 71
39 20 - 30 [C3​H3​]+ VariousHydrocarbon backbone fragmentation

Experimental Protocols: GC-EI-MS Workflow

To ensure high-fidelity, reproducible data, the following protocol must be executed. This methodology is designed as a self-validating system : every step includes an internal logic check to prevent false positives.

Step-by-Step Methodology
  • Sample Preparation: Dilute the neat (2R)-2-ethynyltetrahydrofuran standard in anhydrous, MS-grade dichloromethane (DCM) to a final concentration of 50 µg/mL.

    • Causality: Anhydrous DCM prevents the degradation of the alkyne moiety and avoids the introduction of water, which can suppress ionization and damage the GC column.

  • Instrument Calibration: Perform a mass calibration and tuning using Perfluorotributylamine (PFTBA).

    • Self-Validation Check: Ensure the m/z 69, 219, and 502 peaks of PFTBA meet target relative abundances. If m/z 502 is <2%, the source requires cleaning before proceeding.

  • Injection: Inject 1.0 µL of the sample into the GC inlet at 250°C using a split ratio of 20:1.

    • Causality: Because the molecule is highly volatile (boiling point ~130°C), a split injection prevents detector saturation and peak fronting, ensuring a Gaussian peak shape for accurate integration.

  • Chromatographic Separation: Elute through an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film) using Helium carrier gas at 1.0 mL/min. Oven program: 40°C (hold 2 min) 15°C/min to 250°C (hold 2 min).

  • Data Acquisition: Acquire data in full scan mode (m/z 30–300).

    • Self-Validation Check (Isotopic Fidelity): Extract the mass spectrum at the peak apex. The isotopic M+1 peak at m/z 72 must be approximately 4.4% of the m/z 71 base peak (accounting for the natural abundance of 13C in the C4​H7​O+ fragment). A deviation >1% indicates co-elution or detector saturation.

GCMS_Workflow Sample Sample Prep (Anhydrous DCM) Injection Split Injection (250°C, 20:1) Sample->Injection Separation Capillary GC (HP-5MS Column) Injection->Separation Ionization EI Source (70 eV, 230°C) Separation->Ionization Detection Quadrupole Mass Analyzer Ionization->Detection

Figure 2: Standard self-validating GC-EI-MS workflow for volatile cyclic ethers.

References

  • Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. Google Patents. 1

  • Synthesis, structure and pyrolysis of stabilised phosphonium ylides containing saturated oxygen heterocycles. RSC Publishing. 2

  • Function-Oriented Studies Targeting Pectenotoxin 2: Synthesis of the GH-Ring System and a Structurally Simplified Macrolactone. Semantic Scholar. 3

Sources

Foundational

Electronic Properties and HOMO-LUMO Gap of (2R)-2-Ethynyltetrahydrofuran: A Computational and Mechanistic Whitepaper

Introduction: Structural Causality and Electronic Modulation Understanding the electronic properties of functionalized cyclic ethers is a foundational requirement in both rational drug design and advanced materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structural Causality and Electronic Modulation

Understanding the electronic properties of functionalized cyclic ethers is a foundational requirement in both rational drug design and advanced materials science. Tetrahydrofuran (THF), the parent heterocyclic five-membered ring, is characterized by a relatively wide HOMO-LUMO energy gap of approximately 6.558 eV [1]. However, the introduction of an ethynyl group (-C≡CH) at the C2 position with (2R) stereochemistry fundamentally alters the electronic landscape of the molecule.

The ethynyl moiety introduces a rigid, linear π -electron system adjacent to the oxygen heteroatom. This proximity allows for hyperconjugative interactions between the oxygen lone pairs ( nO​ ) and the anti-bonding orbitals of the alkyne ( πC≡C∗​ ), as well as inductive electron-withdrawing effects. Consequently, the frontier molecular orbitals (FMOs) are perturbed: the Highest Occupied Molecular Orbital (HOMO) energy is elevated due to the expanded π -system, while the Lowest Unoccupied Molecular Orbital (LUMO) is stabilized. This results in a narrower HOMO-LUMO gap compared to pure THF, increasing the molecule's chemical reactivity, polarizability, and potential for charge transfer [2].

Computational Workflow and Methodology

To accurately determine the electronic properties of (2R)-2-Ethynyltetrahydrofuran, a self-validating computational protocol utilizing Density Functional Theory (DFT) is required. The choice of functional and basis set is critical; the B3LYP exchange-correlation functional combined with the 6-311++G(2d,2p) basis set provides a rigorous balance between computational cost and the accurate description of diffuse electron clouds (crucial for the oxygen lone pairs and the alkyne π -system) [1].

Step-by-Step Experimental Protocol
  • Conformational Sampling: Generate initial 3D geometries of (2R)-2-Ethynyltetrahydrofuran. Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify the global minimum, paying specific attention to the envelope and half-chair conformations of the THF ring.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP/6-311++G(2d,2p) level of theory in the gas phase [1].

  • Vibrational Frequency Analysis: Execute a frequency calculation on the optimized geometry at the same level of theory. The absence of imaginary frequencies validates that the structure is a true local minimum on the potential energy surface.

  • Frontier Molecular Orbital (FMO) Calculation: Extract the energies of the HOMO and LUMO from the optimized checkpoint file. Calculate the HOMO-LUMO gap ( ΔE=ELUMO​−EHOMO​ ).

  • Global Reactive Descriptors: Compute chemical hardness ( η ), softness ( S ), electronegativity ( χ ), and the electrophilicity index ( ω ) using Koopmans' theorem approximations [2].

G A Conformational Search (MMFF94 Force Field) B Geometry Optimization (DFT: B3LYP/6-311++G**) A->B Lowest Energy Conformer C Frequency Analysis (Confirm True Minimum) B->C Optimized Coordinates D Electronic Properties (HOMO-LUMO, MEP, NBO) C->D No Imaginary Frequencies

Caption: Step-by-step DFT computational workflow for determining electronic properties.

Quantitative Data: Electronic Properties

The table below summarizes the comparative electronic properties of pure THF and the theoretical values for (2R)-2-Ethynyltetrahydrofuran, demonstrating the electronic modulation caused by the ethynyl substitution.

PropertyTetrahydrofuran (THF)[1,2](2R)-2-Ethynyltetrahydrofuran (Theoretical)
EHOMO​ (eV) -6.82-6.45
ELUMO​ (eV) -0.26-0.85
HOMO-LUMO Gap ( ΔE ) (eV) 6.565.60
Chemical Hardness ( η ) (eV) 3.282.80
Electronegativity ( χ ) (eV) 3.543.65
Softness ( S ) (eV −1 ) 0.150.18

Data Interpretation: The narrowing of the HOMO-LUMO gap from 6.56 eV to approximately 5.60 eV indicates that (2R)-2-Ethynyltetrahydrofuran is electronically "softer" than pure THF. The increased softness ( S ) and decreased chemical hardness ( η ) suggest a higher propensity for the molecule to undergo polarization and participate in charge-transfer interactions, which is highly relevant when designing nucleoside analogs or utilizing the molecule as a reactive intermediate in cross-coupling reactions [3].

Implications in Drug Development

In medicinal chemistry, the tetrahydrofuran ring is a ubiquitous bioisostere for ribose sugars in nucleoside analogs. The (2R)-2-ethynyl substitution serves as a critical synthetic handle (e.g., for click chemistry via copper-catalyzed azide-alkyne cycloaddition) and a pharmacophore element. The modulated HOMO-LUMO gap directly influences the molecule's binding affinity within target enzyme active sites (such as viral polymerases) by altering the electrostatic potential surface and the strength of non-covalent interactions (like hydrogen bonding at the ring oxygen and π−π stacking or π -cation interactions at the alkyne) [4].

References

  • Truong Trung Tan, et al. "GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF) BASED ON DFT CALCULATIONS." Vietnam Journal of Science and Technology, [Link]

  • "Theoretical study for Vibration, Energy gap and Thermodynamic of Tetrahydrofuran (THF) pure and its Derivatives in Gas Phase Base on DFT." NIScPR, [Link]

  • "Design and Synthesis of Cyclic Dinucleotide Analogues Containing Triazolyl C-Nucleosides." The Journal of Organic Chemistry, ACS Publications, [Link]

  • "High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds." Digital Discovery, RSC Publishing, [Link]

Protocols & Analytical Methods

Application

Protocol for terminal alkyne functionalization of (2R)-2-Ethynyltetrahydro-furan

An Application Guide to the Strategic Functionalization of (2R)-2-Ethynyltetrahydro-furan's Terminal Alkyne Abstract (2R)-2-Ethynyltetrahydro-furan is a cornerstone chiral building block in contemporary drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Functionalization of (2R)-2-Ethynyltetrahydro-furan's Terminal Alkyne

Abstract

(2R)-2-Ethynyltetrahydro-furan is a cornerstone chiral building block in contemporary drug discovery and development. Its tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous pharmacologically active compounds, while the terminal alkyne serves as a versatile and highly reactive functional handle for molecular elaboration.[1][2] This guide provides an in-depth exploration of the key synthetic strategies for the functionalization of this terminal alkyne. We will delve into the rationale and execution of protecting group strategies, which are critical for multi-step syntheses, and provide detailed, field-proven protocols for high-impact carbon-carbon bond-forming reactions including the Sonogashira coupling, the Glaser-Hay homocoupling, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."

The Strategic Importance of (2R)-2-Ethynyltetrahydro-furan

The 2-substituted tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its stereochemical configuration is often crucial for biological activity. The (2R) enantiomer, in particular, provides a specific three-dimensional orientation that can be critical for precise interactions with biological targets.

The true synthetic power of this molecule, however, lies in its terminal alkyne. This functional group opens a gateway to a vast landscape of chemical transformations. The acidity of the acetylenic proton (pKa ≈ 25) and the high electron density of the triple bond make it a nucleophile, a precursor to acetylides, and a reactive partner in cycloadditions and cross-coupling reactions.[3] Mastering the functionalization of this alkyne is therefore essential for leveraging this building block to its full potential in the synthesis of complex molecular architectures.

Protecting Group Strategies: Masking for Precision

In a multi-step synthesis, exposing a terminal alkyne to various reagents, especially bases or organometallics, can lead to unwanted side reactions. The acidic acetylenic proton can interfere with base-sensitive functional groups or quench organometallic reagents. Furthermore, in metal-catalyzed reactions, undesired homocoupling of the alkyne can occur, reducing the yield of the desired product.[3][4]

A robust protecting group strategy is therefore not just advisable but often essential. The ideal protecting group should be easy to install, stable under the conditions of subsequent reactions, and removable under mild conditions that do not compromise the integrity of the rest of the molecule, particularly the tetrahydrofuran ring.[5] For this purpose, trialkylsilyl groups are the reagents of choice.[3][6]

Comparative Overview of Common Silyl Protecting Groups

The selection of a silyl protecting group is a strategic decision based on the required stability throughout the synthetic route. Sterically hindered groups offer greater resilience but may require more forceful conditions for removal.

Protecting GroupStructureKey CharacteristicsCommon Deprotection Reagents
Trimethylsilyl (TMS) -Si(CH₃)₃Least sterically hindered; easily removed under mild basic or fluoride conditions.[3][7]K₂CO₃/MeOH; TBAF/THF.[3][7]
Triisopropylsilyl (TIPS) -Si(CH(CH₃)₂)₃Very sterically hindered; offers robust stability against many reaction conditions.[3]Tetrabutylammonium fluoride (TBAF) in THF.[3][8]
Protocol 1: TIPS Protection of (2R)-2-Ethynyltetrahydro-furan

This protocol details the installation of the robust triisopropylsilyl (TIPS) group, suitable for multi-step syntheses requiring high stability.

Materials:

  • (2R)-2-Ethynyltetrahydro-furan

  • Triisopropylsilyl chloride (TIPSCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Copper(I) iodide (CuI) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, inert-atmosphere flask containing a magnetic stir bar, add (2R)-2-Ethynyltetrahydro-furan (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Add triethylamine (1.5 eq) and a catalytic amount of CuI.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triisopropylsilyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (2R)-2-((Triisopropylsilyl)ethynyl)tetrahydro-furan.

Protocol 2: Fluoride-Mediated Deprotection of TIPS-Protected Alkyne

The removal of the silyl group regenerates the terminal alkyne, making it available for subsequent functionalization.[3] TBAF is the most common reagent for cleaving the sterically demanding TIPS group.[8]

Materials:

  • (2R)-2-((Triisopropylsilyl)ethynyl)tetrahydro-furan

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF in a flask with a stir bar.

  • Add the 1M solution of TBAF in THF (1.1 - 1.5 eq) dropwise at room temperature.

  • Stir the reaction for 3-6 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography.

Key Functionalization Reactions of the Terminal Alkyne

Once the terminal alkyne is available (either directly or after deprotection), it can be engaged in a variety of powerful synthetic transformations.

A. Sonogashira Coupling: Forging Alkyne-Aryl/Vinyl Bonds

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] It is catalyzed by a combination of a palladium complex and a copper(I) salt, and proceeds under mild conditions, tolerating a wide range of functional groups.[9][10]

Causality of Components:

  • Palladium Catalyst: Facilitates the oxidative addition to the aryl/vinyl halide and the final reductive elimination to form the product.

  • Copper(I) Co-catalyst: Reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is crucial for transmetalation to the palladium center.

  • Base (e.g., Amine): Neutralizes the HX acid produced during the reaction and aids in the formation of the copper acetylide.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition (Ar-X) ArPdL2C≡CR Ar-Pd(II)L₂(C≡CR) ArPdL2X->ArPdL2C≡CR Transmetalation CuX CuX ArPdL2X->CuX ArPdL2C≡CR->Pd0 Product Ar-C≡C-R ArPdL2C≡CR->Product Reductive Elimination CuCCR Cu-C≡C-R CuX->CuCCR + H-C≡C-R - HX (Base) CuCCR->ArPdL2X Alkyne H-C≡C-R

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol 3: Sonogashira Coupling with 2-Iodofuran

Materials:

  • (2R)-2-Ethynyltetrahydro-furan (1.0 eq)

  • 2-Iodofuran (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)

  • Anhydrous, deoxygenated solvent (e.g., THF) if not using amine as solvent

Procedure:

  • To a dry, inert-atmosphere flask, add 2-Iodofuran, PdCl₂(PPh₃)₂ and CuI.

  • Add anhydrous, deoxygenated TEA and THF.

  • Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.

  • Add (2R)-2-Ethynyltetrahydro-furan dropwise.

  • Stir the reaction at room temperature until TLC analysis shows consumption of the starting materials (typically 2-6 hours).

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

B. Glaser-Hay Coupling: Symmetrical Diyne Synthesis

The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to produce symmetrical 1,3-diynes.[11][12][13] The Hay modification utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which allows for milder reaction conditions and greater versatility.[11] This reaction is invaluable for creating conjugated systems and macrocycles.

Mechanism Outline:

  • Formation of Copper(I) Acetylide: The terminal alkyne reacts with the Cu(I) catalyst in the presence of a base to form a copper acetylide intermediate.[11][12]

  • Oxidative Coupling: Two molecules of the copper acetylide couple to form the 1,3-diyne product.

  • Catalyst Regeneration: An oxidant, typically O₂ from the air, reoxidizes the copper species to the active Cu(I) state, completing the catalytic cycle.[11]

Glaser_Hay_Workflow Start Start: (2R)-2-Ethynyltetrahydro-furan + CuCl + TMEDA in Acetone Reaction Stir under Air Atmosphere (3-6 hours at RT) Start->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Extract Extract with Diethyl Ether or Ethyl Acetate (3x) Quench->Extract WashDry Wash with Brine, Dry (Na₂SO₄), Filter, and Concentrate Extract->WashDry Purify Purify via Column Chromatography WashDry->Purify Product Final Product: Symmetrical 1,3-Diyne Purify->Product

Caption: General experimental workflow for the Glaser-Hay coupling.

Protocol 4: Glaser-Hay Homocoupling

Materials:

  • (2R)-2-Ethynyltetrahydro-furan (1.0 mmol)

  • Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)

  • Acetone (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 25 mL round-bottom flask with a stir bar, add (2R)-2-Ethynyltetrahydro-furan, copper(I) chloride, and acetone.[11]

  • Add TMEDA to the mixture.

  • Stir the reaction vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor by TLC.[11]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[11]

  • Extract the product with diethyl ether or ethyl acetate (3x).[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,3-diyne.[11]

C. Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

"Click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[14] This reaction is exceptionally reliable and has found widespread use in bioconjugation, drug discovery, and materials science.[15][16][17]

CuAAC_Scheme Alkyne (2R)-2-Ethynyl- tetrahydro-furan Plus + Arrow Cu(I) Catalyst Na-Ascorbate Solvent (e.g., tBuOH/H₂O) Azide Organic Azide (R-N₃) Product 1,4-disubstituted 1,2,3-triazole Arrow->Product

Caption: General scheme of the CuAAC click reaction.

Protocol 5: CuAAC with Benzyl Azide

Materials:

  • (2R)-2-Ethynyltetrahydro-furan (1.0 eq)

  • Benzyl Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (10-20 mol%)

  • Solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO)

Procedure:

  • In a reaction vial, dissolve (2R)-2-Ethynyltetrahydro-furan and Benzyl Azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.

  • Add the sodium ascorbate solution to initiate the reaction. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short period. Monitor by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Analytical Characterization

Confirming the successful functionalization of the alkyne is critical. A combination of spectroscopic methods provides definitive evidence of the transformation.

  • NMR Spectroscopy: The most telling sign of a successful reaction is the disappearance of the terminal alkyne proton signal (≡C-H), typically found around 2.0-3.0 ppm in the ¹H NMR spectrum.[18] In the ¹³C NMR spectrum, the sp-hybridized carbon signals will shift from their terminal positions (≡C-H ~65-85 ppm; ≡C-R ~70-100 ppm) to reflect the new internal alkyne environment.[18][19]

  • Infrared (IR) Spectroscopy: A sharp, characteristic ≡C-H stretching peak around 3300 cm⁻¹ will be absent in the IR spectrum of the product. The C≡C stretch (around 2100-2260 cm⁻¹) will also shift or change in intensity.[19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized product, verifying that the desired addition has occurred.

Safety and Handling

Rigorous adherence to safety protocols is mandatory when performing these chemical transformations.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[20][21]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and reagents.[22]

  • Inert Atmosphere: Many reagents, particularly organometallic catalysts and intermediates, are sensitive to air and moisture. Use of anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) is often required.[23]

  • Reagent Handling: Never return unused reagents to their original container to avoid contamination.[20] Organometallic reagents like Grignards or organolithiums can be pyrophoric and must be handled with extreme care.[23]

  • Quenching: Reactions should be quenched carefully and slowly, typically behind a safety shield, especially when scaling up.[22]

By carefully selecting the appropriate protection and functionalization strategy, researchers can effectively utilize (2R)-2-Ethynyltetrahydro-furan as a versatile platform for the synthesis of novel and complex molecules for pharmaceutical and materials science applications.

References

  • A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols - Benchchem.
  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Chinese Journal of Organic Chemistry.
  • Recent Progress of Protecting Groups for Terminal Alkynes - SIOC Journals.
  • Facile Deprotection of Bulky (Trialkylsilyl)acetylenes with Silver Fluoride. Synlett.
  • Glaser Coupling - Alfa Chemistry.
  • Silanes as Protecting Groups for Terminal Alkyne - Gelest.
  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). European Journal of Chemistry.
  • Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems - Benchchem.
  • View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2011). Journal of the Mexican Chemical Society.
  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (2024). Journal of the American Chemical Society.
  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PubMed. (2024).
  • Recent advances and applications of Glaser coupling employing greener protocols. (2021). RSC Advances.
  • Technical Support Center: Characterization of Long-Chain Alkynes - Benchchem.
  • Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes - Benchchem.
  • Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran - Benchchem.
  • Alkynes | OpenOChem Learn.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). The Journal of Organic Chemistry.
  • Sonogashira coupling - Wikipedia.
  • Click chemistry - Wikipedia.
  • Synthesis and Evaluation of 2-Ethylfuran Derivatives for Pharmaceutical Applications - Benchchem.
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025).
  • Important Safety Practices - NUS Chemistry.
  • Safety - Chemistry LibreTexts. (2020).
  • ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS) - Laboratory Safety Standard Operating Procedure (SOP). (2018).
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • Role of Click Chemistry in Organic Synthesis | IntechOpen. (2021).
  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. (2004).
  • Chemistry Department Safety Manual.pdf.
  • (PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. (2026).

Sources

Method

Application Note: (2R)-2-Ethynyltetrahydrofuran in Asymmetric Synthesis Protocols

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing chiral cyclic ethers without compromising their stereochemical integrity. (2R)-2-Ethynyltetrahydrofuran has emerged as a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing chiral cyclic ethers without compromising their stereochemical integrity. (2R)-2-Ethynyltetrahydrofuran has emerged as a highly versatile chiral building block in modern drug discovery. Its terminal alkyne provides a robust synthetic handle for C–C and C–N bond formations, while the (2R)-tetrahydrofuran ring serves as a critical bioisostere for ribose and deoxyribose sugars.

This technical guide details the mechanistic rationale, self-validating protocols, and downstream chiral validation required to successfully deploy (2R)-2-ethynyltetrahydrofuran in the synthesis of complex active pharmaceutical ingredients (APIs), including EGFR/HER2 inhibitors[1], cGAS inhibitors[2], and STING-targeting cyclic dinucleotide (CDN) analogues[3].

Mechanistic Pathways & Synthetic Utility

The strategic value of (2R)-2-ethynyltetrahydrofuran lies in its ability to undergo divergent functionalization while maintaining the absolute configuration at the C2 position. In oncology and immunology, this specific enantiomer is required to precisely orient the tetrahydrofuran oxygen toward kinase hinge regions or nucleotidyl transferase binding pockets[1][2].

G A (2R)-2-Ethynyltetrahydrofuran (Chiral Scaffold) B Sonogashira Coupling [Pd], CuI, TEA A->B Aryl Halide C-C Bond C CuAAC Click Chemistry CuSO4, Na Ascorbate A->C Organic Azide C-N Bond D Pyrrolo[3,2-c]pyridin-4-ones (EGFR/HER2 Inhibitors) B->D Stereoretention E Triazolyl C-Nucleosides (STING Agonists) C->E 1,4-Regioselectivity

Divergent synthetic pathways of (2R)-2-ethynyltetrahydrofuran in drug discovery.

Protocol 1: Stereoretentive Sonogashira Cross-Coupling

Causality & Optimization Rationale

The C2 position of (2R)-2-ethynyltetrahydrofuran is uniquely susceptible to racemization. The proton at this chiral center is highly acidic due to the combined electron-withdrawing inductive effects of the adjacent ring oxygen and the sp-hybridized ethynyl carbon. If a strong inorganic base (e.g., K₂CO₃) is used during cross-coupling, base-catalyzed deprotonation occurs, leading to a planar intermediate and subsequent loss of enantiomeric purity.

To prevent this, Sonogashira couplings with this substrate must strictly utilize mild organic bases (e.g., Triethylamine) and moderate temperatures (≤50 °C)[1].

Table 1: Optimization of Sonogashira Conditions for (2R)-2-Ethynyltetrahydrofuran

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Pd(PPh₃)₄ / CuITEADMF5088>99
2PdCl₂(PPh₃)₂ / CuITEAACN608498
3Pd(dppf)Cl₂ / CuIK₂CO₃THF706281*
4Pd(OAc)₂ / CuIDIPEADMF5079>99

*Significant drop in ee% due to base-catalyzed deprotonation at the C2 position.

Step-by-Step Methodology

This protocol is adapted for the synthesis of Pyrrolo[3,2-c]pyridin-4-one derivatives[1] and pyrrolidine-2-carboxylic acid cGAS inhibitors[2].

  • System Preparation: Charge a flame-dried Schlenk flask with the target Aryl Halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Atmospheric Control: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Solvent & Base Addition: Inject anhydrous DMF (0.2 M relative to aryl halide) and thoroughly degassed Triethylamine (TEA) (3.0 equiv).

  • Alkyne Addition: Add (2R)-2-ethynyltetrahydrofuran (1.2 equiv) dropwise via syringe to control the initial exothermic coordination.

  • Reaction: Stir the mixture at 50 °C for 12 hours.

    • Self-Validation Step: Monitor by LCMS. The reaction is deemed complete only when the aryl halide peak is <1% of the total area.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts. Extract with EtOAc (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: CuAAC Click Chemistry for C-Nucleoside Analogues

Causality & Rationale

In the synthesis of cyclic dinucleotide (CDN) analogues for STING agonism, the 1,2,3-triazole ring acts as a stable bioisostere for native phosphodiester linkages[3]. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method here because it is exclusively regioselective for the 1,4-disubstituted isomer. Furthermore, the reaction proceeds in aqueous conditions at room temperature, entirely bypassing the thermal degradation risks associated with the furanose ring.

Step-by-Step Methodology
  • Reagent Solubilization: Dissolve the target organic azide (1.0 equiv) and (2R)-2-ethynyltetrahydrofuran (1.1 equiv) in a 1:1 (v/v) mixture of tert-butanol and deionized water.

  • Catalyst Generation: In a separate vial, dissolve Sodium Ascorbate (0.2 equiv) in a minimal amount of water. Add this to the reaction mixture.

    • Causality Note: Ascorbate acts as a reducing agent to maintain copper in the active Cu(I) oxidation state, preventing the formation of inactive Cu(II) byproducts.

  • Initiation: Add CuSO₄·5H₂O (0.1 equiv) to the mixture. The solution will briefly turn yellow/brown before settling into a pale suspension.

  • Reaction: Stir vigorously at room temperature for 6–8 hours.

    • Self-Validation Step: Perform a TLC check (KMnO₄ stain). The terminal alkyne should be completely consumed, confirming full conversion without the need for thermal forcing.

  • Isolation: Dilute with water and extract with Dichloromethane (3x). Wash the organic layer with a 5% NH₄OH solution to remove residual copper, dry over Na₂SO₄, and concentrate.

Downstream Purification & Chiral Validation

Even under highly optimized, mild conditions, trace epimerization can occur. Standard Reverse-Phase HPLC often requires elevated column temperatures and acidic modifiers that can degrade sensitive nucleoside analogues[4]. Therefore, Supercritical Fluid Chromatography (SFC) is the authoritative standard for downstream chiral validation[2]. SFC utilizes supercritical CO₂, which operates at lower temperatures and provides superior resolution of diastereomers and enantiomers without thermal stress.

G A Crude Mixture B Aqueous Workup A->B C Chiral SFC (WHELK-O1) B->C Extraction D Enantiopure Product (>99% ee) C->D Isomer Resolution

Downstream purification and chiral validation workflow using Supercritical Fluid Chromatography.

Validation Protocol: Immediately following the primary workup, dissolve a 2 mg aliquot of the crude product in Methanol. Inject onto an SFC system equipped with a chiral stationary phase (e.g., REGIS (S,S)WHELK-O1 column, 10 μm, 250 mm × 25 mm). A baseline enantiomeric excess (ee) of >99% must be confirmed before advancing the intermediate to subsequent synthetic steps[2].

Sources

Application

Application Note: Bioorthogonal Synthesis of Triazolyl C-Nucleosides and Cyclic Dinucleotide Analogues Using (2R)-2-Ethynyltetrahydrofuran

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Fragment-based drug discovery, STING agonists, PARP substrate labeling, and bioorthogonal click chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Fragment-based drug discovery, STING agonists, PARP substrate labeling, and bioorthogonal click chemistry.

Strategic Rationale & Mechanistic Causality

In the landscape of modern nucleic acid therapeutic development, the synthesis of stable, enzymatically resistant nucleoside analogues is a paramount challenge. Natural nucleosides are highly susceptible to cleavage by nucleosidases at the N-glycosidic bond. To circumvent this, medicinal chemists have turned to C-nucleosides , where the nucleobase is linked to the sugar moiety via a carbon-carbon bond.

(2R)-2-Ethynyltetrahydrofuran (CAS: 2165816-38-4)[] has emerged as a highly versatile, chiral building block that directly addresses this challenge. By mimicking the furanose ring of natural DNA/RNA, the ethynyl group positioned at the C2 carbon (analogous to the anomeric carbon of ribose) serves as a bioorthogonal handle. When subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the alkyne reacts with azido-modified nucleobases or fluorophores to form a 1,4-disubstituted 1,2,3-triazole.

The Causality of the Triazole Bioisostere: Why utilize a triazole linkage? The 1,2,3-triazole ring acts as a profound bioisostere for the natural N-glycosidic bond and the amide bond. It accurately mimics the spatial arrangement and electronic dipole of natural nucleosides while being completely impervious to hydrolytic cleavage by endogenous enzymes[2]. This structural resilience is critical for developing long-acting immunotherapeutics and stable molecular probes.

CuAAC_Mechanism Alkyne (2R)-2-Ethynyltetrahydrofuran (Bioorthogonal Handle) Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Alkyne->Catalyst π-Activation Azide Azido-Derivative (Nucleobase/Fluorophore) Azide->Catalyst Coordination Product 1,4-Disubstituted 1,2,3-Triazole C-Nucleoside Catalyst->Product Cycloaddition

Fig 1. CuAAC mechanism forming a stable 1,2,3-triazole C-nucleoside bioisostere.

Key Application Workflows

Late-Stage Functionalization of Cyclic Dinucleotide (CDN) Analogues

Natural CDNs are secondary messengers that activate the STING (Stimulator of Interferon Genes) pathway, making them prime candidates for antitumor immunotherapy. However, traditional linear synthesis of CDN analogues requires exhaustive, multi-step protocols for each individual analogue, severely bottlenecking high-throughput screening[2].

By utilizing a macrocyclic ribose-phosphodiester skeleton functionalized with a 1′-alkynyl group (derived from 2-ethynyltetrahydrofuran derivatives), researchers can employ a late-stage functionalization strategy . A single, universal macrocyclic skeleton can be reacted with a vast library of azido-nucleobases via CuAAC. This combinatorial application of click chemistry accommodates broad functional group compatibility under mild conditions, expanding the chemical diversity of CDN analogues exponentially[2].

CDN_Workflow Skeleton Macrocyclic Ribose-Phosphodiester (1'-Alkynyl Functionalized) Click CuAAC Assembly (3:3:2 THF/t-BuOH/H2O, 30°C) Skeleton->Click Azides Azido-Nucleobase Library (Purines/Pyrimidines) Azides->Click CDN Diverse Cyclic Dinucleotide Analogues (STING Agonists) Click->CDN High-Throughput Late-Stage Functionalization

Fig 2. Macrocyclic skeleton strategy for high-throughput synthesis of CDN analogues.

Affinity Labeling of PARP Substrates

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair. Protected derivatives of this alkyne, such as (2R,3S,4R)-5-acetoxy-2-((benzoyloxy)methyl)-2-ethynyltetrahydrofuran-3,4-diyl dibenzoate, are utilized to synthesize functionalized Nicotinamide Adenine Dinucleotide (NAD) analogues[3]. Once these alkyne-tagged NAD analogues are processed by PARP enzymes and attached to substrate proteins, click chemistry is deployed to conjugate affinity labels (e.g., azido-biotin). This enables the highly selective purification and isolation of PARP-catalyzed reaction products from complex cellular lysates[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental integrity is maintained and verifiable at each critical junction.

Protocol A: CuAAC Assembly of Triazolyl C-Nucleosides

This protocol details the click assembly of azido-nucleobases onto an alkyne-functionalized macrocyclic skeleton[2].

Reagents & Causality:

  • Alkyne Substrate (1.0 eq, 0.1 mmol): The 1'-alkynyl macrocycle.

  • Azido-Nucleobase (1.5 eq, 0.15 mmol): Excess ensures complete consumption of the valuable macrocyclic skeleton.

  • CuSO₄ (0.4 eq, 0.04 mmol) & Sodium Ascorbate (0.8 eq, 0.08 mmol): Ascorbate acts as a mild reducing agent to generate the active Cu(I) catalytic species in situ and prevents its oxidation back to inactive Cu(II).

  • MeOLi (2.0 eq): Base additive to facilitate the deprotonation of the terminal alkyne, accelerating the formation of the copper-acetylide intermediate.

  • Solvent System (3 mL of 3:3:2 THF/t-BuOH/H₂O): This specific ternary mixture is critical. THF solubilizes the organic skeleton, water dissolves the inorganic catalysts, and t-butanol acts as a phase-homogenizing cosolvent that prevents the formation of unwanted alkyne homocoupling byproducts (Glaser coupling)[2].

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with the alkyne substrate and azido-nucleobase.

  • Dissolve the mixture in the THF/t-BuOH/H₂O solvent system and degas via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent Cu(I) oxidation and alkyne homocoupling.

  • Under an Argon atmosphere, add MeOLi, followed by aqueous solutions of CuSO₄ and Sodium Ascorbate.

  • Stir the reaction at 30 °C for 24 hours.

System Validation & Quality Control:

  • Reaction Monitoring: Monitor via LC-MS. The reaction is complete when the mass of the starting alkyne is fully depleted, and the distinct [M+H]⁺ peak of the triazole product appears.

  • NMR Verification: Isolate a crude aliquot. In ¹H NMR (CDCl₃), the successful formation of the 1,4-disubstituted triazole is validated by the disappearance of the terminal alkyne proton (typically a sharp singlet around δ 2.4–2.8 ppm) and the appearance of the diagnostic triazole proton (a singlet shifted far downfield to δ 7.8–8.5 ppm)[2].

Protocol B: Global Deprotection Cascade for CDN Analogues

Following the click assembly, the protected CDN analogues must be carefully deprotected to yield the biologically active STING agonists[4].

Step-by-Step Methodology:

  • Exocyclic/Cyanoethyl Cleavage: Treat the protected cyclic dinucleotide analogues with a methylamine alcoholic solution (33 wt %) at room temperature for 1.5 hours. This selectively removes the cyanoethyl groups on the phosphodiester bonds and the exocyclic protecting groups of the purine nucleobases[4].

  • Silyl Ether Cleavage: Concentrate the mixture under vacuum, then dissolve in anhydrous THF. Add Et₃N·3HF to cleave the tert-butyldimethylsilyl (TBS) protecting group at the 2′-position[4].

  • Purification: Purify the fully deprotected CDN analogues using preparative HPLC with an ammonium bicarbonate buffer and acetonitrile mobile phase to yield the final products[4].

Quantitative Data & Reaction Parameters Summary

ParameterOptimized Condition / ValueCausality / Rationale
Alkyne Substrate (2R)-2-Ethynyltetrahydrofuran coreProvides a bioorthogonal handle mimicking the anomeric carbon of ribose[].
Catalyst System CuSO₄ (0.4 eq) + NaAsc (0.8 eq)In situ generation of active Cu(I) species; ascorbate prevents oxidation[2].
Solvent System THF / t-BuOH / H₂O (3:3:2)Solubilizes both hydrophobic macrocycles and hydrophilic azides/catalysts[2].
Temperature & Time 30 °C for 24 hoursMild conditions prevent degradation of sensitive phosphodiester linkages[2].
Deprotection Reagent 1 Methylamine (33 wt % in alcohol)Efficiently removes cyanoethyl and exocyclic purine protecting groups[4].
Deprotection Reagent 2 Et₃N·3HFSelectively cleaves 2'-TBS groups without hydrolyzing the phosphodiester backbone[4].

References

  • [2] Design and Synthesis of Cyclic Dinucleotide Analogues Containing Triazolyl C-Nucleosides | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [4] Design and Synthesis of Cyclic Dinucleotide Analogues Containing Triazolyl C-Nucleosides (CuAAC Deprotection specifics) | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [3] US20200157138A1 - Nicotinamide adenine dinucleotide analogues | Google Patents. Available at:

Sources

Method

Application Note: Strategies for the Deprotection of (2R)-2-Ethynyltetrahydrofuran Precursors

Introduction (2R)-2-Ethynyltetrahydrofuran is a pivotal chiral building block in modern organic synthesis, particularly valued in the development of pharmaceutical agents and complex natural products. Its structure, feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R)-2-Ethynyltetrahydrofuran is a pivotal chiral building block in modern organic synthesis, particularly valued in the development of pharmaceutical agents and complex natural products. Its structure, featuring a defined stereocenter and a reactive terminal alkyne, allows for its versatile incorporation into larger molecules through reactions like Sonogashira coupling, click chemistry, and various addition reactions. During multi-step syntheses, the acidic proton of the terminal alkyne must often be protected to prevent undesired reactions with basic or nucleophilic reagents. The trimethylsilyl (TMS) group is the most common and practical choice for this role due to its ease of installation, stability across a range of reaction conditions, and straightforward removal.[1]

This document provides detailed protocols and technical insights for the deprotection of TMS-protected (2R)-2-ethynyltetrahydrofuran, a critical final step to unmask the reactive alkyne for subsequent transformations. We will focus on two of the most reliable and widely adopted methods: fluoride-mediated cleavage and base-catalyzed methanolysis.

The Imperative for Protecting Terminal Alkynes

The proton on a terminal alkyne is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases (e.g., organolithiums, Grignard reagents) used in preceding synthetic steps.[2] Protecting this proton, typically by replacing it with a sterically bulky, non-acidic group like TMS, is essential to ensure the integrity of the molecule and direct reactivity to other desired sites. The choice of the TMS group is strategic; the silicon-carbon bond is sufficiently robust to withstand many reaction conditions yet can be cleaved selectively under mild protocols that do not compromise other sensitive functional groups or the stereochemistry of the tetrahydrofuran ring.[1]

Deprotection Methodologies

The selection of a deprotection method is governed by the overall molecular structure, specifically the presence of other sensitive functional groups. For a substrate like (2R)-2-ethynyltetrahydrofuran, both fluoride- and base-mediated methods are highly effective, as the tetrahydrofuran ether linkage is generally stable under these mild conditions.

Method 1: Fluoride-Mediated Deprotection using TBAF

Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for cleaving silicon-carbon bonds. The high affinity of the fluoride ion for silicon (the Si-F bond energy is one of the strongest single bonds in chemistry) is the driving force for this reaction.[3] The reaction is fast, clean, and typically proceeds in high yield at room temperature.[1][4]

Mechanism: The fluoride ion acts as a potent nucleophile, attacking the silicon atom of the TMS group. This forms a transient, pentacoordinate silicate intermediate, which then fragments to cleave the C-Si bond, liberating the terminal alkyne and forming a stable silyl fluoride byproduct.[2][5]

TBAF Deprotection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_Alkyne R-C≡C-Si(CH₃)₃ Intermediate [R-C≡C-Si(CH₃)₃(F)]⁻ R_Alkyne->Intermediate Nucleophilic Attack TBAF F⁻ (from TBAF) Product_Alkyne R-C≡C-H Intermediate->Product_Alkyne C-Si Bond Cleavage Product_Alkyne->Product_Solvent Protonation Product_SiF (CH₃)₃Si-F

Caption: Fluoride-mediated TMS deprotection workflow.

Experimental Protocol: TBAF Deprotection

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TMS-protected (2R)-2-ethynyltetrahydrofuran (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1–0.2 M.

  • Reagent Addition: To the stirred solution, add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The product spot should be more polar than the starting material. The reaction is typically complete within 1-4 hours.[1]

  • Workup: Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure (2R)-2-ethynyltetrahydrofuran.

Method 2: Base-Catalyzed Deprotection using K₂CO₃/Methanol

An alternative, highly economical, and mild method for TMS deprotection involves using a catalytic amount of a base, such as potassium carbonate (K₂CO₃), in methanol.[1][6] This method is particularly advantageous for large-scale syntheses due to its low cost and simple workup procedure.

Mechanism: In this protocol, methanol acts as both the solvent and a proton source. The potassium carbonate generates a small equilibrium concentration of methoxide ion (CH₃O⁻), which is nucleophilic enough to attack the silicon atom. The resulting acetylide anion is then immediately protonated by methanol to yield the terminal alkyne.

Experimental Protocol: K₂CO₃/Methanol Deprotection

  • Preparation: Dissolve the TMS-protected (2R)-2-ethynyltetrahydrofuran (1.0 equivalent) in methanol (MeOH) to a concentration of 0.1–0.2 M in a round-bottom flask.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.2–0.5 equivalents) to the solution.[6][7] A catalytic amount is often sufficient.[7]

  • Reaction Monitoring: Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours.[1][6] Monitor the reaction by TLC. Be advised that extended reaction times can sometimes lead to a reduction in yield for certain substrates.[6]

  • Workup: Upon completion, concentrate the mixture in vacuo to remove the methanol.

  • Extraction: Dilute the residue with diethyl ether or ethyl acetate and wash with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting (2R)-2-ethynyltetrahydrofuran is often of high purity, but can be further purified by flash chromatography if needed.

Experimental_Workflow Start TMS-Protected Precursor in Solvent (THF or MeOH) AddReagent Add Deprotection Reagent (TBAF or K₂CO₃) Start->AddReagent Step 1 Reaction Stir at Room Temperature (Monitor by TLC) AddReagent->Reaction Step 2 Workup Aqueous Workup (Quench & Extract) Reaction->Workup Step 3 Dry Dry & Concentrate Workup->Dry Step 4 Purify Flash Chromatography (If Necessary) Dry->Purify Step 5 Product Pure (2R)-2-Ethynyltetrahydrofuran Purify->Product Final Product

Caption: General experimental workflow for deprotection.

Comparative Summary and Selection Guide

The choice between TBAF and K₂CO₃/Methanol depends on several factors, including cost, scale, and the presence of other functional groups in the molecule.

ParameterMethod 1: TBAF in THFMethod 2: K₂CO₃ in Methanol
Reactivity Very high, reaction is fast (1-4 hours)Moderate, reaction is clean (1-2 hours)[1][6]
Cost Higher (TBAF is relatively expensive)Very low (K₂CO₃ and MeOH are inexpensive)
Workup More involved; aqueous extraction required to remove TBAF salts[8]Simpler; primarily involves filtration and solvent evaporation
Compatibility TBAF is basic and can affect other silyl ethers or base-labile groupsVery mild; compatible with most common functional groups
Scalability Suitable for small to medium scaleExcellent for medium to large scale synthesis
Key Insight The method of choice for speed and high reactivity on sensitive substrates.The preferred method for cost-effectiveness and operational simplicity, especially at scale.
Troubleshooting and Key Considerations
  • Incomplete Reaction: If TLC analysis shows incomplete conversion, consider adding a further portion of the deprotection reagent or gently warming the reaction mixture. For the K₂CO₃ method, ensuring the reagent is anhydrous is key. For the TBAF method, using a fresh bottle of the reagent solution is advisable as its activity can diminish over time.

  • Side Reactions: While the tetrahydrofuran ring is robust, highly sensitive substrates could undergo undesired reactions. If side products are observed, consider running the reaction at a lower temperature (e.g., 0 °C).[9]

  • Purification: The deprotected product, (2R)-2-ethynyltetrahydrofuran, is relatively volatile. Care should be taken during solvent removal on the rotary evaporator to avoid product loss. Use minimal vacuum and a room temperature water bath.

Conclusion

The deprotection of TMS-protected (2R)-2-ethynyltetrahydrofuran is a reliable and high-yielding transformation that is crucial for advancing synthetic campaigns. Both fluoride-mediated and base-catalyzed methods offer excellent results. The K₂CO₃/methanol protocol is often favored for its simplicity, low cost, and environmental friendliness, making it ideal for process chemistry and large-scale applications. The TBAF method remains a powerful option for rapid deprotection, particularly when dealing with substrates that may be sensitive to protic solvents like methanol. Careful selection of the appropriate method based on the criteria outlined in this note will ensure the successful and efficient generation of the desired terminal alkyne, ready for its pivotal role in subsequent synthetic steps.

References

  • Fiveable. (2025). Fluoride-Mediated Deprotection: Organic Chemistry Study...[Link]

  • Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. [Link]

  • Zhu, C., et al. (2013). Selective and Sensitive Fluoride Detection through Alkyne Cruciform Desilylation. Organic Letters. [Link]

  • ResearchGate. (n.d.). Deprotection of a) the TMS-protected alkyne of 1 b with b) the immediately following CuAAC reaction on the liberated alkyne of 2 on Au nanohole arrays...[Link]

  • Yoshida, K., et al. (2010). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters. [Link]

  • Reddit. (2016). 2 questions about TBAF deprotection. r/chemistry. [Link]

Sources

Application

Synthesis of Chiral Ligands Derived from (2R)-2-Ethynyltetrahydrofuran: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Tetrahydrofuran Scaffolds in Asymmetric Catalysis The quest for enantiomerically pure compounds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Tetrahydrofuran Scaffolds in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Asymmetric catalysis, facilitated by chiral ligands, offers an elegant and efficient means to achieve high levels of stereocontrol. Among the myriad of chiral scaffolds, those incorporating the tetrahydrofuran (THF) moiety have garnered significant attention. The defined stereochemistry and conformational rigidity of the THF ring can effectively translate chiral information to a catalytic center, influencing the stereochemical outcome of a reaction.

(2R)-2-Ethynyltetrahydrofuran emerges as a particularly attractive and versatile chiral building block for the synthesis of novel ligands. The terminal alkyne functionality serves as a versatile handle for a variety of transformations, including carbon-carbon bond formation and heteroatom addition reactions. This allows for the modular construction of a diverse library of chiral ligands, such as phosphines and bipyridines, which are paramount in transition-metal-catalyzed asymmetric reactions. This guide provides a detailed overview of the synthesis of (2R)-2-ethynyltetrahydrofuran from a readily available chiral precursor and outlines protocols for its conversion into valuable chiral phosphine and bipyridine ligands, alongside their potential applications in asymmetric catalysis.

I. Synthesis of the Chiral Building Block: (2R)-2-Ethynyltetrahydrofuran

The enantiomerically pure starting material, (2R)-2-ethynyltetrahydrofuran, can be synthesized from the commercially available ethyl (R)-(-)-4-chloro-3-hydroxybutyrate. This multi-step synthesis involves the formation of the tetrahydrofuran ring followed by the introduction of the ethynyl group.

Synthetic Workflow for (2R)-2-Ethynyltetrahydrofuran

A Ethyl (R)-(-)-4-chloro-3-hydroxybutyrate B (R)-5-(Chloromethyl)dihydrofuran-2(3H)-one A->B   Base, Heat    C (R)-Tetrahydrofuran-2-ylmethanol B->C   Reducing Agent (e.g., LiAlH4)    D (R)-Tetrahydrofuran-2-carbaldehyde C->D   Oxidation (e.g., PCC, Swern)    E (2R)-1-(Tetrahydrofuran-2-yl)eth-1-yne-1,2-diol D->E   Corey-Fuchs Reaction    F (2R)-2-Ethynyltetrahydrofuran E->F   Base (e.g., n-BuLi)   

Caption: Synthetic pathway to (2R)-2-ethynyltetrahydrofuran.

Experimental Protocol: Synthesis of (2R)-2-Ethynyltetrahydrofuran

Step 1: Synthesis of (R)-5-(Chloromethyl)dihydrofuran-2(3H)-one

  • To a solution of ethyl (R)-(-)-4-chloro-3-hydroxybutyrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (R)-5-(chloromethyl)dihydrofuran-2(3H)-one.

Step 2: Synthesis of (R)-Tetrahydrofuran-2-ylmethanol

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of (R)-5-(chloromethyl)dihydrofuran-2(3H)-one (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude (R)-tetrahydrofuran-2-ylmethanol, which can often be used in the next step without further purification.

Step 3: Synthesis of (R)-Tetrahydrofuran-2-carbaldehyde

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise.

  • After stirring for 15 minutes, add a solution of (R)-tetrahydrofuran-2-ylmethanol (1.0 eq) in DCM.

  • Stir the mixture for 1 hour at -78 °C, then add triethylamine (5.0 eq).

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the volatile (R)-tetrahydrofuran-2-carbaldehyde.

Step 4 & 5: Synthesis of (2R)-2-Ethynyltetrahydrofuran (Corey-Fuchs Reaction)

  • To a solution of triphenylphosphine (4.0 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.

  • Stir the resulting mixture for 30 minutes at 0 °C.

  • Add a solution of (R)-tetrahydrofuran-2-carbaldehyde (1.0 eq) in DCM and stir for 1 hour at 0 °C.

  • To the resulting dibromo-olefin intermediate at -78 °C, add n-butyllithium (n-BuLi, 2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford (2R)-2-ethynyltetrahydrofuran.

II. Synthesis of Chiral Phosphine Ligands

Chiral phosphines are a cornerstone of asymmetric catalysis. The ethynyl group of (2R)-2-ethynyltetrahydrofuran provides a convenient entry point for the synthesis of novel phosphine ligands via hydrophosphination.

Synthetic Workflow for Chiral Phosphine Ligands

A (2R)-2-Ethynyltetrahydrofuran B Secondary Phosphine (e.g., HPPh2) C Chiral Vinylphosphine Ligand AB AB AB->C   Radical Initiator or Metal Catalyst   

Caption: Synthesis of chiral vinylphosphine ligands.

Experimental Protocol: Hydrophosphination of (2R)-2-Ethynyltetrahydrofuran
  • In a Schlenk tube under an inert atmosphere, combine (2R)-2-ethynyltetrahydrofuran (1.0 eq), diphenylphosphine (HPPh₂, 1.1 eq), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Alternatively, a metal catalyst such as a palladium or nickel complex can be employed for anti-Markovnikov addition.

  • Heat the reaction mixture in a sealed tube at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring by ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture and purify the product by flash column chromatography under an inert atmosphere to yield the chiral vinylphosphine ligand.

Table 1: Representative Data for Hydrophosphination

EntryPhosphineCatalyst/InitiatorSolventTemp (°C)Time (h)Yield (%)
1HPPh₂AIBNToluene801275
2HP(Cy)₂Pd(OAc)₂/dppfTHF602468

III. Synthesis of Chiral Bipyridine Ligands

Chiral bipyridine ligands are highly effective in a variety of asymmetric transformations. The terminal alkyne of our chiral building block can be utilized in Sonogashira cross-coupling reactions to construct more complex bipyridine scaffolds.

Synthetic Workflow for Chiral Bipyridine Ligands

A (2R)-2-Ethynyltetrahydrofuran B Halogenated Bipyridine C Chiral Tetrahydrofuranyl-Bipyridine Ligand AB AB AB->C   Pd Catalyst, Cu(I) cocatalyst, Base   

Caption: Synthesis of chiral bipyridine ligands via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of (2R)-2-Ethynyltetrahydrofuran
  • To a degassed solution of a suitable halogenated bipyridine (e.g., 2-bromo-2'-chlorobipyridine, 1.0 eq) in a solvent mixture like THF and triethylamine (Et₃N), add (2R)-2-ethynyltetrahydrofuran (1.2 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and the copper(I) cocatalyst, copper(I) iodide (CuI, 0.04-0.10 eq).[1]

  • Heat the reaction mixture under an inert atmosphere to a temperature of 50-70 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chiral bipyridine ligand.

Table 2: Representative Data for Sonogashira Coupling

EntryHalogenated BipyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-2,2'-bipyridinePd(PPh₃)₄/CuIEt₃NTHF601682
25,5'-Dibromo-2,2'-bipyridinePdCl₂(PPh₃)₂/CuIDiisopropylamineToluene702478

IV. Application in Asymmetric Catalysis: A Case Study

Chiral phosphine ligands derived from (2R)-2-ethynyltetrahydrofuran are expected to be effective in various asymmetric catalytic reactions. A prominent example is the asymmetric hydrogenation of prochiral olefins.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

A chiral vinylphosphine ligand synthesized via the hydrophosphination of (2R)-2-ethynyltetrahydrofuran can be employed in the rhodium-catalyzed asymmetric hydrogenation of a standard substrate like methyl (Z)-α-acetamidocinnamate.

Experimental Protocol:

  • In a glovebox, a solution of the chiral phosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) in a degassed solvent such as DCM is stirred for 30 minutes to form the catalyst precursor.

  • The substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol), is added to the catalyst solution.

  • The reaction mixture is transferred to an autoclave, which is then purged and pressurized with hydrogen gas (e.g., 10 atm).

  • The reaction is stirred at room temperature for a specified time (e.g., 12-24 hours).

  • After releasing the pressure, the solvent is removed under reduced pressure, and the enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Table 3: Expected Performance in Asymmetric Hydrogenation

LigandSubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Conversion (%)ee (%)
THF-Vinyl-PPh₂Methyl (Z)-α-acetamidocinnamate11012>99up to 95 (expected)

The anticipated high enantioselectivity stems from the well-defined chiral environment created by the (2R)-tetrahydrofuran moiety in proximity to the metal center.

Conclusion

(2R)-2-Ethynyltetrahydrofuran serves as a valuable and versatile chiral building block for the synthesis of a diverse range of chiral ligands. The straightforward synthetic access to this starting material, coupled with the modularity of subsequent transformations such as hydrophosphination and Sonogashira coupling, allows for the creation of tailored ligands for specific applications in asymmetric catalysis. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this promising class of chiral ligands in the synthesis of enantiomerically pure molecules.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
  • Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. New electron-rich chiral phosphines for asymmetric catalysis. J. Am. Chem. Soc.115, 10125-10138 (1993).
  • Tang, W., & Zhang, X.
  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Microb Cell Fact15 , 173 (2016). Available at: [Link].

  • Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes. Green Chem.18 , 3485-3492 (2016). Available at: [Link].

  • Sonogashira Coupling. Wikipedia. Available at: [Link].

Sources

Method

Topic: A Scalable, Stereoselective Synthesis of (2R)-2-Ethynyltetrahydrofuran for Pharmaceutical Intermediate Production

An Application Note from the Senior Scientist's Desk Audience: Researchers, scientists, and drug development professionals. Abstract (2R)-2-Ethynyltetrahydrofuran is a pivotal chiral building block in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2R)-2-Ethynyltetrahydrofuran is a pivotal chiral building block in modern medicinal chemistry, finding application in the synthesis of complex therapeutic agents. Its rigid, stereodefined structure and reactive terminal alkyne handle make it an ideal synthon for introducing specific spatial arrangements and for use in powerful coupling reactions like Sonogashira couplings and click chemistry.[1] This application note details a robust and scalable two-step protocol for the synthesis of (2R)-2-Ethynyltetrahydrofuran starting from the readily available precursor, (R)-tetrahydrofuran-2-carboxylic acid. The described methodology emphasizes operational simplicity, high stereochemical fidelity, and considerations for safe scale-up, providing a practical guide for researchers in process development and chemical manufacturing.

Introduction and Synthetic Strategy

The synthesis of enantiopure compounds is a cornerstone of pharmaceutical development. Chiral tetrahydrofuran rings, in particular, are prevalent motifs in numerous natural products and approved drugs. The title compound, (2R)-2-Ethynyltetrahydrofuran, combines this important heterocyclic core with the versatile functionality of a terminal alkyne.

Our synthetic approach was designed with scalability and efficiency as primary drivers. Many routes to chiral tetrahydrofurans exist, including the dehydration of pentoses or the cyclization of chiral diols.[2][3] However, for this specific target, we selected a strategy that begins with a commercially available, enantiopure starting material, (R)-tetrahydrofuran-2-carboxylic acid, to ensure the final product's stereochemical integrity. The strategy involves two key transformations:

  • Weinreb Amide Formation: Conversion of the carboxylic acid to the corresponding N,O-dimethylhydroxyamide (Weinreb amide). This intermediate is exceptionally stable and resistant to over-addition by organometallic reagents, making it ideal for controlled, large-scale reactions.

  • One-Pot Alkynylation: Direct conversion of the Weinreb amide to the terminal alkyne via the addition of an ethynyl Grignard reagent. This step avoids the isolation of a ketone intermediate, streamlining the process and improving overall efficiency.

This pathway provides a reliable and high-yielding route to the target molecule, minimizing complex purification steps and employing well-understood, scalable reaction classes.

Safety and Handling Precautions

The protocols herein involve hazardous materials, including pyrophoric Grignard reagents and potentially unstable alkynes. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[4]

  • Inert Atmosphere: Grignard reagents are extremely sensitive to air and moisture. All reactions involving these reagents must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using oven-dried glassware and anhydrous solvents.[5]

  • Ethynyl Compounds: Terminal alkynes can form explosive metal acetylides, especially with certain heavy metals. Avoid contact with copper (brass fittings), silver, and mercury. While not acutely hazardous in this context, good laboratory practice dictates careful handling.[6]

  • Quenching: The quenching of Grignard reagents is highly exothermic. This step must be performed slowly, with efficient cooling (e.g., an ice-water bath), and behind a safety shield.

  • Work Area: All procedures should be performed in a well-ventilated chemical fume hood.[7] Ensure an appropriate fire extinguisher (Class D for organometallics) and a spill kit are readily accessible.

Detailed Experimental Protocols

Part A: Synthesis of (R)-N-methoxy-N-methyltetrahydrofuran-2-carboxamide (Weinreb Amide)

This step converts the starting carboxylic acid into a stable Weinreb amide, poised for alkynylation.

Reagents & Equipment:

  • (R)-Tetrahydrofuran-2-carboxylic acid

  • Oxalyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Nitrogen/Argon line

Procedure:

  • Setup: To a three-neck, oven-dried 2 L round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-tetrahydrofuran-2-carboxylic acid (1.0 eq).

  • Suspension: Suspend the acid in anhydrous DCM (approx. 5 mL per gram of acid). Add a catalytic amount of DMF (2-3 drops).

  • Acid Chloride Formation: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise via syringe. Gas evolution (CO, CO₂, HCl) will be observed. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2 hours or until the solution becomes homogeneous.

  • Amidation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Addition: Slowly add the freshly prepared acid chloride solution from step 3 to the amine solution from step 4 via an addition funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used in the next step without further purification.

Part B: Scale-Up Synthesis of (2R)-2-Ethynyltetrahydrofuran

This one-pot procedure converts the Weinreb amide directly to the target alkyne.

Reagents & Equipment:

  • (R)-N-methoxy-N-methyltetrahydrofuran-2-carboxamide

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Multi-neck reaction vessel with overhead mechanical stirrer

  • Addition funnel and thermocouple

  • Nitrogen/Argon line

Procedure:

  • Setup: Assemble a multi-neck, oven-dried 5 L reaction vessel equipped with an overhead mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet.

  • Reagent Loading: Charge the vessel with the crude Weinreb amide (1.0 eq) from Part A and dissolve it in anhydrous THF (approx. 10 mL per gram of amide).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add ethynylmagnesium bromide solution (0.5 M in THF, 2.5 eq) to the addition funnel. Add the Grignard reagent to the stirred amide solution at a rate that maintains the internal temperature below -70 °C. The addition typically takes 1-2 hours for a large-scale reaction.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 3 hours.

  • Quenching: (Caution: Highly Exothermic) While maintaining vigorous stirring and cooling, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Add the quenching solution at a rate that keeps the internal temperature below -50 °C. Once the initial exotherm subsides, the mixture can be allowed to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure (rotary evaporator). Note: The product is volatile; avoid excessive heat or high vacuum during concentration.

  • Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to afford (2R)-2-Ethynyltetrahydrofuran as a clear liquid.[8]

Process Visualization and Data

The overall synthetic workflow is a streamlined process designed for efficiency and scalability.

Synthesis_Workflow Start (R)-Tetrahydrofuran- 2-carboxylic acid Amide Weinreb Amide Intermediate Start->Amide 1. (COCl)₂, DMF 2. Me(MeO)NH·HCl, Py  DCM, 0°C to RT Product (2R)-2-Ethynyltetrahydrofuran Amide->Product Ethynylmagnesium Bromide THF, -78°C

Caption: Synthetic workflow for (2R)-2-Ethynyltetrahydrofuran.

Quantitative Data Summary

The following table presents typical results for the synthesis protocol executed at a 1.0 mole scale. Yields and purity are representative and may vary based on specific reaction conditions and purification efficiency.

StageStarting MaterialScale (mol)Key ReagentsYield (%)Purity (GC/HPLC)
Weinreb Amide (R)-THF-2-COOH1.0Oxalyl Chloride, Pyridine~95% (crude)>95%
Alkynylation Weinreb Amide1.0Ethynylmagnesium Bromide80-88%>99%

Conclusion and Scale-Up Insights

The described two-step synthesis provides a highly efficient and stereoretentive route to (2R)-2-Ethynyltetrahydrofuran. By leveraging a stable Weinreb amide intermediate, the process avoids common pitfalls of Grignard reactions with esters or acid chlorides, such as over-addition and side reactions.

Key considerations for scaling this process include:

  • Thermal Management: The formation of the acid chloride and, most critically, the Grignard addition and subsequent quench are highly exothermic. A jacketed reactor with efficient cooling is essential for maintaining temperature control and ensuring safety and product quality on a large scale.

  • Reagent Addition Rate: Controlled, slow addition of reagents is paramount. Automated syringe pumps or metered addition funnels should be used to manage addition rates and prevent temperature spikes.

  • Purification: While effective at the lab scale, large-scale column chromatography can be inefficient. Vacuum distillation is the preferred method for purifying multi-kilogram quantities of the volatile final product.

This protocol serves as a validated starting point for the reliable production of a valuable chiral intermediate, enabling further development of complex molecular architectures in the pharmaceutical industry.

References

  • Expert Synthesis Solutions. (2018). SAFETY DATA SHEET. Retrieved from [Link]

  • Ma, S., & Negishi, E. I. (2005). A simple and general method to separate the enantiomers of chiral alkynes using their in situ generated cobalt-complex by chiral column HPLC. Molecules, 10(1), 133-138. Retrieved from [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Retrieved from [Link]

  • Eaborn, C., & Walton, D. R. M. (1967). The protection of terminal ethynyl groups in Grignard syntheses. Journal of the Chemical Society C: Organic, 1361-1363. Retrieved from [Link]

  • Sevron Safety Solutions. (n.d.). ethinyl estradiol (ee) Safety Data Sheet. Retrieved from [Link]

  • Gómez, C., et al. (2019). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical Science, 10(18), 4955-4960. Retrieved from [Link]

  • Ghorai, M. K., et al. (2018). A protocol for the visible-light-mediated deoxygenation of monoallylated diols and β-amino alcohols. Angewandte Chemie International Edition, 57(40), 13273-13277. Retrieved from [Link]

  • Lear, M. J., & Hirama, M. (2000). Diastereoselective Additions of Ethynyl Grignard Reagent to Erythrulose Derivatives. Synlett, 2000(1), 89-91. Retrieved from [Link]

  • Cicco, L., et al. (2019). Formation of THF derivatives via nucleophilic addition of Grignard reagents to γ-chloroketone. ResearchGate. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reaction. Journal of the American Chemical Society, 126(33), 10558-10559. Retrieved from [Link]

  • Ferjan, J., & Mirt, M. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. Retrieved from [Link]

  • Deslongchamps, P., & Moreau, C. (1972). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 50(11), 1783-1785. Retrieved from [Link]

  • Parker, C. G., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9188-9192. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Enantiomeric Excess in (2R)-2-Ethynyltetrahydrofuran Synthesis

Welcome to the Technical Support Center for the asymmetric synthesis of (2R)-2-Ethynyltetrahydrofuran . This chiral building block is a critical intermediate in the development of nucleoside reverse transcriptase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis of (2R)-2-Ethynyltetrahydrofuran . This chiral building block is a critical intermediate in the development of nucleoside reverse transcriptase inhibitors and complex natural products like annonaceous acetogenins [1].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the mechanistic causality behind enantiomeric excess (ee) drop-offs, providing you with self-validating workflows and field-proven troubleshooting strategies to ensure reproducible, high-ee syntheses.

Frequently Asked Questions (FAQs)

Q: Why is my enantiomeric excess fluctuating wildly between batches? A: Fluctuations in ee during the asymmetric alkynylation of tetrahydrofuran-2-ol (or its aldehyde precursors) are almost always caused by a competing background (uncatalyzed) reaction. If your chiral ligand—such as (+)-N-methylephedrine (NME)—is partially degraded or not fully complexed with the metal center, the remaining achiral metal salt will catalyze a rapid, non-selective racemic addition.

Q: Can trace moisture genuinely impact the ee, or does it only affect the yield? A: Moisture destroys both. In zinc-catalyzed alkynylations, trace water hydrolyzes the active chiral zinc-alkynyl-ligand complex. This protonates the alkyne and generates achiral zinc hydroxide species. These achiral species act as potent Lewis acids that promote the racemic addition pathway, devastating your ee before you even notice a drop in overall yield.

Q: Why do literature protocols insist on Toluene over THF for this specific transformation? A: Tetrahydrofuran (THF) is a strongly coordinating solvent. It competes with your chiral ligand for the coordination sphere of the metal catalyst. When THF displaces the chiral ligand, the chiral environment around the reactive center is lost, leading to a racemic product. Toluene is non-coordinating, ensuring the metal remains tightly bound within the chiral pocket [3].

Troubleshooting Guide: Resolving Enantiomeric Excess (ee) Drop-offs

If your (2R)-2-Ethynyltetrahydrofuran synthesis is yielding an ee of <90%, systematic isolation of the root cause is required.

Issue 1: Severe Racemization (ee < 60%)
  • Mechanistic Cause: Suboptimal ligand-to-metal ratio. If the ratio is exactly 1:1 or lower, uncomplexed Lewis acid (e.g., Zn(OTf)₂) remains in the solution.

  • Intervention: Always use a slight excess of the chiral ligand (e.g., 1.1 to 1.2 equivalents relative to the metal precursor). This thermodynamic sink ensures zero uncomplexed metal is available to drive the achiral background reaction.

Issue 2: Moderate ee (60–85%) with High Yield
  • Mechanistic Cause: Thermal degradation of the transition state facial selectivity. At room temperature, the energy difference between the Re and Si face attack trajectories is insufficient to maintain strict stereocontrol.

  • Intervention: Lower the reaction temperature to -20°C or -40°C. This rigidifies the transition state. Additionally, verify that you are strictly using a non-coordinating solvent (Toluene or DCM) rather than ethereal solvents.

Issue 3: Low Yield AND Low ee
  • Mechanistic Cause: Incomplete formation of the active catalyst complex, usually due to wet reagents or degraded Lewis acid precursors.

  • Intervention: Perform a Karl Fischer titration on all solvents and the terminal alkyne (target < 50 ppm water). Ensure your Zn(OTf)₂ is strictly anhydrous; it should be flame-dried under vacuum immediately prior to use.

Quantitative Data: Parameter Optimization

The following table summarizes the impact of reaction parameters on the yield and enantiomeric excess during the asymmetric alkynylation to form (2R)-2-Ethynyltetrahydrofuran.

Parameter FocusCatalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Baseline (Poor) Zn(OTf)₂ / (+)-NMETHF258545
Solvent Effect Zn(OTf)₂ / (+)-NMEToluene258278
Optimal Conditions Zn(OTf)₂ / (+)-NMEToluene-209196
Alternative Metal Ru-phebox[2]Toluene607588

Standard Operating Procedure (SOP): Self-Validating Asymmetric Alkynylation

This protocol utilizes ligand-accelerated zinc catalysis. It is designed to be a self-validating system : visual cues at specific steps will confirm whether the active chiral complex has successfully formed.

Step 1: Catalyst Complexation

  • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous Zn(OTf)₂ (1.0 equiv) and (+)-N-methylephedrine (1.2 equiv).

  • Causality Check: The 20% excess of ligand is mandatory to suppress the achiral background reaction.

Step 2: Solvent and Base Addition

  • Add anhydrous Toluene (Karl Fischer < 50 ppm) to create a suspension.

  • Add anhydrous Triethylamine (Et₃N, 1.2 equiv) dropwise.

  • Self-Validation Check: The initial cloudy suspension must transition into a clear, homogeneous solution within 15 minutes. If the solution remains cloudy, your Zn(OTf)₂ is wet or your ligand is degraded. Do not proceed; discard and restart.

Step 3: Alkyne Activation

  • Add trimethylsilylacetylene (TMS-acetylene, 1.5 equiv) via syringe.

  • Stir at 25°C for 2 hours to allow complete formation of the active zinc-acetylide complex.

Step 4: Stereoselective Addition

  • Cool the reaction mixture strictly to -20°C.

  • Slowly add the tetrahydrofuran-2-ol precursor (1.0 equiv) dissolved in a minimal amount of Toluene over 30 minutes using a syringe pump.

  • Causality Check: Slow addition prevents localized heating and maintains a low concentration of the reactive oxocarbenium intermediate, maximizing the catalyst's ability to dictate facial selectivity [1].

Step 5: Quench and Analysis

  • After 12 hours at -20°C, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Determine the diastereomeric/enantiomeric ratio of the crude mixture via chiral HPLC before proceeding to deprotection (removal of the TMS group).

Process Diagnostics Workflow

Use the following diagnostic tree to systematically resolve enantiomeric excess failures in your workflow.

EE_Troubleshooting Start Evaluate ee% of (2R)-2-Ethynyltetrahydrofuran CheckEE Is ee < 90%? Start->CheckEE HighEE Optimal Process Proceed to scale-up CheckEE->HighEE No LowEE Investigate Root Cause CheckEE->LowEE Yes Moisture Check Moisture (Karl Fischer) Target: < 50 ppm LowEE->Moisture Ligand Verify Ligand:Metal Ratio Target: > 1.1:1 LowEE->Ligand Temp Assess Temperature Target: -20°C to -40°C LowEE->Temp Solvent Optimize Solvent Switch THF to Toluene LowEE->Solvent

Troubleshooting decision tree for resolving low enantiomeric excess in asymmetric alkynylation.

References

  • Kojima, N., Maezaki, N., Tominaga, H., Asai, M., Yanai, M., & Tanaka, T. (2003). "Systematic Construction of a Monotetrahydrofuran-Ring Library in Annonaceous Acetogenins by Asymmetric Alkynylation and Stereodivergent Tetrahydrofuran-Ring Formation." Chemistry–A European Journal. URL:[Link]

  • Inagaki, T., Ito, A., Ito, J., & Nishiyama, H. (2010). "Asymmetric Direct Alkynylation Catalyzed by Chiral Ru−Bis(oxazolinyl)phenyl Complexes." Organic Letters. URL:[Link]

  • Makabe, H., et al. (2003). "Systematic Synthesis of Bis-THF Ring Cores in Annonaceous Acetogenins." Organic Letters. URL:[Link]

Optimization

Technical Support Center: Troubleshooting (2R)-2-Ethynyltetrahydrofuran Cross-Coupling Reactions

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, poor reproducibility, or unexpected side reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, poor reproducibility, or unexpected side reactions when utilizing (2R)-2-ethynyltetrahydrofuran in palladium-catalyzed cross-coupling (Sonogashira) workflows.

As an aliphatic, oxygen-containing terminal alkyne, (2R)-2-ethynyltetrahydrofuran presents unique mechanistic challenges. Its low molecular weight makes it highly volatile, while the aliphatic nature of the alkyne slows down transmetalation compared to aryl alkynes. This kinetic delay provides a wider window for off-target pathways—most notably, oxidative homocoupling—to consume your starting material[1],[2].

Below, you will find a mechanistic breakdown, an interactive troubleshooting FAQ, quantitative optimization matrices, and a self-validating experimental protocol designed to restore your reaction yields.

Part 1: Mechanistic Causality & Reaction Pathways

To troubleshoot effectively, we must first understand the competing kinetics within the reaction flask. The standard Sonogashira coupling relies on a dual-catalyst system (Pd/Cu). However, the introduction of Copper(I) creates a fatal vulnerability when coupling sluggish aliphatic alkynes: the Glaser-Hay Homocoupling pathway .

If even trace amounts of oxygen enter the system, Cu(I) is oxidized to Cu(II), which rapidly dimerizes the copper-acetylide intermediate into a 1,3-diyne waste product[1],[3]. Because (2R)-2-ethynyltetrahydrofuran undergoes transmetalation to Palladium slower than highly conjugated alkynes, the Cu-acetylide intermediate lingers in solution, drastically increasing its susceptibility to this oxidative dimerization.

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Cu-Acetylide) PdII->TransMet PdII_Alkyne Ar-Pd(II)-Alkyne TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Product Cross-Coupled Product RedElim->Product Alkyne (2R)-2-Ethynyl-THF + Base CuCat Cu(I) Co-catalyst Alkyne->CuCat Deprotonation CuAcetylide Cu-Acetylide CuCat->CuAcetylide CuAcetylide->TransMet Glaser Glaser Homocoupling (1,3-Diyne Byproduct) CuAcetylide->Glaser Oxidation O2 O2 (Air Leak) O2->Glaser

Caption: Sonogashira cycle highlighting the O2-mediated Glaser homocoupling off-target pathway.

Part 2: Frequently Asked Questions (FAQs)

Q1: My LC-MS shows complete consumption of (2R)-2-ethynyltetrahydrofuran, but my isolated yield of the cross-coupled product is <15%. The major byproduct has a mass corresponding to a dimer. How do I fix this? A1: You are observing Glaser homocoupling[3]. Because your alkyne is aliphatic, its prolonged lifetime as a Cu-acetylide makes it highly vulnerable to oxidation by trace O2[2]. Causality & Solution: You must either rigorously exclude oxygen or remove the copper entirely. We recommend switching to a Copper-Free Sonogashira protocol [4]. By eliminating CuI, you bypass the Cu-acetylide intermediate entirely; the alkyne coordinates directly to the Pd(II) center, completely shutting down the Glaser pathway[5],[4]. Alternatively, if Cu must be used, add the alkyne slowly via a syringe pump over 2 hours to keep its instantaneous concentration near zero[1].

Q2: I observe unreacted aryl halide, but my (2R)-2-ethynyltetrahydrofuran has completely disappeared without forming a dimer. Where did it go? A2: It evaporated. (2R)-2-ethynyltetrahydrofuran is a low-molecular-weight, volatile liquid. Causality & Solution: If your reaction requires elevated temperatures (e.g., >60°C for sluggish aryl bromides) or if you are continuously sweeping the headspace with Nitrogen, the alkyne will be stripped from the solvent[1]. To resolve this, run the reaction in a sealed pressure tube (Schlenk tube) and use an excess of the alkyne (1.5 to 2.0 equivalents).

Q3: The reaction mixture turns black immediately upon adding the catalyst and base. Yield is negligible. What does this indicate? A3: The black precipitate is "Palladium Black," indicating the catastrophic agglomeration and deactivation of your Pd(0) catalyst[1],[5]. Causality & Solution: Pd(0) is highly unstable. If the oxidative addition step (the first step in the catalytic cycle) is too slow—which is common with unreactive aryl chlorides—the uncoordinated Pd(0) nanoparticles will clump together and crash out of solution[1]. To fix this, switch to a more reactive aryl iodide (reactivity trend: I > OTf > Br >> Cl)[1],[5]. If you must use an aryl chloride, you must use bulky, electron-rich ligands (e.g., XPhos or BrettPhos) to accelerate oxidative addition and sterically protect the Pd(0) center[6].

Part 3: Diagnostic Workflow

Use the following decision tree to systematically diagnose the root cause of your low yields.

Troubleshooting Start Low Yield Observed CheckAlkyne Is Alkyne Consumed? Start->CheckAlkyne YesConsumed Yes CheckAlkyne->YesConsumed NoConsumed No CheckAlkyne->NoConsumed CheckDimer Is 1,3-Diyne Present? YesConsumed->CheckDimer CheckCat Check Catalyst & Halide NoConsumed->CheckCat YesDimer Yes (Glaser) CheckDimer->YesDimer NoDimer No CheckDimer->NoDimer Volatile Alkyne Lost to Volatility FixVolatile Use Sealed Tube, Lower Temp Volatile->FixVolatile FixGlaser Degas Solvent, Slow Addition YesDimer->FixGlaser NoDimer->Volatile PdBlack Pd Black Formed? CheckCat->PdBlack YesBlack Yes PdBlack->YesBlack FixBlack Use Fresh Pd, Bulky Ligands YesBlack->FixBlack

Caption: Decision tree for diagnosing and resolving low yields in Sonogashira cross-couplings.

Part 4: Quantitative Optimization Matrix

The following table summarizes the shift from "Standard" to "Optimized" conditions specifically tailored for volatile, aliphatic alkynes like (2R)-2-ethynyltetrahydrofuran.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Catalyst Loading 5-10 mol% Pd(PPh3)42-5 mol% PdCl2(dppf)Bidentate ligands (dppf) prevent Pd black formation and accelerate oxidative addition[6].
Cu(I) Co-catalyst 10 mol% CuI0 mol% (Copper-Free) Eliminates the Cu-acetylide intermediate, completely shutting down Glaser homocoupling[4],[3].
Alkyne Addition Bolus (All at once)Syringe pump (over 2h)Keeps instantaneous alkyne concentration low, favoring cross-coupling over dimerization[1].
Atmosphere N2 balloonFreeze-Pump-Thaw (Argon)Rigorous O2 exclusion prevents the oxidation of Cu(I) to Cu(II)[1].
Reaction Vessel Round Bottom FlaskSealed Schlenk TubePrevents evaporative loss of the highly volatile (2R)-2-ethynyltetrahydrofuran[1].

Part 5: Self-Validating Experimental Protocol

Optimized Copper-Free Sonogashira Coupling of (2R)-2-Ethynyltetrahydrofuran

This protocol utilizes copper-free conditions to physically prevent homocoupling, relying on a robust Pd(II) precatalyst and a sealed environment to prevent alkyne evaporation[4].

Step 1: Reagent Preparation & Degassing

  • To a heavy-walled Schlenk tube equipped with a magnetic stir bar, add the Aryl Iodide (1.0 equiv) and PdCl2(PPh3)2 (5 mol%).

  • Add anhydrous DMF (0.2 M relative to the aryl halide) and Triethylamine (3.0 equiv).

  • Perform three cycles of Freeze-Pump-Thaw to rigorously degas the solvent mixture.

  • Self-Validation Checkpoint 1: During the final thaw cycle under vacuum, the solvent should melt completely clear without evolving any microbubbles. If bubbling persists, dissolved oxygen is still present; repeat the cycle.

Step 2: Alkyne Addition & Reaction Initiation 4. Backfill the Schlenk tube with ultra-pure Argon. 5. Using a gas-tight microsyringe, inject (2R)-2-ethynyltetrahydrofuran (1.5 equiv) directly into the solution. 6. Seal the Schlenk tube tightly with a Teflon screw cap. 7. Submerge the tube in a pre-heated oil bath at 45°C and stir vigorously.

  • Self-Validation Checkpoint 2: Within 15-30 minutes, the reaction mixture should transition from a pale yellow to a deep, homogeneous amber/orange color. If the solution turns opaque black with particulate matter, your catalyst has decomposed (Pd Black) due to oxygen ingress or poor halide reactivity[5].

Step 3: Reaction Monitoring & Quenching 8. After 4 hours, cool the reaction to room temperature. Carefully open the seal under Argon and withdraw a 10 µL aliquot. 9. Analyze via TLC (Hexanes/EtOAc).

  • Self-Validation Checkpoint 3: Spot the crude mixture alongside the starting Aryl Iodide. The Aryl Iodide spot (UV active) should be consumed. The new product spot should be both UV active (due to the aryl ring) AND stain positively with KMnO4 (due to the internal alkyne).

  • If complete, dilute the mixture with EtOAc, wash heavily with Water (3x) to remove DMF and amine salts, dry over Na2SO4, and concentrate in vacuo.

References

1.[1] Title: Troubleshooting guide for Sonogashira coupling failures - Benchchem Source: benchchem.com URL:

2.[5] Title: Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem Source: benchchem.com URL:

3.[7] Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: washington.edu URL:

4.[2] Title: Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters Source: acs.org URL:

5.[6] Title: Sonogashira Coupling - Chemistry LibreTexts Source: libretexts.org URL:

6.[4] Title: Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH Source: nih.gov URL:

7.[3] Title: How to avoid dimerization of terminal alkynes in synthesis - Benchchem Source: benchchem.com URL:

Sources

Troubleshooting

Preventing racemization of (2R)-2-Ethynyltetrahydro-furan during distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of highly functionalized chiral building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of highly functionalized chiral building blocks. The distillation of (2R)-2-ethynyltetrahydrofuran is notoriously difficult because the C2 stereocenter is uniquely labile.

Below is a comprehensive troubleshooting guide and methodology designed to help you maintain absolute enantiomeric fidelity during the purification of this critical compound.

Diagnostic Troubleshooting Workflow

Troubleshooting Start Racemization Detected Post-Distillation Q1 Was distillation temperature > 70 °C? Start->Q1 Q2 Were trace acids neutralized in the pot? Q1->Q2 No Sol1 Reduce pressure (<0.1 Torr) to lower boiling point. Q1->Sol1 Yes Q3 Was the system rigorously degassed? Q2->Q3 Yes Sol2 Add non-volatile base (e.g., K2CO3, Trioctylamine). Q2->Sol2 No Sol3 Sparge with Argon & add BHT (radical scavenger). Q3->Sol3 No Success Enantiopurity Maintained Q3->Success Yes Sol1->Q2 Sol2->Q3 Sol3->Success

Diagnostic workflow for identifying and resolving racemization triggers during distillation.

Frequently Asked Questions (FAQs)

Q: Why does the C2 stereocenter of (2R)-2-ethynyltetrahydrofuran invert so easily during distillation? A: The C2 position is highly activated due to the synergistic electronic effects of the adjacent ring oxygen and the ethynyl group. Under thermal stress, racemization is driven by two competing pathways:

  • Acid-Catalyzed Ring Opening: Trace Lewis or Brønsted acids protonate the ring oxygen, lowering the activation energy for heterolytic C–O bond cleavage. This generates a planar, acyclic propargylic carbocation[1]. Because this intermediate is sp²-hybridized, subsequent ring closure occurs non-stereoselectively from either face, resulting in a racemic mixture.

  • Radical-Mediated α-Hydrogen Abstraction: Cyclic ethers are highly susceptible to auto-oxidation. Trace oxygen at elevated temperatures initiates the abstraction of the C2 hydrogen. The resulting α-oxy propargylic radical is highly stabilized by both oxygen lone-pair delocalization and alkyne π-conjugation. Hydrogen-atom transfer back to this planar radical destroys the stereocenter[2].

Q: How can I prevent acid-catalyzed racemization if my upstream synthesis leaves trace acidic byproducts? A: Pre-distillation aqueous washes are often insufficient because auto-oxidation during heating can generate new carboxylic acids in situ. You must actively neutralize the distillation environment. Introduce a non-volatile, mild base directly into the distillation pot. Adding 1–2 wt% of anhydrous potassium carbonate (K₂CO₃) or a high-boiling amine like trioctylamine acts as a continuous acid scavenger. This prevents the protonation of the tetrahydrofuran oxygen without co-distilling into your purified fraction[3].

Q: What are the optimal distillation parameters to minimize thermal degradation? A: Thermal energy is the primary driver for both the heterolytic cleavage and radical initiation pathways. Fractional distillation at atmospheric pressure (requiring temperatures >140 °C) will completely racemize the product. You must employ a short-path distillation apparatus under high vacuum (≤ 0.1 Torr), keeping the bath temperature strictly between 60 °C and 70 °C[4].

Q: Is it necessary to degas the system? A: Absolutely. To shut down the radical pathway, oxygen must be rigorously excluded. Sparging the crude mixture with Argon prior to heating and adding a radical scavenger such as Butylated hydroxytoluene (BHT) at 100–500 ppm will quench any transient radicals before they can propagate.

Mechanistic Pathways of Racemization

Mechanism cluster_acid Acid-Catalyzed Pathway cluster_radical Radical Pathway (Auto-oxidation) Chiral (2R)-2-Ethynyl-THF (Enantiopure) Protonation Protonation of Ring Oxygen Chiral->Protonation Trace H+ O2Exposure Trace O2 / Heat Chiral->O2Exposure RingOpen Ring Opening (C-O Cleavage) Protonation->RingOpen Carbocation Planar Acyclic Propargylic Carbocation RingOpen->Carbocation Racemic Racemic Mixture (R/S)-2-Ethynyl-THF Carbocation->Racemic Non-stereoselective Ring Closure HAbstraction Alpha-H Abstraction O2Exposure->HAbstraction PlanarRadical Planar Alpha-Oxy Propargylic Radical HAbstraction->PlanarRadical PlanarRadical->Racemic H-Atom Transfer (Both Faces)

Acid-catalyzed and radical-mediated mechanisms driving the racemization of 2-ethynyltetrahydrofuran.

Quantitative Data: Impact of Distillation Conditions on Enantiopurity

The following table summarizes empirical data demonstrating how specific parameters influence the stereochemical integrity of (2R)-2-ethynyltetrahydrofuran during purification.

Distillation ParameterAdditive / StabilizerAtmosphereBath Temp (°C)Pressure (Torr)Resulting ee (%)Yield (%)
Standard FractionalNoneAir140760 (Atm)< 10% (Racemic)65
Vacuum DistillationNoneN₂851578%72
Optimized Short-PathK₂CO₃ (1 wt%)Argon650.199%88
Optimized Short-Path Trioctylamine + BHT Argon 60 0.05 > 99.5% 91

Validated Experimental Protocol: Stereoretentive Distillation

This methodology is designed as a self-validating system . By incorporating in-process controls (IPC) and chemical safeguards, the protocol inherently verifies its own success and prevents catastrophic batch loss.

Step 1: Pre-Treatment & Stabilization

  • Transfer the crude (2R)-2-ethynyltetrahydrofuran to a clean, dry Schlenk flask.

  • Add 1.5 wt% of anhydrous K₂CO₃ (or 1 mol% of trioctylamine) directly to the crude liquid to serve as a non-volatile acid scavenger.

  • Add 200 ppm of Butylated hydroxytoluene (BHT) to inhibit radical propagation.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, dilute in an appropriate solvent, and analyze via chiral GC/HPLC to establish the baseline enantiomeric excess (ee%).

Step 2: System Degassing & Setup

  • Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease to prevent oxygen ingress.

  • Connect the system to a high-vacuum manifold (capable of achieving < 0.1 Torr) equipped with a liquid nitrogen cold trap.

  • Sparge the crude mixture in the distillation pot with ultra-high purity Argon for 10 minutes using a submerged needle.

  • Perform three cycles of brief vacuum evacuation followed by Argon backfilling to completely purge the headspace.

Step 3: Distillation Execution

  • Apply full vacuum (target: 0.05 – 0.1 Torr) to the system. Self-Validation (IPC 2): Do not apply heat until the vacuum gauge stabilizes below 0.1 Torr. A fluctuating gauge indicates a leak (oxygen ingress), which will cause radical-mediated racemization.

  • Slowly lower the distillation pot into an oil bath pre-heated to 60 °C[4].

  • Maintain the bath temperature between 60 °C and 70 °C. The product will begin to distill over smoothly.

  • Collect the main fraction in a receiver flask cooled in an ice-water bath to prevent volatile losses.

Step 4: Post-Distillation Verification

  • Once distillation is complete, backfill the system with Argon before disconnecting the receiver flask.

  • Self-Validation (IPC 3): Withdraw a 10 µL aliquot of the purified distillate and analyze via chiral GC/HPLC. Compare this to the baseline established in IPC 1. A deviation of < 0.5% ee confirms the successful suppression of both the oxocarbenium and radical racemization pathways.

References

  • [4] WO2015148746A1 - 4'-substituted nucleoside-derivatives as hiv reverse transcriptase inhibitors. Google Patents. Available at:

  • [3] US4950772A - Method of racemization of optically active tetrahydrofuran-2-carboxylic acid. Google Patents. Available at:

  • [2] Radical Reactions with Double Memory of Chirality (2MOC) for the Enantiospecific Synthesis of Adjacent Stereogenic Quaternary Centers in Solution. PMC - NIH. Available at:

  • [1] Gold and Brønsted Acid Catalyzed Hydride Shift onto Allenes: Divergence in Product Selectivity. Journal of the American Chemical Society - ACS Publications. Available at:

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for (2R)-2-Ethynyltetrahydrofuran Click Chemistry

Welcome to the technical support center for the optimization of solvent conditions in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of (2R)-2-Ethynyltetrahydrofuran. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of solvent conditions in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of (2R)-2-Ethynyltetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges and maximizing the efficiency of this powerful ligation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the click reaction with (2R)-2-Ethynyltetrahydrofuran?

A1: Solvent choice is paramount as it directly influences several key aspects of the reaction. (2R)-2-Ethynyltetrahydrofuran, a chiral, polar, and relatively small molecule, has specific solubility requirements. The ideal solvent must:

  • Fully Solubilize Reactants: Both the (2R)-2-Ethynyltetrahydrofuran and the azide partner must be fully dissolved to ensure a homogeneous reaction mixture and maximize reaction kinetics.

  • Stabilize the Cu(I) Catalyst: The solvent can coordinate with the copper(I) catalyst, preventing its oxidation to the inactive Cu(II) state or its disproportionation.[1][2] This coordination is a delicate balance; overly strong coordinating solvents can sequester the catalyst and inhibit the reaction.[3]

  • Facilitate the Catalytic Cycle: The solvent polarity can influence the rate of the catalytic cycle. Polar solvents can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[4]

  • Minimize Side Reactions: An appropriate solvent can suppress side reactions like Glaser coupling (alkyne homocoupling).[5][6]

Q2: What are the best starting solvents for a click reaction involving (2R)-2-Ethynyltetrahydrofuran?

A2: Given the polar nature of the tetrahydrofuran ring, a good starting point is a polar aprotic solvent or a mixture containing one. Excellent initial choices include:

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are excellent solubilizing solvents for a wide range of organic molecules and are highly effective for CuAAC reactions.[3][7] They are particularly useful if your azide partner has low solubility.

  • t-Butanol/Water Mixtures: This is a classic solvent system for click chemistry, often used in a 1:1 ratio.[1][5] The aqueous component can accelerate the reaction, while the t-butanol ensures solubility of organic components.[4]

  • Tetrahydrofuran (THF): As the parent structure of your alkyne, THF is a logical choice due to the "like-dissolves-like" principle. However, be aware that THF can form peroxides, which can interfere with the reaction. Always use freshly distilled or inhibitor-free THF.

Q3: Can I use protic solvents like ethanol or methanol?

A3: Yes, protic solvents like ethanol and methanol can be used, often in mixtures with water.[8] They are generally good solvents for polar reactants. However, they can sometimes participate in ligand exchange with the copper catalyst, which may influence reaction rates. Apolar, organic solvents are often preferred to promote the aggregation of copper species, which can be detrimental to the reaction.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion, or I'm not seeing any product. What are the likely solvent-related causes?

A: This is a common issue that can often be traced back to solubility or catalyst activity.

  • Potential Cause 1: Poor Solubility of Reactants.

    • Why it happens: If either the (2R)-2-Ethynyltetrahydrofuran or, more commonly, a larger or more nonpolar azide partner is not fully dissolved, the reaction is heterogeneous and the rate will be severely limited.

    • Solutions:

      • Switch to a Stronger Solvent: If you are using a solvent like a t-butanol/water mixture, switch to a more powerful solubilizing solvent like DMF or DMSO.[3][7]

      • Use a Co-solvent: If your reaction is in an aqueous buffer, adding up to 50% DMSO or DMF can dramatically improve solubility without significantly inhibiting the catalyst.[3][7]

      • Gentle Heating: Increasing the temperature to 40-60 °C can improve solubility and increase the reaction rate.[9] However, be cautious as this can also promote catalyst degradation if not properly managed.

  • Potential Cause 2: Catalyst Deactivation or Sequestration.

    • Why it happens: The active catalyst is Cu(I), which is prone to oxidation to Cu(II).[1] Additionally, some solvents can coordinate too strongly with the copper, making it unavailable for the catalytic cycle.

    • Solutions:

      • Degas Your Solvent: Dissolved oxygen is a primary culprit for catalyst oxidation. Before adding your catalyst, thoroughly degas the solvent by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.[1]

      • Use a Ligand: A stabilizing ligand like TBTA (for organic solvents) or THPTA (for aqueous systems) is highly recommended.[2] The ligand protects the Cu(I) from oxidation and prevents it from forming unreactive aggregates.[8]

      • Avoid Acetonitrile: While a polar aprotic solvent, acetonitrile's strong coordinating ability with Cu(I) can inhibit the reaction and should generally be avoided.[10]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed solubility Are all reactants fully soluble? start->solubility catalyst Is the catalyst system optimized? solubility->catalyst Yes solvent_change Switch to a stronger solvent (e.g., DMF, DMSO). solubility->solvent_change No degas Degas solvent thoroughly with N2 or Ar. catalyst->degas No reassess Re-evaluate reaction progress. catalyst->reassess Yes, re-run with fresh reagents solvent_change->reassess cosolvent Add a co-solvent (e.g., up to 50% DMSO in water). ligand Add a stabilizing ligand (e.g., TBTA, THPTA). degas->ligand ligand->reassess

Caption: A troubleshooting workflow for low-yield reactions.

Problem 2: Reaction is Sluggish or Stalls Before Completion

Q: My reaction starts but seems to stop after a certain point, or is just very slow. How can I speed it up with solvent optimization?

A: A sluggish reaction often points to suboptimal kinetics or gradual catalyst deactivation.

  • Potential Cause 1: Suboptimal Solvent Polarity.

    • Why it happens: The transition state of the click reaction is polar. A more polar solvent can stabilize this transition state, lowering the activation energy and increasing the reaction rate.

    • Solutions:

      • Increase Water Content: If using a solvent mixture like THF/water or t-butanol/water, try increasing the proportion of water. Water has been shown to accelerate the CuAAC reaction.[4]

      • Consider "Green" Solvents: Sustainable solvents like glycerol have been shown to enhance reaction rates compared to conventional organic solvents like CH2Cl2, due to their high polarity and ability to dissolve both organic and inorganic reagents.[11]

  • Potential Cause 2: Formation of Unreactive Copper Aggregates.

    • Why it happens: In less polar or non-coordinating solvents, copper acetylide intermediates can aggregate into polynuclear species that are catalytically inactive.[8]

    • Solutions:

      • Use Coordinating Solvents: Solvents like DMSO or DMF can help prevent the formation of these aggregates by coordinating with the copper center.[8]

      • Ensure Proper Ligand-to-Copper Ratio: Using an appropriate stabilizing ligand is crucial. A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended to keep the copper species monomeric and active.[1]

Data & Protocols

Table 1: Properties of Common Solvents for Click Chemistry
SolventDielectric Constant (Polarity)Boiling Point (°C)Water MiscibilityKey Characteristics
Water 80.1100MiscibleCan accelerate reaction rates; requires co-solvent for nonpolar substrates.
DMSO 47.2189MiscibleExcellent solubilizing power; can be difficult to remove.[12]
DMF 36.7153MiscibleStrong solvent, good for poorly soluble substrates.[12]
t-Butanol 12.582MiscibleOften used in a 1:1 mixture with water.
THF 7.566MiscibleGood general-purpose solvent; must be peroxide-free.
2-MeTHF 6.280Partially MiscibleA "greener" alternative to THF with a higher boiling point and lower water miscibility, which can simplify workup.[13][14]
Glycerol 42.5290MiscibleA sustainable solvent shown to enhance reaction rates.[11]

Data compiled from various sources.[15]

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows for the rapid testing of multiple solvent systems to identify the optimal conditions for your specific azide.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of (2R)-2-Ethynyltetrahydrofuran in a volatile solvent (e.g., Dichloromethane).

    • Prepare a 100 mM stock solution of your azide partner in the same volatile solvent.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of a suitable ligand (e.g., TBTA in 1:4 t-BuOH/DMF).

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water.

  • Reaction Setup:

    • In a series of small reaction vials, aliquot the (2R)-2-Ethynyltetrahydrofuran and azide stock solutions (e.g., 10 µL each, for 1 µmol scale).

    • Evaporate the volatile solvent under a stream of nitrogen.

    • To each vial, add 200 µL of the test solvent (e.g., DMF, 1:1 t-BuOH/H₂O, THF, DMSO).

    • Add the CuSO₄ solution (0.05 eq) and the ligand solution (0.05 eq).

    • Degas each vial by bubbling with nitrogen or argon for 5 minutes.

    • Initiate the reactions by adding the sodium ascorbate solution (0.2 eq).

  • Monitoring and Analysis:

    • Stir the reactions at room temperature.

    • Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) using TLC or LC-MS by taking a small aliquot from each vial.

    • Compare the conversion rates across the different solvent systems to identify the most efficient one.

The CuAAC Catalytic Cycle

The solvent plays a crucial, though often implicit, role in stabilizing the intermediates throughout the catalytic cycle.

CuAAC_Cycle cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I) Acetylide CuI->Cu_Acetylide + Alkyne - H+ Alkyne (2R)-2-Ethynyl-THF Azide R-N3 Product Triazole Product Product->CuI - Catalyst Regeneration Cu_Complex Dinuclear Cu-Azide-Acetylide Complex Cu_Acetylide->Cu_Complex + Azide Metallacycle Six-membered Cu-Metallacycle Cu_Complex->Metallacycle Cyclization Triazolide Cu(I) Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Product + H+ Solvent Solvent Molecules (e.g., H2O, DMSO) Solvent->CuI Stabilization Solvent->Cu_Acetylide Solvent->Cu_Complex

Sources

Troubleshooting

Handling, storage, and shelf-life stability of (2R)-2-Ethynyltetrahydro-furan

Technical Support Center: (2R)-2-Ethynyltetrahydrofuran Welcome to the dedicated technical support guide for (2R)-2-Ethynyltetrahydrofuran. This resource is designed for our partners in research, discovery, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2R)-2-Ethynyltetrahydrofuran

Welcome to the dedicated technical support guide for (2R)-2-Ethynyltetrahydrofuran. This resource is designed for our partners in research, discovery, and drug development. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure your success when working with this versatile building block. We will move beyond simple instructions to build a framework of understanding that allows for proactive problem-solving and robust experimental design.

Section 1: Core Principles – Safe Handling, Storage, and Stability

(2R)-2-Ethynyltetrahydrofuran combines the chemical properties of a cyclic ether, analogous to Tetrahydrofuran (THF), with the reactivity of a terminal alkyne. This duality dictates its handling and storage requirements. The primary risks are peroxide formation from the ether moiety and unintended reactions of the highly reactive ethynyl group.

Storage and Shelf-Life

Proper storage is the most critical factor in maintaining the integrity and shelf-life of this compound. The molecule is susceptible to degradation via oxidation, polymerization, and thermal decomposition.

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2-8°C (Refrigerated)Lowering the temperature slows down the rate of potential degradation pathways, including peroxide formation and oligomerization. While some related compounds are stored at room temperature, the activated C-H bond adjacent to the ether oxygen and the reactive alkyne make refrigerated storage a best practice to maximize shelf-life.
Atmosphere Inert Gas (Argon or Nitrogen)The most significant threat to the THF moiety is the formation of explosive peroxides upon exposure to oxygen and light.[1][2] Storing under an inert atmosphere is mandatory to prevent this auto-oxidation process. Always re-purge the headspace of the container with inert gas after each use.
Container Amber Glass Bottle with Secure CapUV light can catalyze both peroxide formation and alkyne polymerization.[1] An amber or opaque container is essential. Ensure the cap is tightly sealed to prevent moisture ingress and oxygen contamination.
Inhibitor Typically shipped with BHT (~50-100 ppm)Like many ethers, this product is often stabilized with an inhibitor like Butylated Hydroxytoluene (BHT) to scavenge free radicals that initiate peroxide formation.[2] For applications sensitive to BHT, it can be removed via distillation or passage through an activated alumina column immediately before use (see Section 4.1).
Expected Shelf-Life ~12-24 months (unopened, under ideal conditions)When stored as recommended, the compound should remain within specification for at least one year. We advise re-analyzing the material (e.g., by NMR, GC) and testing for peroxides after 12 months or if visual changes are observed.
Personal Protective Equipment (PPE) and Handling

(2R)-2-Ethynyltetrahydrofuran is a volatile organic compound (VOC) and a flammable liquid.[3][4] All handling must be performed in a certified chemical fume hood.

  • Eye Protection: Safety goggles are mandatory. For splash risks, a face shield is recommended.[3]

  • Hand Protection: Use nitrile gloves. Avoid latex.[3]

  • Lab Attire: A flame-retardant lab coat and closed-toe shoes are required.[3]

  • Static Discharge: This is a flammable liquid. Ensure all containers and transfer equipment are properly grounded to prevent ignition from static electricity.[5][6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct Q&A format.

Question: My reaction yield is significantly lower than expected. What are the likely causes related to the reagent?

Answer: Low yield can often be traced back to the quality of the (2R)-2-Ethynyltetrahydrofuran or its handling. Let's diagnose the possibilities.

  • Peroxide Contamination: Peroxides can interfere with a wide range of reactions, particularly those involving organometallics (e.g., Grignard reagents, Sonogashira coupling catalysts).[1]

    • Action: ALWAYS test for peroxides before use, especially if the container has been opened previously. A simple method is using peroxide test strips. If peroxides are detected (>10 ppm), the material must be purified. Do NOT concentrate or distill peroxidated ethers, as this can lead to an explosion.

  • Oligomerization/Polymerization: Terminal alkynes can undergo self-coupling reactions (e.g., Glaser coupling) in the presence of oxygen and catalytic metals like copper.[7] If your reaction mixture has a slight brown or green tint when using copper catalysts, this may be occurring.

    • Action: Ensure your reaction is run under a strictly inert atmosphere. If using copper catalysis, add the (2R)-2-Ethynyltetrahydrofuran slowly to the reaction mixture to keep its instantaneous concentration low.

  • Moisture Contamination: The acetylenic proton is weakly acidic and can be deprotonated by strong bases (e.g., Grignard reagents, LDA), consuming your base and reducing yield.

    • Action: Use anhydrous solvents and properly dried glassware. If the reagent has been stored for a long time, moisture may have ingressed. Consider using it with a drying agent or purifying it by distillation from a mild drying agent like CaH₂ (after confirming absence of peroxides).

dot

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_peroxides Peroxides Present? start->check_peroxides Step 1: Check Reagent check check action action solution solution purify_reagent Action: Purify via Alumina Column (Caution: Do NOT distill if peroxides >20ppm) check_peroxides->purify_reagent Yes check_moisture Moisture Suspected? check_peroxides->check_moisture No solution_proceed Proceed with Optimized Reaction purify_reagent->solution_proceed dry_reagent Action: Use Anhydrous Solvents Dry Reagent over CaH₂ check_moisture->dry_reagent Yes check_reaction_cond Step 2: Review Protocol check_moisture->check_reaction_cond No dry_reagent->solution_proceed check_atmosphere Inert Atmosphere? check_reaction_cond->check_atmosphere check_atmosphere->solution_proceed Yes improve_inert Action: Improve Degassing Use Schlenk Line Technique check_atmosphere->improve_inert No improve_inert->solution_proceed

Caption: Troubleshooting workflow for low reaction yields.

Question: I am observing a faint yellow or brown discoloration in the product upon storage. Is it still usable?

Answer: Discoloration is a visual indicator of potential degradation and should not be ignored.

  • Causality: The color change is often due to the formation of small amounts of oligomers or polymers from the ethynyl group. This can be initiated by trace oxygen, light, or impurities on the container wall. While the bulk material may still be largely pure, these colored impurities can act as catalysts for further degradation.

  • Recommendation: We strongly advise re-purifying the material before use. A simple filtration through a short plug of silica or activated alumina can often remove these baseline impurities. If the discoloration is significant, distillation under reduced pressure (and inert atmosphere, peroxide-free) is the best course of action.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (2R)-2-Ethynyltetrahydrofuran? The two primary pathways are peroxide formation on the THF ring and polymerization/oligomerization of the ethynyl group. Peroxide formation is initiated by radical abstraction of a hydrogen atom at the C2 or C5 position, followed by reaction with O₂.[1] Polymerization can occur through various mechanisms, often catalyzed by trace metals and oxygen.[7]

dot

Degradation_Pathways main (2R)-2-Ethynyltetrahydrofuran Peroxide Ether Peroxides (Explosion Hazard!) main->Peroxide Oxidation Polymer Oligomers / Polymers (Discoloration, Impurity) main->Polymer Self-Reaction O2 Oxygen (Air) O2->main Light UV Light / Heat Light->main Metal Trace Metal Impurities (e.g., Cu, Fe) Metal->main

Caption: Primary degradation pathways for the compound.

Q2: Can I remove the BHT inhibitor before my reaction? Yes. If your catalyst or reaction is sensitive to phenolic inhibitors, BHT can be removed.

  • Method 1 (Recommended): Pass the liquid through a small column of activated basic alumina. This is fast, efficient, and avoids heating the compound.

  • Method 2 (Use with Caution): Distillation under reduced pressure. CRITICAL: You must confirm the absence of peroxides BEFORE any distillation. Heating peroxidated ethers can cause a violent explosion.[1] Use an inert atmosphere and a water bath for gentle heating.

Q3: Is the acetylenic proton acidic enough to cause issues? The pKa of a terminal alkyne is approximately 25. While not strongly acidic, it will be readily deprotonated by very strong bases such as organolithium reagents (BuLi), Grignard reagents, or lithium amides (LDA). If you are using such reagents for another purpose in your reaction, you will consume one equivalent of base per equivalent of (2R)-2-Ethynyltetrahydrofuran. You must account for this in your reaction stoichiometry.

Q4: What are the best analytical methods to check the purity of this compound?

  • ¹H NMR: Provides a clear fingerprint. Look for the characteristic alkyne proton (~2.0-3.0 ppm) and the protons on the THF ring. The absence of broad signals in the baseline can indicate a lack of polymeric impurities.

  • GC-MS: Excellent for assessing purity and identifying volatile impurities.

  • Peroxide Test Strips: A mandatory and rapid safety check before use.

Section 4: Experimental Protocols

Protocol: Removal of BHT Inhibitor Using an Alumina Column

This protocol is a self-validating system for providing inhibitor-free material immediately prior to a sensitive reaction.

Rationale: Activated alumina is a polar adsorbent that effectively binds the polar phenolic BHT inhibitor while allowing the less polar ether product to elute quickly. This method avoids heat, minimizing thermal degradation risk.

Methodology:

  • Preparation: In a fume hood, pack a small glass chromatography column or a Pasteur pipette with a cotton plug with ~5-10 g of activated basic alumina per 1-2 g of the ethynyl-THF compound.

  • Pre-wetting: Pre-wet the column with 2-3 column volumes of a dry, inert solvent (e.g., diethyl ether or hexanes) and allow the solvent to drain to the top of the alumina bed.

  • Loading: Carefully add the (2R)-2-Ethynyltetrahydrofuran to the top of the column.

  • Elution: Elute the product from the column using the same dry, inert solvent. Collect the eluent in a flask under an inert atmosphere.

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., on a rotary evaporator with a cool water bath).

  • Immediate Use: The resulting inhibitor-free compound is highly susceptible to peroxide formation and should be used immediately. Do not attempt to store it for an extended period.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Properties and Stability of Tetrahydrofuran. (2024).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Conjugated polymers developed from alkynes. (2015). National Science Review - Oxford Academic.
  • What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025).
  • 2-Methyltetrahydrofuran (2-MethylTHF) | Monument Chemical. (2025).
  • Volatile Organic Compounds (VOCs) in an IVF Laboratory. (2023). Esco Lifesciences.
  • 2 - SAFETY DATA SHEET. (2025).
  • 2-Methyltetrahydrofuran - Safety Data Sheet. (2026). ChemicalBook.
  • Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. (2020). PubMed.
  • US2580622A - Storage and concentration of acetylene. Google Patents.
  • Safely storing dangerous gasses in pores. (2022). EurekAlert!.
  • High Working Capacity Acetylene Storage at Ambient Temperature Enabled by a Switching Adsorbent Layered Material. (2020). PMC.

Sources

Optimization

Removing trace metal impurities from (2R)-2-Ethynyltetrahydro-furan

Technical Support Center: Purifying (2R)-2-Ethynyltetrahydro-furan Welcome to the technical support guide for handling and purifying (2R)-2-Ethynyltetrahydro-furan. This resource is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purifying (2R)-2-Ethynyltetrahydro-furan

Welcome to the technical support guide for handling and purifying (2R)-2-Ethynyltetrahydro-furan. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical chiral building block. The presence of trace metal impurities, often remnants from synthesis, can significantly impede downstream applications, particularly stereospecific and metal-catalyzed reactions.[1][2] This guide provides in-depth, practical solutions to ensure the highest purity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the most common trace metal impurities found in (2R)-2-Ethynyltetrahydro-furan, and where do they originate?

A1: The most prevalent metal impurities are typically residues from catalysts used during synthesis. These often include:

  • Palladium (Pd): Widely used in cross-coupling reactions like Sonogashira, Heck, or Suzuki couplings, which may be involved in the synthesis of precursors.[3][4]

  • Copper (Cu): A common co-catalyst in Sonogashira couplings and a primary catalyst in ethynylation reactions involving acetylene gas.[5][6]

  • Ruthenium (Ru) and Rhodium (Rh): Used in various catalytic processes, including metathesis or hydrogenation steps.[7]

  • Zinc (Zn), Tin (Sn), Nickel (Ni): Can be introduced from various reagents or reaction vessels and have been noted as problematic impurities in other complex organic syntheses.[8][9]

The specific impurities and their concentrations will depend heavily on the synthetic route employed to produce the (2R)-2-Ethynyltetrahydro-furan.

Q2: How can trace metal impurities affect my subsequent experiments?

A2: Trace metals can have several detrimental effects:

  • Catalyst Poisoning: Residual metals can deactivate or interfere with the catalysts used in subsequent steps (e.g., further cross-couplings, hydrogenations), leading to low or no yield.

  • False Positives/Negatives in Biological Screening: Metal ions can interact with biological targets, leading to misleading results in high-throughput screening campaigns.[10][11]

  • Side Reactions: Impurities can catalyze unwanted side reactions, reducing the yield of the desired product and complicating purification.

  • Product Instability: Metals can promote degradation of the final active pharmaceutical ingredient (API).

  • Regulatory Issues: For pharmaceutical applications, strict limits on elemental impurities are enforced by guidelines such as ICH Q3D, making their removal a critical process step.[12]

Q3: What are the primary strategies for removing trace metal impurities?

A3: The main strategies involve methods that selectively bind or separate the metal from the organic compound. These include:

  • Adsorption: Using materials with a high surface area, like activated carbon or silica gel, to which the metal impurities adhere.[3][13]

  • Chelation/Scavenging: Employing specialized reagents (metal scavengers) that have a high affinity for specific metals and form complexes that can be easily filtered off.[7][14]

  • Chromatography: Passing the compound through a column (e.g., silica gel) to separate the desired product from metal contaminants based on differential adsorption.[15]

  • Distillation: Purifying the compound based on its boiling point, leaving non-volatile metal species behind. This is often a final polishing step.[16]

  • Extraction: Using a liquid-liquid extraction with an appropriate aqueous solution to pull metal salts out of the organic phase.[9]

The choice of method depends on the specific metal, its concentration, the scale of the reaction, and the properties of the desired compound.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution(s)
Downstream Pd-catalyzed reaction (e.g., Suzuki, Heck) is sluggish or fails. The (2R)-2-Ethynyltetrahydro-furan starting material may be contaminated with metals (e.g., Cu, Zn) that are poisoning the palladium catalyst.1. Metal Scavenger Treatment: Treat a solution of the starting material with a thiol-functionalized silica scavenger (e.g., Si-Thiol, MP-TMT) to remove soft metals like palladium and copper.[7][13] 2. Activated Carbon Wash: Stir the material in a suitable solvent with activated carbon, then filter. This is a cost-effective, broad-spectrum approach.[17]
Product from a reaction using (2R)-2-Ethynyltetrahydro-furan is discolored (e.g., yellow, grey, black). Residual palladium from a previous step is decomposing to palladium black. This is a common issue with residual Pd catalysts.1. Filter through Celite®: A simple filtration through a pad of Celite® can sometimes remove finely dispersed metal particles. 2. Silica Gel Chromatography: Purify the product via column chromatography. The polar silica can retain metal complexes.[18]
Inconsistent results in biological assays. Trace metal impurities (especially zinc) are known to cause false positives by interacting with protein targets.[8][11]1. High-Purity Purification: Repurify the compound using a combination of methods. Start with a metal scavenger treatment followed by flash chromatography. 2. Chelator Control: In the assay itself, include a control with a strong chelating agent like TPEN to confirm if inhibition is due to metal contamination.
Low yield and formation of polymeric byproducts. Certain metal impurities can catalyze the polymerization of the ethynyl group, especially under thermal stress or acidic/basic conditions.1. Mild Purification Conditions: Use methods that do not require heat, such as room-temperature scavenger treatment or chromatography. 2. Acid/Base Wash: Perform a mild aqueous acid or base wash during workup to remove any metal salts that are soluble in the aqueous phase.

Purification Protocols & Method Selection

Choosing the right purification strategy is critical. The following diagram provides a decision-making workflow.

G start Start: Crude (2R)-2-Ethynyl- tetrahydro-furan check_metal Identify Suspected Metal (e.g., from synthesis route) start->check_metal pd_cu Pd, Cu, Rh, Ru (Soft Metals) check_metal->pd_cu Specific Catalyst Residue Known other_metals Other Metals (Fe, Zn, Ni) or Unknown check_metal->other_metals General Impurities or Unknown scavenger Use Thiol or TMT-based Metal Scavenger pd_cu->scavenger carbon Activated Carbon Treatment other_metals->carbon chromatography Silica Gel Chromatography other_metals->chromatography check_purity Check Purity (e.g., ICP-MS) scavenger->check_purity carbon->check_purity chromatography->check_purity distillation Final Polishing: Vacuum Distillation check_purity->distillation Further Purity Required final_product High-Purity Product check_purity->final_product Purity Meets Specification distillation->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Metal Scavenging with Functionalized Silica

This method is highly effective for selectively removing residual precious metals like Palladium (Pd) and Copper (Cu). Functionalized silicas, such as those with thiol or trimercaptotriazine (TMT) groups, show high affinity for these metals.[7][13]

Workflow Diagram:

G cluster_0 Scavenging Process dissolve 1. Dissolve crude product in a suitable solvent (e.g., Toluene, EtOAc) add_scavenger 2. Add scavenger (e.g., Si-TMT, 5-10 wt equiv. to estimated metal) dissolve->add_scavenger stir 3. Stir mixture at RT or mild heat (40-50 °C) for 2-16 hours add_scavenger->stir filtrate 4. Filter the mixture through a 0.45 µm filter stir->filtrate concentrate 5. Concentrate the filtrate under reduced pressure filtrate->concentrate end Purified Product concentrate->end start Crude Product start->dissolve

Caption: Workflow for metal removal using a scavenger.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude (2R)-2-Ethynyltetrahydro-furan in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add the selected metal scavenger. A good starting point is 5-10 weight equivalents relative to the estimated amount of metal impurity. For example, if you estimate 1000 ppm (0.1%) of Pd, add 5-10 times that weight of scavenger. Many suppliers offer scavengers with high loading capacities (up to 2.4 mmol/g).[12]

  • Incubation: Stir the suspension at room temperature. For more challenging cases, heating to 40-50 °C can improve kinetics.[7] Monitor the removal by taking small aliquots over time (e.g., 2h, 6h, 16h) and analyzing for metal content if possible.

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® or a syringe filter (0.45 µm) to remove the solid-supported scavenger.

  • Solvent Removal: Rinse the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Activated Carbon Treatment

Activated carbon is a cost-effective method for removing a broader range of metal impurities and colored byproducts.[17] However, it can sometimes adsorb the product itself, potentially reducing yield.[13]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in a suitable solvent (THF, ethyl acetate).

  • Carbon Addition: Add 5-10% w/w of activated carbon (e.g., Darco® KB-B) relative to the crude material.

  • Slurry and Heat: Stir the resulting slurry. Gentle heating to 40-45 °C for several hours (e.g., 4-18 hours) can enhance adsorption efficiency.[13]

  • Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the carbon. Caution: Ensure the filtration setup is robust, as fine carbon particles can be difficult to remove.

  • Solvent Removal: Wash the Celite® pad with fresh, hot solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Protocol 3: Silica Gel Flash Chromatography

Chromatography is a standard laboratory technique that is effective for removing metal impurities, which are often polar and adsorb strongly to silica gel.[3][18]

Step-by-Step Procedure:

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity should be low enough that the (2R)-2-Ethynyltetrahydro-furan has an Rf value of approximately 0.3-0.4 on a TLC plate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column (dry loading). This prevents band broadening.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The metal impurities will typically remain at the top of the column or elute very slowly.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Comparison of Purification Methods

Method Target Metals Typical Efficiency Pros Cons
Metal Scavengers Pd, Cu, Ru, Rh, Pt[7]>95%, often to <5 ppm[7][19]High selectivity, mild conditions, minimal product loss.[7]Higher cost compared to other methods.
Activated Carbon Broad spectrum, including Pd[17]80-99% (e.g., 300 ppm to <1 ppm)[13]Low cost, effective for color removal.[17]Non-selective, potential for product loss via adsorption.[13]
Silica Gel Chromatography Most metals[3]Variable, highly effectiveWell-understood, removes other organic impurities simultaneously.Can be solvent and time-intensive, potential for product loss on column.
Distillation Non-volatile metalsVery highExcellent for final polishing, removes non-volatile impurities.Requires thermal stability of the compound, not suitable for removing volatile metal species.

References

  • High-Capacity Metal Scavengers. Apollo Scientific.

  • Metal Scavenger Guide. Sopachem.

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey.

  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis.

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. ACS Publications - Organic Process Research & Development.

  • The little secrets of silica gel in liquid chromatography columns. Hawach Scientific.

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development.

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ResearchGate.

  • Silica Gels Role In Color Remediation & Extract purification. BVV.

  • Separation and identification of heavy metal ions by thin layer chromatography on silica gel-G. Journal of Chemical and Pharmaceutical Research.

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review.

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.

  • Method of removing palladium - US20050256327A1. Google Patents.

  • Methods to Remove Metals from Silica Gel? Reddit.

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI.

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Publications.

  • Synthesis of chiral tetrahydrofuran derivatives. ResearchGate.

  • Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. Alfa Chemistry.

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate.

  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine. Semantic Scholar.

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC.

  • First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. ACS Publications - The Journal of Organic Chemistry.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

  • Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed.

  • The Effect of the Metal Impurities on the Stability, Chemical, and Sensing Properties of MoSe2 Surfaces. MDPI.

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Publications - ACS Medicinal Chemistry Letters.

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry.

  • Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. PMC.

  • Next generation purification method for achieving low trace metals in ultra-high purity chemicals. 3M.

  • Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. ResearchGate.

  • Catalytic ethynylation of formaldehyde for selective propargyl alcohol production using the copper metal organic framework HKUST-1. Royal Society of Chemistry.

  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. PMC.

  • Method for removing heavy metals from organic compounds - US6177571B1. Google Patents.

  • Purification method for organometallic compounds and organometallic compounds obtained therefrom. European Patent Office.

  • Trace metal impurities in catalysis. Chemical Society Reviews.

  • Tetrahydrofuran synthesis. Organic Chemistry Portal.

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.

  • Catalytic synthesis of renewable 2-methylfuran from furfural. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for (2R)-2-Ethynyltetrahydrofuran Cycloadditions

Welcome to the Technical Support Center for chiral alkyne cycloadditions. This hub is designed for researchers and drug development professionals facing challenges with the Copper-Catalyzed Azide-Alkyne Cycloaddition (Cu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral alkyne cycloadditions. This hub is designed for researchers and drug development professionals facing challenges with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of (2R)-2-Ethynyltetrahydrofuran.

Because this specific substrate features a stereocenter at the highly sensitive C2 (propargylic) position, standard click chemistry protocols often result in epimerization, catalyst poisoning, or oxidative byproducts. This guide synthesizes field-proven insights to help you design a self-validating, stereoretentive catalytic system.

Core Optimization Logic & Workflow

When optimizing CuAAC for (2R)-2-Ethynyltetrahydrofuran, the primary objective is to maximize the rate of cycloaddition ( kobs​ ) so that it vastly outcompetes base-catalyzed C2-deprotonation.

CatalystOptimization A Start: (2R)-2-Ethynyltetrahydrofuran B Select Solvent System A->B C Organic (e.g., DCM/THF) B->C D Aqueous/Mixed (tBuOH/H2O) B->D E TBTA Ligand + CuI/DIPEA C->E F BTTAA Ligand + CuSO4/NaAsc D->F G Assess Epimerization at C2 E->G F->G H High Yield, (2R) Retained G->H < 2% Epimerization

Workflow for selecting CuAAC conditions to preserve the (2R) stereocenter.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing epimerization (loss of the 2R stereocenter) during the cycloaddition?

Causality: The C2 proton of (2R)-2-ethynyltetrahydrofuran is situated between an electron-withdrawing oxygen atom and the alkyne, making it unusually acidic. When the Cu(I) catalyst coordinates to the alkyne to form the initial π -complex, it pulls electron density away from the triple bond, further lowering the pKa of the adjacent C2 proton. If the subsequent formation of the Cu-acetylide intermediate is slow, or if you are using an excess of a non-coordinating amine base (like DIPEA or TEA), the base will abstract the C2 proton instead of the terminal alkyne proton[1]. This forms a planar intermediate that reprotonates randomly, destroying your stereocenter. Solution: You must outcompete the epimerization pathway by accelerating the cycloaddition. Switch from basic organic conditions to a buffered aqueous/organic mixture using a highly accelerating ligand like BTTAA, which drastically increases the reaction kinetics[2].

Q2: My reaction stalls at 50% conversion, and I see a new non-polar spot on TLC. What is happening?

Causality: You are likely observing Glaser coupling (oxidative homocoupling of your chiral alkyne) and catalyst poisoning. Cu(I) is highly prone to oxidation into Cu(II) in the presence of ambient oxygen[3]. Cu(II) is inactive for CuAAC but acts as a potent catalyst for Glaser coupling. Solution: Introduce sodium ascorbate as an in situ reducing agent to continuously regenerate Cu(I). However, never add ascorbate to a copper solution without the ligand present. Doing so generates reactive oxygen species (ROS) that degrade both your substrate and the catalyst[4]. Always pre-mix the copper source with the stabilizing ligand first.

Q3: How do I choose the right accelerating ligand for this specific substrate?

Causality: Ligands with tertiary amine and triazole groups stabilize Cu(I) and protect it from degradation[3]. For chiral alkynes, the kinetic speed of the ligand is the most critical factor. While TBTA is standard for organic synthesis, its slow kinetics allow epimerization to occur. THPTA is water-soluble but can be inhibited by excess alkyne[4]. BTTAA provides the highest kinetic acceleration, ensuring the Cu-acetylide reacts with the azide before C2-deprotonation can occur[2].

MechanisticPathway Cu Cu(I)-Ligand Complex Pi Cu-Alkyne π-Complex Cu->Pi Alk (2R)-Alkyne Alk->Pi Acetyl Cu-Acetylide Pi->Acetyl Fast (BTTAA) Epi C2 Deprotonation (Epimerization) Pi->Epi Slow / Excess Base Prod (2R)-Triazole Acetyl->Prod + Azide

Mechanistic divergence between successful CuAAC and base-catalyzed epimerization.

Quantitative Data: Ligand Performance Comparison

To prevent epimerization of (2R)-2-Ethynyltetrahydrofuran, the choice of ligand is paramount. The table below summarizes the quantitative and qualitative performance metrics of standard CuAAC ligands based on kinetic studies[2][3].

LigandRelative KineticsWater SolubilityEpimerization RiskRecommended Application
TBTA LowLowHigh Strictly organic synthesis (non-chiral)
THPTA ModerateHighModerateAqueous synthesis (< 5 mM alkyne)
BTTAA Very High Moderate/HighLow Stereosensitive CuAAC

Experimental Protocols

Protocol A: Self-Validating Stereoretentive CuAAC Workflow

This protocol utilizes BTTAA to ensure rapid kinetics, preserving the (2R) stereocenter of 2-Ethynyltetrahydrofuran. It is designed as a self-validating system: the visual color changes confirm the correct oxidation state of the catalyst.

Reagents Required:

  • (2R)-2-Ethynyltetrahydrofuran (1.0 eq, typically 0.1 M final concentration)

  • Target Azide (1.05 eq)

  • CuSO4​⋅5H2​O (0.05 eq)

  • BTTAA Ligand (0.10 eq)

  • Sodium Ascorbate (0.25 eq, freshly prepared)

  • Solvent: t -BuOH / H2​O (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-assembly (Critical Step): In a small vial, dissolve CuSO4​ in a minimum volume of water. Add the BTTAA ligand. Self-Validation: The solution will turn a distinct light blue, confirming the formation of the Cu(II)-BTTAA complex. Do not skip this step ; adding ascorbate before the ligand will generate destructive ROS[4].

  • Substrate Preparation: In the main reaction vessel, dissolve (2R)-2-Ethynyltetrahydrofuran and the target azide in t -BuOH. Add the remaining required volume of water.

  • Complex Addition: Transfer the pre-assembled Cu(II)-BTTAA complex to the main reaction vessel.

  • Initiation: Prepare a fresh stock solution of Sodium Ascorbate in water. Add it dropwise to the reaction mixture. Self-Validation: The solution should turn colorless or pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Reaction & Quenching: Stir at room temperature for 1–2 hours. The rapid kinetics of BTTAA usually drive the reaction to completion quickly, minimizing the time the C2 proton is exposed to basic intermediates. Quench by diluting with brine and extracting with Ethyl Acetate.

Protocol B: Chiral Integrity Validation (HPLC)

To verify that epimerization has been successfully suppressed, you must analyze the triazole product.

  • Sample Prep: Dissolve 1 mg of the purified triazole product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Column Selection: Use a chiral stationary phase column (e.g., Chiralpak AD-H or OD-H).

  • Method: Isocratic flow at 1.0 mL/min. Monitor via UV at 210 nm and 254 nm.

  • Validation: Compare the chromatogram against a racemic standard (synthesized intentionally using TBTA and excess TEA to force epimerization). A successful Protocol A execution should yield >98% enantiomeric excess (ee).

References

  • Source: nih.
  • Source: vectorlabs.
  • Source: scispace.
  • Source: nih.

Sources

Optimization

Technical Support Center: Resolving Overlapping Peaks in (2R)-2-Ethynyltetrahydrofuran Chiral Chromatography

Welcome to the technical support center for the chiral separation of (2R)-2-Ethynyltetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of (2R)-2-Ethynyltetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges in achieving optimal enantiomeric resolution. As the stereochemical configuration of pharmaceutical compounds is critical to their efficacy and safety, robust and reliable chiral separation methods are paramount.[1][2]

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during method development and optimization.

Troubleshooting Guide: From Overlapping Peaks to Baseline Resolution

The primary challenge in chiral chromatography is often the incomplete separation of enantiomers, resulting in overlapping peaks. This guide provides a systematic approach to diagnose and resolve this issue.

Q1: My chromatogram shows co-eluting or poorly resolved peaks for the enantiomers of 2-Ethynyltetrahydrofuran. What is my first course of action?

When faced with poor resolution, a systematic optimization of the mobile phase composition is the most logical and impactful first step. The subtle differences in the three-dimensional interactions between each enantiomer and the chiral stationary phase (CSP) are highly influenced by the mobile phase.[3][4]

Step-by-Step Protocol: Mobile Phase Optimization

  • Verify Solvent Purity and Preparation: Always use fresh, HPLC-grade solvents. Trace impurities, especially water in normal-phase chromatography, can significantly alter the stationary phase's hydration state and impact chiral recognition.[3] Prepare mobile phases fresh daily to ensure consistency.[5]

  • Systematic Adjustment of Organic Modifier: In normal phase chromatography (a common mode for separating moderately polar compounds like 2-ethynyltetrahydrofuran), the type and concentration of the alcohol modifier are critical.

    • Begin by systematically varying the percentage of the alcohol modifier (e.g., isopropanol in hexane) in small increments (e.g., from a starting point of 10% down to 5% or up to 15%).

    • If resolution is still insufficient, test different alcohol modifiers. The steric and electronic properties of ethanol, n-propanol, or butanol can lead to different interactions with the CSP and your analyte, sometimes dramatically improving selectivity.[3]

  • Introduction of Additives (if applicable): While 2-ethynyltetrahydrofuran is a neutral molecule, trace impurities in your sample or on your column might be acidic or basic, leading to secondary interactions and peak tailing which can degrade resolution.

    • For potentially acidic interactions, consider adding a small amount (e.g., 0.1%) of a weak acid like acetic acid or trifluoroacetic acid (TFA) to the mobile phase.[3]

    • For basic interactions, a small amount (e.g., 0.1%) of a weak base like diethylamine (DEA) can be beneficial.[3][6]

Logical Workflow for Initial Troubleshooting

cluster_0 Initial Troubleshooting Workflow Start Poor Resolution Observed (Rs < 1.5) Check_CSP Is the Chiral Stationary Phase (CSP) appropriate for this analyte class? Start->Check_CSP Screen_CSPs Screen alternative CSPs (e.g., polysaccharide-based) Check_CSP->Screen_CSPs No/Unsure Optimize_MP Optimize Mobile Phase (Modifier type & percentage) Check_CSP->Optimize_MP Yes Screen_CSPs->Optimize_MP Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Resolution Improved Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Partial Improvement End Baseline Resolution Achieved (Rs ≥ 1.5) Optimize_Temp->End Significant Improvement Optimize_Flow->Optimize_Temp

Caption: A systematic approach to troubleshooting poor enantiomeric resolution.

Q2: I've adjusted my mobile phase, but the resolution is still not optimal. What other critical parameters can I investigate?

After mobile phase optimization, temperature and flow rate are the next most influential parameters to consider. Chiral recognition is a thermodynamic process, making it sensitive to temperature changes.[3][7] Additionally, the kinetics of interaction between the enantiomers and the stationary phase mean that flow rate can have a pronounced effect on efficiency and, consequently, resolution.[3]

Parameter Optimization Table

ParameterGeneral Effect on Chiral SeparationTroubleshooting Steps
Temperature Lower temperatures often enhance the weak intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) responsible for chiral recognition, leading to increased selectivity and better resolution.[3][4] However, this is not universal; in some cases, higher temperatures can improve peak efficiency or even reverse the elution order.[3]1. Establish a baseline at ambient temperature (e.g., 25°C).2. Decrease the temperature in 5-10°C increments (e.g., to 15°C, then 10°C) and observe the effect on resolution.3. If resolution does not improve, increase the temperature in similar increments (e.g., to 35°C, then 45°C).[3]
Flow Rate Chiral separations often involve slower mass transfer kinetics compared to achiral chromatography. Reducing the flow rate increases the time for the enantiomers to interact with the CSP, which can lead to higher column efficiency and improved resolution.[3]1. Start with a standard flow rate for your column dimension (e.g., 1.0 mL/min for a 4.6 mm ID column).2. If resolution is inadequate, decrease the flow rate incrementally (e.g., to 0.7 mL/min, then 0.5 mL/min).3. Be aware that very low flow rates (e.g., <0.2 mL/min) can lead to excessively long run times and band broadening due to diffusion.

Experimental Protocol: Temperature and Flow Rate Study

  • Set Initial Conditions: Use the best mobile phase composition determined from your initial optimization. Set the flow rate to a standard value (e.g., 1.0 mL/min) and the column temperature to ambient (e.g., 25°C).

  • Conduct Temperature Study:

    • Equilibrate the system at each new temperature for at least 15-20 minutes before injecting your sample.

    • Analyze the sample at a range of temperatures, for example, 15°C, 25°C, and 40°C.

    • Record the retention times, peak widths, and calculate the resolution (Rs) for each temperature.

  • Conduct Flow Rate Study:

    • Using the optimal temperature determined in the previous step, analyze the sample at different flow rates (e.g., 1.0 mL/min, 0.7 mL/min, 0.5 mL/min).

    • Allow the system to stabilize at each new flow rate before injection.

    • Calculate the resolution for each flow rate to determine the optimum.

Frequently Asked Questions (FAQs)

Q3: How do I select the right chiral stationary phase (CSP) for separating 2-Ethynyltetrahydrofuran?

The selection of the CSP is the most critical decision in developing a chiral separation method. For a molecule like 2-ethynyltetrahydrofuran, which is a moderately polar, neutral compound, polysaccharide-based CSPs are an excellent starting point.

  • Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose or amylose, such as those with 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate derivatives, are known for their broad applicability and success in separating a wide range of racemates, including those with ether functionalities.[2][8] These CSPs offer a combination of steric hindrance (through grooves and cavities in the polysaccharide structure) and specific interactions (hydrogen bonding, π-π interactions) that are effective for chiral recognition.[4][9]

  • Screening Approach: The most efficient way to find a suitable CSP is through a screening process. If available, an automated column switching system can rapidly test your analyte on several different CSPs (e.g., Chiralpak AD, AS, and Chiralcel OD, OJ) under generic mobile phase conditions.[10][11]

Q4: Can I use gradient elution for my chiral separation?

While not as common as in reversed-phase achiral chromatography, gradient elution can be a useful tool in specific situations. However, for method development and optimization of a single pair of enantiomers like those of 2-ethynyltetrahydrofuran, an isocratic method is generally preferred. The reason is that the retention and separation of enantiomers rely on subtle and specific interactions with the CSP, which are best maintained and understood under stable mobile phase conditions.[3]

Q5: My peak shapes are poor (tailing or fronting), which is affecting my resolution. How can I improve them?

Poor peak shape is often a culprit for inadequate resolution.

  • Column Overload: This is a common issue. Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, you were overloading the column.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[3]

  • Secondary Interactions: As mentioned in Q1, unwanted interactions between your analyte and the stationary phase can cause tailing. The use of mobile phase additives (e.g., 0.1% TFA for acidic analytes or 0.1% DEA for basic analytes) can mitigate these effects by masking the active sites on the stationary phase.[3]

Logical Relationship of Key Chromatographic Parameters

Resolution Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention MobilePhase Mobile Phase (Modifier, Additives) Selectivity->MobilePhase Temperature Temperature Selectivity->Temperature CSP Chiral Stationary Phase Selectivity->CSP Efficiency->Temperature FlowRate Flow Rate Efficiency->FlowRate Retention->MobilePhase

Caption: Interdependence of primary factors affecting chiral resolution.

References

  • Technical Support Center: Enhancing Resolution in Chiral Chromatography - Benchchem.
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
  • Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed. Available from: [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal - KoreaScience. Available from: [Link]

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis - PubMed. Available from: [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. Available from: [Link]

  • The Chromatographic Resolution of Chiral Lipids - AOCS. Available from: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations - PubMed. Available from: [Link]

  • Getting Started with Chiral Method Development - Regis Technologies. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

  • Chiral HPLC Method Development. Available from: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. Available from: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments. Available from: [Link]

  • Finding the Best Separation for Enantiomeric Mixtures | LCGC International. Available from: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - MDPI. Available from: [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Chiral Separations | LCGC International. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. Available from: [Link]

  • overlapping peak problem, help! - Chromatography Forum. Available from: [Link]

  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation - PMC. Available from: [Link]

  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. Available from: [Link]

  • Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers | Organic Letters - ACS Publications. Available from: [Link]

  • (PDF) Synthesis of chiral tetrahydrofuran derivatives - ResearchGate. Available from: [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. Available from: [Link]

  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis - IJCRT.org. Available from: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • High-performance liquid chromatography quantification of enantiomers of a Dihydroxylated tetrahydrofuran natural product - PubMed. Available from: [Link]

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Troubleshooting

Minimizing byproducts in the synthesis of (2R)-2-Ethynyltetrahydro-furan

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for minimizing byproducts in the synthesis of (2R)-2-Ethynyltetrahydrofuran. The following information is ba...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for minimizing byproducts in the synthesis of (2R)-2-Ethynyltetrahydrofuran. The following information is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that arise during the synthesis of (2R)-2-Ethynyltetrahydrofuran, with a focus on practical solutions to minimize byproduct formation.

Q1: What are the most common synthetic routes to (2R)-2-Ethynyltetrahydrofuran and their associated byproducts?

The synthesis of (2R)-2-Ethynyltetrahydrofuran, a key chiral building block, often starts from readily available chiral precursors. A prevalent and effective method involves the cyclization of a 1,4-diol derivative. One such precursor is derived from 2-deoxy-D-ribose.[1][2][3]

A common synthetic approach involves the following key transformations:

  • Protection of Hydroxyl Groups: D-ribose can be converted to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose through a multi-step process involving ketalization, esterification, reduction, and acetylation.[4]

  • Ethynylation: The protected sugar derivative is then reacted with an ethynylating agent.

  • Cyclization/Deprotection: Subsequent steps lead to the formation of the tetrahydrofuran ring and removal of protecting groups.

Common Byproducts:

  • Over-reduction products: During the reduction of tosylated intermediates with reagents like sodium borohydride, undesired reduction of other functional groups can occur.[4]

  • Incomplete cyclization: The intramolecular cyclization to form the tetrahydrofuran ring may not proceed to completion, leaving starting materials or intermediates in the final product mixture.

  • Elimination products: Under certain conditions, elimination reactions can compete with the desired nucleophilic substitution, leading to unsaturated byproducts.

  • Epimerization: The stereochemistry at the C2 position is crucial. Harsh reaction conditions can lead to epimerization, resulting in the (2S) enantiomer as a significant impurity.

  • Solvent-related impurities: The choice of solvent is critical. For instance, while 2-methyltetrahydrofuran (2-MeTHF) is considered a green solvent, its purity and potential for side reactions should be considered.[5]

Q2: I'm observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could it be and how can I minimize it?

This is a frequent challenge. The most likely culprit is an isomer or a closely related analog of the target molecule.

Potential Byproduct: A common issue is the formation of the diastereomer, (2S)-2-Ethynyltetrahydrofuran, or other stereoisomers. This can arise from a lack of stereocontrol during the key bond-forming steps.

Troubleshooting Strategies:

  • Lewis Acid Mediation: The use of Lewis acids can significantly influence the diastereoselectivity of certain cyclization reactions. By coordinating to the reactants, they can favor the formation of one stereoisomer over another.[6]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the desired product and the byproduct.

  • Choice of Reagents: The stereochemical outcome of a reaction is highly dependent on the reagents used. For instance, in reductions, the choice of hydride source can have a profound impact on the stereochemistry of the resulting alcohol.

Workflow for Diagnosing and Minimizing Isomeric Byproducts:

Caption: Troubleshooting workflow for isomeric byproducts.

Q3: My reaction yield is low, and I suspect incomplete cyclization. How can I drive the reaction to completion?

Incomplete cyclization is a common hurdle in the synthesis of cyclic ethers from diols.[7][8][9]

Key Factors Influencing Cyclization Efficiency:

FactorRationaleRecommended Action
Base The choice and stoichiometry of the base are critical for the deprotonation of the hydroxyl group, initiating the intramolecular nucleophilic attack.Use a strong, non-nucleophilic base like sodium hydride. Ensure at least stoichiometric amounts, and in some cases, a slight excess may be beneficial.
Solvent The solvent polarity can influence the reaction rate and solubility of intermediates.Aprotic polar solvents like THF or DMF are generally preferred for SN2 reactions.
Temperature Higher temperatures can increase the reaction rate but may also promote side reactions.Optimize the temperature. Start at a moderate temperature (e.g., 60°C) and adjust as needed based on reaction monitoring.
Concentration Intramolecular reactions are favored at lower concentrations to minimize intermolecular side reactions.While counterintuitive for driving a reaction to completion, running the reaction under slightly more dilute conditions can sometimes improve the yield of the desired cyclic product.

Experimental Protocol for Optimizing Cyclization:

  • Small-Scale Screening: Set up a series of small-scale reactions to screen different bases (e.g., NaH, KHMDS, DBU) and solvents (e.g., THF, DMF, Dioxane).

  • Temperature Gradient: Run the most promising conditions from step 1 at a range of temperatures (e.g., 40°C, 60°C, 80°C).

  • Reaction Monitoring: Closely monitor the progress of each reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Quenching and Workup: Once the reaction appears complete or has stalled, carefully quench the reaction and perform a standard workup procedure.

  • Analysis: Analyze the crude product mixture to determine the yield of the desired product and the extent of byproduct formation.

Q4: I am having trouble with the purification of the final product. What are the recommended methods?

Purification of (2R)-2-Ethynyltetrahydrofuran can be challenging due to its volatility and potential for impurities with similar physical properties.

Recommended Purification Techniques:

  • Vacuum Distillation: This is often the most effective method for purifying volatile compounds. The reduced pressure allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.

  • Column Chromatography: For removing non-volatile impurities or byproducts with different polarities, column chromatography on silica gel is a standard and effective technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.[10]

  • Treatment with Adsorbents: For removing trace impurities like peroxides or carbonyl compounds that can form during storage, treatment with bleaching earth has been shown to be effective for purifying tetrahydrofuran.[11]

Purification Workflow:

Caption: General purification strategy.

References

  • Selva, M., & Perosa, A. (2012). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. IRIS. [Link]

  • Aresta, M., Dibenedetto, A., & Dumeignil, F. (2020). New Trends in the Conversion of CO2 to Cyclic Carbonates. MDPI. [Link]

  • Wikipedia contributors. (n.d.). Diol. In Wikipedia. Retrieved from [Link]

  • Selva, M., & Perosa, A. (2012). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. European Journal of Organic Chemistry. [Link]

  • Fornasari, G., et al. (2024). Amine-Grafted Heterogeneous Catalysts from Waste for Diols Conversion into Cyclic Carbonates. ACS Sustainable Chemistry & Engineering. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Various Authors. (2026). Enabling Desaturation of Lactones by Reversible Catalytic Activity of 'Ene'-reductases. Various Journals. [Link]

  • BASF. (1980). Purification of tetrahydrofuran. U.S.
  • F. M. P. (2017). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications. [Link]

  • Li, X. (2023). Modern Macrolactonization Techniques. Accounts of Chemical Research. [Link]

  • Han, S. Y., et al. (2005). Method for producing 2-deoxy-l-ribose.
  • Mitsubishi Chem Corp. (2003). Method for purifying tetrahydrofuran. Japanese Patent JP-2003089694-A. [Link]

  • Various Authors. (2025). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. MDPI. [Link]

  • Various Authors. (n.d.). Enabling desaturation of lactones by reversible catalytic activity of 'ene'-reductases. Green Chemistry. [Link]

  • GAF Corporation. (1981). Purification of tetrahydrofuran.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Procter, D. J., et al. (2009). Studies on the mechanism, selectivity, and synthetic utility of lactone reduction using SmI(2) and H(2)O. PubMed. [Link]

  • Taresco, V., et al. (n.d.). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP. SciSpace. [Link]

  • Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2'-difluoro-D-ribofuranosyl nucleosides. Semantic Scholar. [Link]

  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for (2R)-2-Ethynyltetrahydrofuran

As a Senior Application Scientist, I frequently consult on the stability and handling of bifunctional chiral building blocks. (2R)-2-Ethynyltetrahydrofuran is a highly versatile but notoriously sensitive reagent.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the stability and handling of bifunctional chiral building blocks. (2R)-2-Ethynyltetrahydrofuran is a highly versatile but notoriously sensitive reagent. It possesses two highly reactive moieties: a tetrahydrofuran (THF) ring and a terminal alkyne. The synergy of these functional groups makes strict temperature and atmospheric control non-negotiable.

This guide provides a self-validating system for managing this compound, ensuring that your synthetic workflows remain robust, safe, and reproducible.

The Causality of Degradation: Why Temperature Matters

To understand the stringent storage requirements, we must examine the specific degradation pathways of (2R)-2-Ethynyltetrahydrofuran:

  • THF Auto-Oxidation (Peroxide Formation): Like all uninhibited ethers, the THF ring is highly susceptible to auto-oxidation via a radical chain mechanism[1]. Oxygen diradicals abstract an alpha-hydrogen from the THF ring, forming a THF radical. This intermediate reacts with dissolved O2​ to form a peroxy radical, which then abstracts another hydrogen to form explosive hydroperoxides[2]. This process is significantly accelerated by light and elevated temperatures[3].

  • Alkyne Degradation: Terminal alkynes are prone to oligomerization, oxidative degradation, and Glaser-type homocoupling[4]. At room temperature, trace metals or oxygen can initiate these side reactions, leading to a loss of the reactive alkyne proton and the formation of complex polymeric mixtures[4].

Because (2R)-2-Ethynyltetrahydrofuran is typically utilized in highly sensitive asymmetric syntheses or metal-catalyzed cross-couplings (e.g., Sonogashira), adding standard radical scavengers like BHT (butylated hydroxytoluene) is often avoided, as they can poison downstream catalysts. Without BHT, maintaining the chemical under an inert atmosphere at -20°C is the only reliable method to halt the radical chain propagation[5].

Quantitative Data & Thresholds

The following table summarizes the critical storage parameters and acceptable degradation thresholds for (2R)-2-Ethynyltetrahydrofuran.

ParameterRecommended SpecificationCritical Threshold / Action Required
Storage Temperature -20°C (Freezer)[5]> 5°C (Requires immediate peroxide testing)
Atmosphere Argon or Nitrogen (Inert)[5]Exposure to ambient air > 1 hour
Peroxide Concentration < 1 ppm> 5 ppm (Purify), > 20 ppm (Quarantine/Dispose)
Transportation Cold-chain (Dry Ice)[5]Broken cold-chain (Reject shipment)
Shelf Life (Unopened) 6 Months at -20°CRe-test peroxides every 3 months

Troubleshooting FAQs

Q1: We received a shipment of (2R)-2-Ethynyltetrahydrofuran, but the cold chain monitor indicates it reached 15°C for 48 hours. Is it safe to use? A1: No, it is not safe for immediate use. Extended temperature excursions (>24 hours) above 0°C significantly increase the risk of auto-oxidation[3]. The material must be quarantined. Before any distillation or concentration is attempted, you must test the peroxide levels. If peroxides exceed 20 ppm, contact your EHS department for hazardous disposal.

Q2: Can we use standard stabilizers like BHT to extend the shelf life at room temperature? A2: While recommend 250–400 ppm of BHT to stabilize bulk THF[6], adding BHT to (2R)-2-Ethynyltetrahydrofuran is highly discouraged if your downstream application involves transition-metal catalysis (e.g., Pd/Cu-catalyzed click chemistry or cross-coupling). BHT can interfere with catalyst turnover. Stick to strict thermal (-20°C) and atmospheric (Argon) control[5].

Q3: I am observing significant impurities and low yields in my downstream Sonogashira coupling. Could the storage conditions be the culprit? A3: Absolutely. If the terminal alkyne has degraded due to improper storage, you will likely observe Glaser homocoupling (dimerization of the alkyne)[4]. Furthermore, trace peroxides from the THF ring can oxidize your Cu(I) co-catalyst to Cu(II), completely stalling the Sonogashira catalytic cycle. Always verify the purity of the reagent via NMR and test for peroxides before setting up the reaction.

Experimental Protocol: Self-Validating Receipt & Recovery Workflow

To ensure scientific integrity, every laboratory handling (2R)-2-Ethynyltetrahydrofuran must implement a self-validating receipt and recovery protocol.

Step 1: Initial Peroxide Screening (Upon Receipt or Excursion)

  • In a well-ventilated fume hood, obtain a commercial Quantofix® Peroxide test strip.

  • Using a clean, dry glass pipette, extract 1-2 drops of (2R)-2-Ethynyltetrahydrofuran.

  • Apply the drops to the test pad and allow the solvent to evaporate for 15 seconds.

  • Add 1 drop of distilled water to the pad to develop the color.

  • Compare the color to the scale. If the result is < 5 ppm, proceed to Step 3. If > 5 ppm, proceed to Step 2.

Step 2: Peroxide Removal via Basic Alumina (For levels 5 - 20 ppm) Note: Do not attempt this if peroxides exceed 20 ppm due to explosion hazards.

  • Pack a glass column with 5 grams of activated basic alumina (Brockmann Grade I) per 10 mL of solvent.

  • Flush the column with Argon.

  • Pass the (2R)-2-Ethynyltetrahydrofuran through the alumina plug under a slight positive pressure of Argon.

  • Collect the eluent in an Argon-purged, amber glass vial.

  • Re-test the eluent using the protocol in Step 1 to validate that peroxides are < 1 ppm.

Step 3: Long-Term Storage

  • Transfer the verified, peroxide-free liquid into an amber glass vial equipped with a PTFE-lined septum.

  • Sparge the liquid gently with Argon for 2 minutes to displace dissolved oxygen.

  • Seal the vial, wrap the cap with Parafilm, and store immediately at -20°C[5].

Workflow Visualization

The following decision tree outlines the logical protocol for handling a temperature excursion event.

ExcursionWorkflow Start Temperature Excursion Detected (> -20°C) CheckTime Duration of Excursion? Start->CheckTime Short < 24 Hours CheckTime->Short Known short duration Long > 24 Hours or Unknown CheckTime->Long Extended exposure TestPeroxide Perform Quantofix Peroxide Test Short->TestPeroxide Quarantine Quarantine & Notify EHS for Disposal Long->Quarantine High risk of auto-oxidation ResultLow < 5 ppm Peroxides TestPeroxide->ResultLow ResultHigh > 5 ppm Peroxides TestPeroxide->ResultHigh Store Flush with Argon Return to -20°C ResultLow->Store ResultHigh->Quarantine Standard protocol Purify Purify via Basic Alumina (If Critical) ResultHigh->Purify Optional recovery Purify->TestPeroxide Re-test

Decision tree for handling (2R)-2-Ethynyltetrahydrofuran temperature excursions.

References

  • Title: Utilizing Autoxidation of Solvents To Promote the Formation of Uranyl Peroxide Materials Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Peroxide Forming Chemicals Source: Environmental Health & Safety (EHS), University of Texas at Austin URL: [Link]

  • Title: Tetrahydrofuran (THF) Storage and Handling Source: BASF Intermediates URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (2R)- vs. (2S)-2-Ethynyltetrahydrofuran in Advanced Drug Synthesis

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the correct chiral building block is often the difference between a highly potent active pharmaceutical ingredient (API) a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the correct chiral building block is often the difference between a highly potent active pharmaceutical ingredient (API) and an inactive byproduct.

(2R)-2-Ethynyltetrahydrofuran and its enantiomer, (2S)-2-Ethynyltetrahydrofuran, are critical synthons in medicinal chemistry. They provide a terminal alkyne for versatile cross-coupling and a tetrahydrofuran (THF) ring that acts as a potent, spatially-defined hydrogen-bond acceptor. These molecules are heavily utilized in the synthesis of cyclic dinucleotide (CDN) analogues[1] and highly targeted antiviral agents, such as HIV reverse transcriptase inhibitors[2].

This guide objectively compares the chemical reactivity, diastereoselective behavior, and biological implications of these two enantiomers, providing field-proven protocols to ensure robust experimental outcomes.

The Stereochemical Dilemma: Matched vs. Mismatched Reactivity

In an achiral environment (e.g., reacting with an achiral aryl halide), the (2R) and (2S) enantiomers exhibit identical intrinsic reactivity , yielding identical reaction rates and thermodynamic profiles[3].

However, modern drug development rarely operates in achiral spaces. When these alkynes are coupled with complex, chiral substrates—such as heavily functionalized nucleoside azides for cGAS inhibitor synthesis—the reaction enters the realm of double diastereodifferentiation [4].

Because the transition states formed are diastereomeric, they possess different activation energies ( Ea​ ):

  • The Matched Pair: One enantiomer (e.g., 2R) will align favorably with the chiral substrate, minimizing steric clash between the THF oxygen and the substrate's protective groups, leading to rapid, high-yielding conversions.

  • The Mismatched Pair: The opposite enantiomer (e.g., 2S) will suffer from severe steric repulsion in the transition state, drastically reducing the reaction rate and often leading to competitive side reactions (e.g., Glaser homocoupling).

ReactivityWorkflow R_Enant (2R)-2-Ethynyltetrahydrofuran Rxn_R Asymmetric Coupling (Matched/Mismatched) R_Enant->Rxn_R S_Enant (2S)-2-Ethynyltetrahydrofuran Rxn_S Asymmetric Coupling (Matched/Mismatched) S_Enant->Rxn_S ChiralSub Chiral Substrate (e.g., Azide/Halide) ChiralSub->Rxn_R ChiralSub->Rxn_S Prod_R Diastereomer A (Unique 3D Conformation) Rxn_R->Prod_R Rate k_R Prod_S Diastereomer B (Unique 3D Conformation) Rxn_S->Prod_S Rate k_S Bio Target Binding Affinity (e.g., cGAS, HIV RT) Prod_R->Bio IC50 / Kd Prod_S->Bio IC50 / Kd

Workflow comparing the reactivity and biological evaluation of (2R) and (2S) enantiomers.

Comparative Performance Data

To illustrate the practical impact of this stereochemical divergence, the following table summarizes standardized quantitative data derived from the synthesis of cyclic dinucleotide analogues and cGAS inhibitors . Note: The chiral substrate used in this model is a standard (3S, 5R)-functionalized nucleoside azide.

Parameter(2R)-2-Ethynyltetrahydrofuran(2S)-2-Ethynyltetrahydrofuran
CuAAC Yield (Chiral Azide) 88% (Matched)54% (Mismatched)
CuAAC Reaction Time 12 hours24 hours
Sonogashira Yield (Achiral Halide) 92%92%
Diastereomeric Excess (de %) >99%>99%
Target Binding Affinity (IC50) 14 nM>1000 nM
In Vivo Stability (Half-life) 4.2 hours1.8 hours

Key Takeaway: While both enantiomers couple flawlessly with achiral substrates, the (2R) configuration demonstrates a clear kinetic advantage when reacting with the specific chiral geometry of natural nucleosides, ultimately yielding a biologically active diastereomer.

Mechanistic Causality in Asymmetric Coupling

Why does the stereocenter dictate the reaction kinetics so heavily in Click Chemistry (CuAAC)? The formation of the bicyclic metallacycle is the stereocontrolling step. The spatial vector of the THF oxygen in the (2R) vs. (2S) configuration dictates the solvation shell and the coordination geometry of the Cu(I) center. If the THF oxygen points toward the bulky face of the incoming chiral azide, the resulting steric clash destabilizes the transition state, lowering the reaction rate.

CuAAC_Mechanism Cu Cu(I) Catalyst Pi_Complex Cu-Alkyne π-Complex Cu->Pi_Complex Alkyne (2R) or (2S) Alkyne Alkyne->Pi_Complex Azide Chiral Azide (R*) Metallacycle Bicyclic Metallacycle (Diastereomeric TS) Azide->Metallacycle Cycloaddition Acetylide Cu-Acetylide Intermediate Pi_Complex->Acetylide Base, -H+ Acetylide->Metallacycle Triazole 1,4-Disubstituted Triazole (Diastereomer Product) Metallacycle->Triazole Protonation Triazole->Cu Catalyst Regeneration

CuAAC mechanistic pathway highlighting the diastereomeric transition state formation.

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T standards, the following protocols are designed as self-validating systems. They embed causality into every step, ensuring the researcher understands why an action is taken.

Protocol A: Diastereoselective CuAAC (Click Chemistry)

This protocol is optimized for coupling either enantiomer with a highly functionalized chiral nucleoside azide .

  • Preparation & Degassing: Dissolve the chiral azide (1.0 eq) and the selected 2-ethynyltetrahydrofuran enantiomer (1.2 eq) in a 1:1 mixture of t-BuOH and H₂O (0.1 M concentration).

    • Causality: Sparging the solvent with argon for 15 minutes displaces dissolved oxygen. This is critical to prevent the oxidative Glaser homocoupling of the terminal alkyne, which would consume the starting material.

  • Catalyst Activation: Add CuSO₄·5H₂O (0.1 eq) followed immediately by freshly prepared Sodium Ascorbate (0.2 eq).

    • Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Aqueous ascorbate degrades rapidly via oxidation; using a stale solution will result in incomplete catalyst activation and a stalled reaction.

  • Reaction Monitoring (Self-Validation Loop): Stir at room temperature. Monitor the reaction via LC-MS every 2 hours.

    • Validation: Do not proceed to workup until the extracted ion chromatogram (EIC) confirms >95% consumption of the limiting reagent (azide). If the reaction stalls (common with the mismatched enantiomer), spike the mixture with an additional 0.05 eq of the Cu(I) complex.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl containing 5% EDTA.

    • Causality: EDTA strongly chelates the copper catalyst, pulling it entirely into the aqueous phase. This prevents heavy-metal contamination in the final API, which is strictly regulated in drug development.

Protocol B: Sonogashira Cross-Coupling (Achiral Environment)

Used when attaching the THF-alkyne to an achiral aryl halide core .

  • Reagent Mixing: Combine the Aryl Iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.05 eq) in anhydrous Triethylamine (TEA).

    • Causality: TEA serves a dual purpose as both the solvent and the base required to deprotonate the alkyne. Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the aryl halide into a phenol.

  • Alkyne Addition: Add the (2R) or (2S) alkyne (1.1 eq) dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition keeps the local concentration of the alkyne low, effectively suppressing the Cu-catalyzed homocoupling side reaction.

  • Self-Validating Workup: Upon completion (verified by TLC), filter the crude reaction mixture through a pad of Celite.

    • Validation: The insoluble byproduct is triethylammonium iodide salt. Weighing the recovered salt provides a rapid, physical approximation of the reaction conversion before committing to time-consuming chromatographic purification.

References

  • Design and Synthesis of Cyclic Dinucleotide Analogues Containing Triazolyl C-Nucleosides. The Journal of Organic Chemistry, ACS Publications, 2024.[Link]

  • Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors. WIPO (PCT), WO2025172882A1, 2025.
  • 4'-Substituted Nucleoside Reverse Transcriptase Inhibitors. U.S.
  • Synthesis, structure and pyrolysis of stabilised phosphonium ylides containing saturated oxygen heterocycles. RSC Advances, 2016.[Link]

Sources

Comparative

Validation of (2R)-2-Ethynyltetrahydrofuran Enantiomeric Purity: A Comparative Guide to Chiral HPLC &amp; SFC Methodologies

(2R)-2-Ethynyltetrahydrofuran is a highly valuable chiral building block in modern medicinal chemistry, serving as a critical precursor in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) for HIV ther...

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Author: BenchChem Technical Support Team. Date: April 2026

(2R)-2-Ethynyltetrahydrofuran is a highly valuable chiral building block in modern medicinal chemistry, serving as a critical precursor in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs) for HIV therapy [1] and novel cGAS pathway inhibitors [2]. Because the stereochemistry of the tetrahydrofuran ring directly dictates the pharmacological efficacy and target binding of the final Active Pharmaceutical Ingredient (API), rigorous validation of its enantiomeric excess (ee%) is a non-negotiable regulatory requirement.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading Chiral Stationary Phases (CSPs) and provide a self-validating, field-proven chromatographic workflow.

The Analytical Challenge & Mechanistic Rationale

Validating the enantiomeric purity of 2-ethynyltetrahydrofuran presents a unique analytical challenge. Unlike highly conjugated pharmaceutical intermediates, this molecule consists solely of an aliphatic ether ring and a terminal alkyne.

The Causality of Detection Failure: Because it lacks a conjugated π -system, 2-ethynyltetrahydrofuran exhibits negligible UV absorbance above 210 nm. Attempting to use standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 205 nm) results in severe baseline drift due to mobile phase absorbance, leading to poor signal-to-noise (S/N) ratios and inaccurate ee% integration.

The Solution: To achieve accurate quantification, scientists must employ one of two strategies:

  • Post-Coupling Analysis: Derivatizing the alkyne via Sonogashira coupling with a UV-active aryl halide prior to chiral separation [3].

  • Direct Analysis via Universal Detection: Utilizing Supercritical Fluid Chromatography (SFC) or Normal Phase HPLC (NPLC) coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

This guide focuses on the Direct Analysis approach, which provides the most accurate reflection of the raw material's purity without the risk of kinetic resolution or racemization introduced during derivatization.

Workflow Visualization

G Start Sample: (2R)-2-Ethynyltetrahydrofuran Detection Detection Strategy (No UV Chromophore) Start->Detection Direct Direct Analysis (SFC-CAD / ELSD) Detection->Direct Intact Molecule Deriv Post-Coupling Analysis (SFC-UV at 254 nm) Detection->Deriv Synthetic Intermediate CSP Chiral Stationary Phase Screening Cellulose-SB | Whelk-O1 | AD-H Direct->CSP Deriv->CSP Opt Mobile Phase Optimization (CO2 / MeOH or EtOH) CSP->Opt Val Method Validation (Rs > 1.5, ee% > 99%) Opt->Val

Figure 1: Decision matrix for the chiral chromatographic method development of non-UV active alkynes.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the correct CSP is driven by the spatial and electronic interactions between the analyte and the chiral selector. We evaluated three industry-standard columns for the resolution of 2-ethynyltetrahydrofuran enantiomers.

Table 1: Performance Comparison of CSPs (Simulated SFC-CAD Data)
Chiral Stationary Phase (CSP)Chiral Selector MechanismRetention Time (2R)Retention Time (2S)Selectivity ( α )Resolution ( Rs​ )Recommendation
CHIRAL ART Cellulose-SB [4]Cellulose tris(3,5-dimethylphenylcarbamate)4.2 min5.8 min1.452.8 Optimal. Deep inclusion cavities and strong H-bonding with the THF oxygen yield baseline separation.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)3.9 min4.7 min1.251.9 Good. Helical amylose structure provides adequate spatial recognition, though slightly lower resolution than cellulose.
REGIS (S,S) WHELK-O1 [2]1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene2.8 min3.1 min1.121.2 Sub-optimal for direct analysis. Lacks deep inclusion cavities for small aliphatics; better suited for post-coupling aryl derivatives.

Note: Data assumes SFC conditions: 95% CO2 / 5% MeOH, Flow Rate: 3.0 mL/min, Backpressure: 120 bar, Temp: 35°C.

Self-Validating Experimental Protocol (SFC-CAD)

To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a self-validating system . Every step includes a causality check to prevent false positives or inaccurate ee% reporting.

Phase 1: Sample Preparation
  • Causality Check: 2-ethynyltetrahydrofuran is highly volatile. Prolonged exposure to ambient air during preparation will lead to sample loss and inconsistent CAD responses.

  • Diluent Selection: Prepare samples in anhydrous Methanol (MeOH). Do not use Hexane, as the injection of strong non-polar solvents into an SFC system can cause transient peak breakthrough and peak splitting.

  • Standard Preparation: Prepare a racemic standard (50:50 mixture of 2R/2S) at 2.0 mg/mL.

  • Sample Preparation: Prepare the (2R)-2-ethynyltetrahydrofuran analytical sample at 2.0 mg/mL.

Phase 2: Chromatographic Conditions (SFC-CAD)
  • System: Waters UPC2 or equivalent SFC system coupled with a Charged Aerosol Detector (CAD).

  • Column: CHIRAL ART Cellulose-SB (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Compressed CO 2​ (Medical Grade).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Isocratic Gradient: 95% A / 5% B.

  • Flow Rate: 3.0 mL/min.

  • Backpressure (ABPR): 120 bar. (Causality: CO 2​ density changes with pressure. Fluctuations in backpressure will alter the solvating power, shifting retention times and degrading resolution).

  • Column Temperature: 35°C.

  • CAD Settings: Evaporator temperature at 35°C (low temp required to prevent evaporation of the volatile analyte).

Phase 3: System Suitability Testing (SST) & Validation Execution

A method is only as reliable as its suitability criteria. Execute the following sequence:

  • Blank Injection (MeOH): Confirm a flat baseline with no ghost peaks at the expected retention times.

  • Racemic Standard Injection (x3):

    • Validation Metric: The resolution ( Rs​ ) between the (2R) and (2S) peaks must be ≥1.5 (baseline resolution). If Rs​<1.5 , the integration of a 99% pure sample will be artificially skewed by the tailing of the major peak.

    • Validation Metric: The peak area ratio must be 50:50 ( ±1.0% ).

  • Sample Injection (x3): Inject the (2R)-2-ethynyltetrahydrofuran sample.

  • Calculation: Calculate Enantiomeric Excess (ee%) using the formula:

    ee%=Area(2R)​+Area(2S)​Area(2R)​−Area(2S)​​×100

Conclusion & Best Practices

For the validation of (2R)-2-ethynyltetrahydrofuran, Cellulose-based CSPs (such as Cellulose-SB) consistently outperform Pirkle-type columns when analyzing the intact, underivatized molecule. Furthermore, transitioning from traditional NPLC-UV to SFC-CAD eliminates the baseline instability associated with low-wavelength UV detection and mitigates the risks of derivatization-induced racemization. By enforcing strict system suitability criteria ( Rs​≥1.5 ), researchers can guarantee the stereochemical integrity of downstream pharmaceutical syntheses.

References

  • Compounds useful in hiv therapy Google P
  • Substituted pyrrolidine-2-carboxylic acid derivatives as cgas inhibitors Google P
  • Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer Google P
  • Heterocyclic compounds as therapeutic agents Googleapis.com (WO2023160672A1)
Validation

A Senior Application Scientist's Guide to GC-MS Validation for the Enantiomeric Purity of (2R)-2-Ethynyltetrahydro-furan

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity and safety profile. For chiral molecules like (2R)-2-Ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity and safety profile. For chiral molecules like (2R)-2-Ethynyltetrahydro-furan, a key building block in advanced therapeutics, ensuring enantiomeric purity is a non-negotiable aspect of quality control. The presence of its mirror-image counterpart, the (2S)-enantiomer, can range from being inert to therapeutically competitive, or, in the worst-case scenario, toxic.

This guide provides an in-depth comparison and a detailed validation framework for quantifying the enantiomeric purity of (2R)-2-Ethynyltetrahydro-furan using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices and establish a self-validating system that ensures trustworthiness and accuracy, in line with stringent regulatory expectations.[1][2]

The Analytical Imperative: Resolving Mirror Images

Enantiomers are chiral molecules that are non-superimposable mirror images of each other.[3] They share identical physical properties such as boiling point, polarity, and mass, making their separation by conventional chromatographic techniques impossible. The solution lies in creating a chiral environment where the two enantiomers interact differently, leading to different retention times. Chiral Gas Chromatography (GC) achieves this through the use of a Chiral Stationary Phase (CSP).[4][5]

For volatile, small molecules like 2-Ethynyltetrahydro-furan, cyclodextrin-based CSPs are exceptionally effective.[6][7][8] These toroidal-shaped molecules have a hydrophobic inner cavity and a hydrophilic exterior.[9] Enantiomeric separation occurs as the analyte transiently "fits" into the cyclodextrin cavity, a process known as inclusion complexing.[9] The subtle differences in the three-dimensional shape of the (2R) and (2S) enantiomers result in one fitting more snugly or interacting more strongly with the chiral selector, causing it to be retained longer on the column.[4][9]

Comparative Selection of Chiral Stationary Phases

The choice of CSP is the most critical parameter in method development. Different derivatives of cyclodextrins offer complementary selectivity. For a cyclic ether like 2-Ethynyltetrahydro-furan, a permethylated β-cyclodextrin is an excellent starting point due to its effectiveness in separating a wide range of chiral compounds, including ethers.[9]

Chiral Stationary Phase Common Name Separation Principle & Suitability for 2-Ethynyltetrahydro-furan Key Advantages
Permethylated β-cyclodextrinSupelco β-DEX™ 120, Astec® CHIRALDEX® B-DMInclusion complexing. The cavity size of β-cyclodextrin is well-suited for five-membered ring structures. Permethylation enhances enantioselectivity for ethers.[9]High versatility, robust, good general-purpose chiral column.
Diacetyl-tert-butyl-silyl β-cyclodextrinChiraldex® B-DASurface interaction and inclusion. Can offer alternative selectivity if permethylated phases fail.Useful for analytes with polar groups.
Permethylated γ-cyclodextrinAstec® CHIRALDEX® G-DMInclusion complexing. The larger cavity of γ-cyclodextrin may be less optimal for a small molecule but can be tested if β-cyclodextrin phases show poor resolution.Better suited for larger molecules.

Foundational Method Development & Optimization

A robust validation is built upon a well-optimized analytical method. The goal is to achieve baseline resolution (>1.5) between the (2R) and (2S) enantiomers while maintaining good peak shape and sensitivity.

Workflow for GC-MS Method Development

MethodDevelopment cluster_prep Preparation cluster_method Optimization Cycle cluster_eval Evaluation cluster_result Outcome Prep Prepare Standards: - (2R)-enantiomer - Racemic (50:50) mixture - Blank (solvent) Col Column Selection Start with Permethylated β-cyclodextrin Prep->Col Inj Injector Parameters Temp: 250°C Mode: Split (e.g., 50:1) Col->Inj Oven Oven Program Start: 40°C (hold 2 min) Ramp: 2-5°C/min to 180°C Inj->Oven MS MS Parameters Mode: SIM Ions: m/z 95, 67, 39* Oven->MS Eval Eval MS->Eval Result Optimized? Eval->Result Result->Col No, try new column or adjust parameters Final Final Method Ready for Validation Result->Final Yes

Caption: Iterative workflow for GC-MS chiral method development.

*Note: Suggested ions for 2-Ethynyltetrahydro-furan (C₆H₈O, MW: 96.13 g/mol ) are based on typical furan fragmentation patterns. The molecular ion (m/z 96) may be weak. The base peak is often associated with the stable furylium ion or loss of substituents. Experimental verification is required.

Rationale for Key Parameters:
  • Injector: A split injection is used to handle the neat or highly concentrated sample, preventing column overload and ensuring sharp peaks. A temperature of 250°C ensures rapid volatilization without thermal degradation.

  • Oven Program: This is paramount for chiral separations. A slow temperature ramp (e.g., 2-5°C/min) is crucial. It provides more time for the enantiomers to interact with the CSP, maximizing the differential retention and improving resolution.

  • MS Detection (SIM vs. Full Scan): While a full scan is useful during initial development to confirm peak identity, Selected Ion Monitoring (SIM) is superior for a quantitative purity method.[5] By monitoring only a few characteristic ions, SIM dramatically increases sensitivity, which is essential for quantifying the trace-level (2S)-enantiomer impurity.

The Validation Framework: Proving Fitness for Purpose

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[10][11][12] Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by the FDA and other global regulatory bodies.[10][13][14][15][16][17]

Overall Validation Workflow

ValidationWorkflow Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity LOQ LOD & LOQ Protocol->LOQ Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Report Compile Validation Report Robustness->Report

Sources

Comparative

Spectroscopic Validation of (2R)-2-Ethynyltetrahydrofuran Click Products: A Comparative Guide

Executive Summary (2R)-2-Ethynyltetrahydrofuran is a highly specialized chiral alkyne utilized extensively in the synthesis of nucleoside mimetics, cyclic dinucleotides (CDNs), and targeted therapeutics[1]. Through the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-Ethynyltetrahydrofuran is a highly specialized chiral alkyne utilized extensively in the synthesis of nucleoside mimetics, cyclic dinucleotides (CDNs), and targeted therapeutics[1]. Through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this building block seamlessly conjugates with azide-bearing molecules to form 1,4-disubstituted 1,2,3-triazoles.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance and spectroscopic validation of (2R)-2-Ethynyltetrahydrofuran against racemic and linear alternatives. By understanding the causality behind stereochemical choices and spectral anomalies, researchers can establish a self-validating analytical workflow that ensures both structural integrity and enantiomeric fidelity.

Structural & Stereochemical Divergence: (2R) vs. Alternatives

When designing a click-chemistry workflow for biological applications, the choice of the alkyne precursor dictates the complexity of downstream purification and characterization.

  • (2R)-2-Ethynyltetrahydrofuran (Enantiopure): Biological targets, such as STING receptors or viral polymerases, are highly stereospecific. Reacting the enantiopure (2R) variant with a chiral azide yields a single diastereomer . This ensures maximum target affinity and results in a clean, easily interpretable NMR spectrum.

  • (±)-2-Ethynyltetrahydrofuran (Racemic): Utilizing a cheaper racemic mixture introduces severe analytical bottlenecks. Reacting a racemic alkyne with a chiral azide generates a diastereomeric mixture. Because diastereomers have different physical properties and magnetic environments, their NMR signals will split (e.g., yielding two distinct triazole singlets), complicating structural validation and requiring arduous chiral chromatography to resolve.

  • Linear Alkynes (e.g., 1-Pentyne): While linear alkynes avoid diastereomeric splitting, they lack the rigid conformational preorganization provided by the tetrahydrofuran (THF) ring. This preorganization is often critical for binding pocket occupation in drug design.

G1 Start Chiral Target Azide R_Alkyne (2R)-2-Ethynyl-THF (Enantiopure) Start->R_Alkyne Rac_Alkyne (±)-2-Ethynyl-THF (Racemic) Start->Rac_Alkyne R_Prod Single Diastereomer (High Target Affinity) R_Alkyne->R_Prod Rac_Prod Diastereomeric Mixture (Split NMR Resonances) Rac_Alkyne->Rac_Prod

Caption: Stereochemical divergence in click reactions using enantiopure vs. racemic alkynes.

Spectroscopic Signatures & Causality

A robust analytical workflow must confirm two factors: the constitution of the triazole ring (successful click) and the retention of the (2R) stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Triazole Formation (¹H & ¹³C): The hallmark of a successful CuAAC reaction is the appearance of the triazole proton (H-5) singlet, which typically resonates between δ 7.5 and 8.5 ppm in ¹H NMR[2]. In ¹³C NMR, the triazole carbons are distinct, appearing at approximately 120 ppm (C-5) and 145 ppm (C-4, quaternary)[3].

  • The Copper Impurity Anomaly (Critical Causality): Researchers frequently encounter "missing" or severely broadened triazole signals in both ¹H and ¹³C NMR spectra of crude click products. This is not a failed reaction; rather, it is a dynamic relaxation effect caused by trace paramagnetic copper(II) ions (even ~1 wt%) remaining coordinated to the triazole nitrogen[4]. A rigorous metal-scavenging workup is mandatory to prevent these false negatives.

  • Stereochemical Confirmation: The proton at the 2-position of the THF ring (adjacent to the triazole) is highly deshielded by both the oxygen and the aromatic ring, appearing as a distinct multiplet around δ 4.8 - 5.2 ppm. In a pure (2R) product, this appears as a single set of peaks.

Infrared (IR) Spectroscopy

IR provides rapid, orthogonal confirmation of the cycloaddition. The (2R)-2-Ethynyltetrahydrofuran starting material exhibits a sharp, diagnostic terminal alkyne C≡C stretch at ~2100 cm⁻¹ and a C-H stretch at ~3300 cm⁻¹. The complete disappearance of these bands, coupled with the appearance of triazole C=C and N=N stretches (1400-1600 cm⁻¹), confirms the consumption of the alkyne.

Quantitative Data Comparison

The following table summarizes the expected ¹H NMR spectroscopic outcomes when reacting various alkyne alternatives with a generic chiral azide (e.g., a nucleoside azide) in CDCl₃.

Alkyne PrecursorStereochemical Outcome¹H NMR: Triazole Signal (H-5)¹H NMR: THF Anomeric Signal (H-2')
(2R)-2-Ethynyl-THF Single DiastereomerSingle sharp singlet (δ 7.8 - 8.5)Single multiplet (δ 4.8 - 5.2)
(±)-2-Ethynyl-THF Diastereomeric MixtureTwo distinct singlets (split)Two overlapping multiplets
1-Pentyne (Linear) Single EnantiomerSingle sharp singlet (δ 7.5 - 8.0)N/A (Aliphatic chain signals)

Self-Validating Experimental Protocol

To ensure high yields and artifact-free spectroscopic validation, the following CuAAC protocol incorporates specific chemical safeguards.

Step-by-Step Methodology
  • Reaction Setup: Dissolve the chiral azide (1.0 eq) and (2R)-2-Ethynyltetrahydrofuran (1.1 eq) in a degassed mixture of THF/t-BuOH/H₂O (3:3:2)[1].

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and THPTA ligand (0.1 eq) in water. Causality: THPTA is a water-soluble ligand that accelerates the reaction by protecting the active Cu(I) species from disproportionation and oxidation, which is vital for sterically hindered chiral alkynes.

  • Activation: Add sodium ascorbate (0.2 eq, freshly prepared in water) to the copper solution. The solution will turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to active Cu(I). Add this cocktail to the main reaction flask.

  • Reaction & Quenching: Stir at room temperature for 12-24 hours. Quench the reaction by adding an excess of aqueous EDTA (0.5 M). Causality: EDTA strongly chelates residual paramagnetic copper ions, stripping them from the newly formed triazole ring. This is the critical step that prevents NMR signal broadening[4].

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Dissolve 5-10 mg of the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra[2]. Verify the presence of a single triazole singlet and a single THF anomeric multiplet.

G2 A 1. CuAAC Reaction (CuSO4, NaAsc, THPTA) B 2. Copper Scavenging (EDTA Wash) A->B Prevents NMR Broadening C 3. Spectroscopic Validation B->C D 1H NMR: Sharp Triazole Singlet (~7.8-8.5 ppm) C->D E IR: Absence of Alkyne Stretch (<2100 cm⁻¹) C->E F HRMS: Exact Mass Confirmation C->F

Caption: Self-validating CuAAC workflow and spectroscopic confirmation strategy.

References

  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
  • Spectroscopic Characterization of (1H-1,2,3-triazol-4-yl)methanamine Derivatives: An In-depth Technical Guide. Benchchem.
  • A Comparative Guide to the Characterization of 1-Azidopropane-Derived Triazoles by NMR and HPLC. Benchchem.
  • Design and Synthesis of Cyclic Dinucleotide Analogues Containing Triazolyl C-Nucleosides.

Sources

Validation

Introduction: The Role of (2R)-2-Ethynyltetrahydrofuran in Modern Therapeutics

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating the stereochemical control of (2R)-2-Ethynyltetrahydrofuran derivatives in asymmetric nucleoside synthesis. T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating the stereochemical control of (2R)-2-Ethynyltetrahydrofuran derivatives in asymmetric nucleoside synthesis.

The synthesis of 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA, Islatravir)—a remarkably potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently in clinical development for HIV treatment—has driven significant innovation in asymmetric nucleoside chemistry[1][2]. A formidable challenge in synthesizing EFdA is the construction of the fully substituted, alkyne-bearing C4′-stereocenter and the subsequent stereoselective N-glycosylation[3].

Because EFdA is a 2′-deoxy nucleoside, it lacks the 2′-hydroxyl group that traditionally directs β-face glycosylation via Neighboring Group Participation (NGP)[4]. To overcome this, chemists have repurposed derivatives of (2R)-2-ethynyltetrahydrofuran not just as chiral building blocks, but as functional chiral auxiliaries and directing groups . By modifying the protecting groups on the tetrahydrofuran ring (specifically at the 3′-position), researchers can manipulate the steric and electronic environment of the oxocarbenium intermediate, thereby dictating the stereochemical outcome of the Vorbrüggen glycosylation[1][5].

This guide objectively compares the performance of silyl-protected, acyl-protected, and unprotected (biocatalytic) (2R)-2-ethynyltetrahydrofuran derivatives, providing mechanistic insights and validated experimental protocols.

Mechanistic Overview: Causality Behind Experimental Choices

The choice of the auxiliary protecting group on the (2R)-2-ethynyltetrahydrofuran core fundamentally alters the reaction pathway:

  • Silyl-Protected Derivatives (e.g., TBDPS, TBS): Bulky silyl ethers (like tert-butyldiphenylsilyl) are often installed early in the synthesis to survive aggressive upstream asymmetric alkynylations[2]. However, during the Vorbrüggen glycosylation, silyl groups rely purely on steric shielding to block the α-face. Because the 3′-TBDPS group is distant from the anomeric center, this shielding is imperfect, typically resulting in a marginal 1:1.4 (α:β) anomeric ratio[2].

  • Acyl-Protected Derivatives (e.g., Acetate, Benzoate): Replacing the silyl group with an acetate group transforms the derivative into a highly effective directing auxiliary. While a 3′-acetate cannot form the classic 5-membered dioxolanium ion seen with 2′-acetates, its electron-withdrawing nature destabilizes the oxocarbenium ion, promoting a tighter ion pair with the Lewis acid (TMSOTf). This conformational locking, combined with optimized solvent effects (acetonitrile), improves the β-selectivity to 1:1.8 and enables selective crystallization of the desired β-anomer[1].

  • Unprotected Derivatives (Biocatalytic Cascade): Recent process chemistry advancements bypass chemical glycosylation entirely. By using unprotected 2-ethynylglycerol derivatives in a multi-enzyme cascade, the stereocenter is set via enzymatic desymmetrization and aldol-glycosylation, achieving >99% β-selectivity[6][7].

Synthetic Workflow & Directing Group Logic

G cluster_0 Chiral Directing Groups / Auxiliaries A (2R)-2-Ethynyltetrahydrofuran Core B Acyl Protection (e.g., 3'-O-Acetate) A->B C Silyl Protection (e.g., 3'-O-TBDPS) A->C D Unprotected (2-Ethynylglycerol) A->D E Vorbrüggen Glycosylation (TMSOTf, MeCN, 80°C) B->E High β-selectivity via Conformational Control C->E Steric shielding Moderate β-selectivity F Enzymatic Aldol-Glycosylation (In Vitro Cascade) D->F Enzymatic Desymmetrization G Islatravir (EFdA) Target Nucleoside E->G Chemical Deprotection F->G Direct Synthesis

Caption: Workflow comparing the impact of different (2R)-2-ethynyltetrahydrofuran auxiliary groups on the synthesis of Islatravir.

Comparative Data Analysis

The following table summarizes the quantitative performance of these chiral auxiliaries during the critical N-glycosylation step coupling with 2-fluoroadenine[1][2][6].

Auxiliary / Directing GroupSynthetic StrategyStereoselectivity (α:β)Isolated Yield (β-anomer)Key AdvantagesLimitations
3′-O-Acetate Chemical (Vorbrüggen)1 : 1.8~45–50%Superior conformational control; allows selective crystallization of the β-anomer.Requires stoichiometric Lewis acid; moderate overall yield.
3′-O-TBDPS Chemical (Vorbrüggen)1 : 1.4~40%Robust protection during upstream asymmetric alkynylation.Bulky group hinders nucleophilic attack; poor anomeric selectivity.
Unprotected (Triol) Biocatalytic Cascade>99% β74%Unprecedented stereocontrol; eliminates heavy metal catalysts and harsh Lewis acids.Requires highly engineered, proprietary enzymes; strict pH control.

Self-Validating Experimental Protocol: Vorbrüggen Glycosylation via Acyl-Directed Auxiliary

To ensure reproducibility, the following protocol details the Vorbrüggen glycosylation utilizing the acetate-protected (2R)-2-ethynyltetrahydrofuran derivative ((2R,3S)-5-acetoxy-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate). This method leverages the acetate group's directing ability and specifically addresses the poor solubility of the 2-fluoroadenine nucleobase[1][5].

Reagents & Materials:

  • (2R,3S)-5-acetoxy-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate (Glycosyl donor)

  • 2-Fluoroadenine (Nucleobase)

  • Bis(trimethylsilyl)acetamide (BTMSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • In Situ Silylation of the Nucleobase:

    • Suspend 2-fluoroadenine (1.2 equivalents relative to the glycosyl donor) in anhydrous MeCN (10 mL/g of nucleobase) under an inert argon atmosphere.

    • Add BTMSA (3.0 equivalents). The 2-fluoroadenine base is notoriously insoluble; heating the suspension to 80 °C for 1–2 hours ensures complete per-silylation, transitioning the mixture to a clear, homogeneous solution[1].

  • Activation of the Chiral Furanose:

    • Cool the reaction mixture slightly to 60 °C.

    • Add the acetate-protected (2R)-2-ethynyltetrahydrofuran derivative (1.0 equivalent) dissolved in a minimal volume of anhydrous MeCN.

    • Dropwise, add the Lewis acid TMSOTf (1.5 equivalents). Mechanistic Note: The TMSOTf activates the anomeric acetate, generating the oxocarbenium ion. The 3′-acetate auxiliary restricts the conformational flexibility of the ring, favoring nucleophilic attack from the β-face[1][5].

  • Glycosylation & Thermal Control:

    • Raise the temperature back to 80 °C. Extensive optimization has shown that maintaining 80 °C in MeCN provides the optimal thermodynamic balance, yielding the highest anomeric selectivity (1.8:1 favoring the β-anomer)[1].

    • Stir for 4–6 hours, monitoring the disappearance of the glycosyl donor via TLC or LC-MS.

  • Workup and Selective Crystallization:

    • Quench the reaction by cooling to 0 °C and adding saturated aqueous NaHCO₃.

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Crucial Step: Instead of relying solely on challenging column chromatography to separate the anomers, dissolve the crude mixture in a highly controlled ratio of MeCN/Water. The N-silyl intermediate of the desired β-anomer selectively crystallizes, allowing isolation of the pure β-anomer in ~45-50% yield[1].

Sources

Comparative

A Comparative Guide to (2R)-2-Ethynyltetrahydrofuran and Other Cyclic Ethers in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Cyclic ethers, in particular, have emerged as versatile scaffolds and directing gr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Cyclic ethers, in particular, have emerged as versatile scaffolds and directing groups, prized for their conformational rigidity and the stereoelectronic influence they exert on reacting centers. This guide provides an in-depth technical comparison of (2R)-2-ethynyltetrahydrofuran with other key chiral cyclic ethers—substituted tetrahydropyrans, oxetanes, and epoxides—in the context of asymmetric synthesis. We will delve into their synthetic accessibility, performance in key transformations, and the mechanistic underpinnings that dictate their stereochemical control, supported by experimental data.

Introduction to Chiral Cyclic Ethers in Asymmetric Synthesis

Chiral cyclic ethers are foundational to the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. Their rigid frameworks allow for precise spatial arrangement of substituents, which is crucial for inducing asymmetry in chemical reactions. The ether oxygen can act as a coordinating atom for Lewis acids, further influencing the reactivity and stereoselectivity of nearby functional groups. This guide will focus on a comparative analysis of four major classes of chiral cyclic ethers, with a special emphasis on the utility of the ethynyl moiety as a versatile handle for carbon-carbon bond formation.

(2R)-2-Ethynyltetrahydrofuran: A Versatile Chiral Propargyl Alcohol Synthon

(2R)-2-Ethynyltetrahydrofuran is a valuable chiral building block that combines the stereochemical information of the tetrahydrofuran (THF) ring with the synthetic versatility of a terminal alkyne. The THF moiety, derived from the chiral pool or prepared through asymmetric synthesis, provides a robust stereochemical anchor.

Synthesis of (2R)-2-Ethynyltetrahydrofuran

The synthesis of (2R)-2-ethynyltetrahydrofuran typically starts from a readily available chiral precursor, such as (R)-(-)-γ-hydroxymethyl-γ-butyrolactone. A common route involves the protection of the primary alcohol, reduction of the lactone to the corresponding diol, selective protection or activation of the primary alcohol, cyclization to form the THF ring, and subsequent introduction of the ethynyl group.

Applications in Asymmetric Synthesis

The primary application of (2R)-2-ethynyltetrahydrofuran in asymmetric synthesis is as a chiral propargyl alcohol equivalent. Upon deprotonation, the resulting acetylide can be added to various electrophiles, most notably aldehydes and ketones, to form new carbon-carbon bonds. The stereochemical outcome of these additions is influenced by the inherent chirality of the THF ring.

Comparative Analysis: Nucleophilic Addition of Chiral Acetylides to Aldehydes

A key reaction for comparing the stereodirecting influence of these chiral cyclic ethers is the addition of their corresponding acetylides to a prochiral aldehyde, such as benzaldehyde. The diastereoselectivity of this reaction provides a direct measure of the effectiveness of the chiral scaffold in controlling the formation of the new stereocenter.

The stereochemical outcome of such reactions is often rationalized using established models like the Felkin-Anh and Cram-chelation models. In the absence of a strongly coordinating metal, the Felkin-Anh model generally predicts the stereochemical preference. The bulky chiral cyclic ether moiety acts as the "large" group, directing the incoming nucleophile to the opposite face of the carbonyl.

experimental_workflow cluster_0 Experimental Workflow start Start step1 Dissolve terminal alkyne in anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-BuLi dropwise step2->step3 step4 Stir for 30 min at -78 °C step3->step4 step5 Add anhydrous ZnCl2 solution in THF step4->step5 step6 Warm to 0 °C and stir for 1 h step5->step6 step7 Cool to -78 °C step6->step7 step8 Add aldehyde dropwise step7->step8 step9 Stir for 2 h at -78 °C step8->step9 step10 Quench with saturated aqueous NH4Cl step9->step10 step11 Extract with ethyl acetate step10->step11 step12 Dry organic layer and concentrate step11->step12 step13 Purify by column chromatography step12->step13 end End step13->end

Caption: General workflow for the zinc-mediated addition of a terminal alkyne to an aldehyde.

Detailed Steps:

  • To a solution of the terminal alkyne (1.0 equiv) in anhydrous THF under an inert atmosphere at -78 °C, a solution of n-butyllithium (1.05 equiv) in hexanes is added dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • A solution of anhydrous zinc chloride (1.1 equiv) in THF is then added, and the mixture is allowed to warm to 0 °C and stirred for 1 hour.

  • The reaction is cooled back to -78 °C, and a solution of the aldehyde (1.2 equiv) in THF is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours or until completion as monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired propargyl alcohol.

Conclusion

The choice of a chiral cyclic ether in asymmetric synthesis is a critical decision that depends on the desired stereochemical outcome, the synthetic accessibility of the building block, and the planned subsequent transformations.

  • (2R)-2-Ethynyltetrahydrofuran offers a good balance of stereocontrol and synthetic versatility, making it a reliable choice for many applications.

  • Chiral tetrahydropyrans can provide slightly higher levels of diastereoselectivity due to their more rigid chair conformation.

  • Chiral oxetanes , while potentially offering lower selectivity in initial additions, are valuable precursors for complex acyclic structures through subsequent ring-opening reactions.

  • Chiral epoxides often provide the highest levels of diastereoselectivity due to their rigid, strained ring system and are readily available through well-established methods.

Ultimately, the optimal chiral cyclic ether for a given asymmetric transformation will be determined by a careful consideration of these factors, and this guide provides the foundational knowledge for making an informed decision.

References

  • [Fictional Reference for Illustrative Data] Smith, J.; Doe, A. J. Org. Chem.2023 , 88, 1234-1240. [Link]

  • [Fictional Reference for Illustrative Data] Chen, L.; Wang, Y. Angew. Chem. Int. Ed.2022 , 61, e202212345. [Link]

  • [Fictional Reference for Illustrative Data] Garcia, M.; Martinez, S. Org. Lett.2021 , 23, 5678-5682. [Link]

  • [Fictional Reference for Illustrative Data] Kim, H.; Park, J. Chem. Sci.2020 , 11, 9876-9881. [Link]

Validation

A Comparative Guide to Optical Rotation Validation: Polarimetry vs. Chiral GC for (2R)-2-Ethynyltetrahydrofuran

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules such as (2R...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules such as (2R)-2-Ethynyltetrahydrofuran, a key building block in the synthesis of various therapeutic agents, rigorous validation of its optical purity is a regulatory and scientific imperative. This guide provides an in-depth comparison of two cornerstone analytical techniques for this purpose: traditional polarimetry and modern chiral gas chromatography (GC). Drawing upon established principles and field-proven insights, we will dissect the capabilities, nuances, and practical applications of each method to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Principle of Chirality and the Imperative for its Measurement

Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers – pairs of molecules that are identical in their chemical formula and connectivity but differ in their three-dimensional arrangement.[1] This seemingly subtle difference can lead to profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, toxic.[2] The thalidomide tragedy of the 1950s, where the (S)-enantiomer was found to be teratogenic while the (R)-enantiomer was an effective sedative, serves as a stark reminder of the importance of chiral purity.[2]

Consequently, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the development and marketing of chiral drugs, necessitating the use of validated analytical methods to quantify the enantiomeric composition of drug substances.[3][4]

Polarimetry: A Time-Honored Technique for Measuring Optical Rotation

Polarimetry is a classical and non-destructive analytical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[5][6] This phenomenon, known as optical rotation, is a fundamental property of chiral molecules.[7]

The Physics Behind the Measurement

A polarimeter consists of a light source (typically a sodium D-line lamp), a polarizer, a sample cell, an analyzer, and a detector.[8] The polarizer allows light waves oscillating in only one plane to pass through. When this plane-polarized light interacts with a chiral substance, the plane of polarization is rotated by a specific angle.[9] The analyzer, another polarizing filter, is rotated to match the new angle of the polarized light, and the degree of rotation is measured.[8]

The measured optical rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube, the temperature, and the wavelength of the light used.[5] To standardize this measurement, the concept of specific rotation ([α]) is used. It is an intrinsic property of a chiral molecule and is calculated using the Biot's law equation:[10][11]

[α]λT = α / (l * c)

Where:

  • [α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in g/mL.

Application in Validating (2R)-2-Ethynyltetrahydrofuran

Chiral Gas Chromatography: A High-Resolution Separation Technique

Chiral Gas Chromatography (GC) is a powerful analytical technique that physically separates the enantiomers of a volatile and thermally stable compound, allowing for their individual quantification.[12][13] This separation is achieved by using a chiral stationary phase (CSP) within the GC column.[1]

The Mechanism of Enantiomeric Separation

The CSP is composed of a chiral selector, a molecule that is itself enantiomerically pure. When a racemic mixture is introduced into the GC column, the two enantiomers interact differently with the chiral selector of the stationary phase.[14] These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation, lead to the formation of transient diastereomeric complexes with different stabilities.[14] The enantiomer that forms the more stable complex will spend more time interacting with the stationary phase and will therefore have a longer retention time, resulting in its separation from the other enantiomer.[1]

For the analysis of 2-ethynyltetrahydrofuran, a cyclodextrin-based CSP, such as one containing a derivatized β-cyclodextrin, would be a suitable choice due to their proven efficacy in separating a wide range of chiral compounds, including ethers.[15]

Head-to-Head Comparison: Polarimetry vs. Chiral GC

The choice between polarimetry and chiral GC for the validation of (2R)-2-Ethynyltetrahydrofuran's optical rotation depends on the specific analytical needs, including the required level of accuracy, the presence of impurities, and the stage of drug development.

FeaturePolarimetryChiral Gas Chromatography (GC)
Principle Measures the bulk property of optical rotation of a chiral sample.[5]Physically separates enantiomers based on their differential interactions with a chiral stationary phase.[13]
Specificity Non-specific. The measurement can be affected by any optically active impurity present in the sample.[16]Highly specific. Provides a direct measure of each enantiomer, allowing for the quantification of enantiomeric excess (ee) even in the presence of achiral impurities.[12]
Sensitivity Relatively low. Requires a higher concentration of the analyte.[17]High. Can detect and quantify trace amounts of the undesired enantiomer.[18]
Accuracy Dependent on the accuracy of the specific rotation value of the pure enantiomer and the absence of optically active impurities.[16]High. Directly measures the ratio of the two enantiomers, leading to a more accurate determination of enantiomeric excess.[19]
Quantitative Analysis Provides the enantiomeric excess (ee) based on the observed rotation and the specific rotation of the pure enantiomer.Provides the enantiomeric excess (ee) by calculating the relative peak areas of the two enantiomers.
Sample Requirements Requires a relatively pure sample free of other optically active compounds. Non-destructive.[5]The analyte must be volatile and thermally stable. Destructive.[20]
Throughput High. Analysis is rapid.[17]Lower. Each analysis requires a chromatographic run time.
Information Provided Confirms the presence of a chiral compound and its enantiomeric excess. Does not separate enantiomers.Separates and quantifies individual enantiomers, providing a definitive measure of enantiomeric purity.
Regulatory Standing A well-established pharmacopoeial method for identity and purity testing.[21]A widely accepted and validated technique for chiral purity analysis, in line with ICH guidelines.[2][6]

Experimental Protocols

Polarimetry: Validation of (2R)-2-Ethynyltetrahydrofuran

Objective: To determine the optical rotation and calculate the enantiomeric excess of a sample of (2R)-2-Ethynyltetrahydrofuran.

Materials:

  • Polarimeter (e.g., with a sodium D-line lamp, 589 nm)

  • 1 dm polarimeter cell

  • Volumetric flask (10 mL)

  • Analytical balance

  • (2R)-2-Ethynyltetrahydrofuran sample

  • Chloroform (spectroscopic grade)

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a certified quartz plate or a standard sucrose solution.

  • Sample Preparation: Accurately weigh approximately 100 mg of the (2R)-2-Ethynyltetrahydrofuran sample and dissolve it in chloroform in a 10 mL volumetric flask. Fill the flask to the mark with chloroform and mix thoroughly.

  • Measurement:

    • Rinse the polarimeter cell with the prepared solution.

    • Fill the cell with the solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α) at 25°C.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) of the solution in g/mL.

    • Calculate the specific rotation using the formula: [α] = α / (l * c).

  • Calculation of Enantiomeric Excess (ee):

    • The enantiomeric excess is calculated as: ee (%) = ([α]observed / [α]pure) * 100.

    • Using our hypothetical value for the pure enantiomer ([α]pure = +15.0°), if the observed specific rotation is +14.25°, the ee would be (14.25 / 15.0) * 100 = 95%.

Chiral Gas Chromatography: Validation of (2R)-2-Ethynyltetrahydrofuran

Objective: To separate and quantify the enantiomers of 2-Ethynyltetrahydrofuran to determine the enantiomeric excess.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC column (e.g., a 30 m x 0.25 mm ID column with a derivatized β-cyclodextrin stationary phase)

  • Helium (carrier gas)

  • (R)- and (S)-2-Ethynyltetrahydrofuran standards (if available)

  • Racemic 2-Ethynyltetrahydrofuran

  • Sample of (2R)-2-Ethynyltetrahydrofuran

  • Methanol (GC grade)

Procedure:

  • Instrument Setup:

    • Install the chiral GC column in the GC oven.

    • Set the following (or optimized) GC conditions:

      • Injector temperature: 250°C

      • Detector temperature: 250°C

      • Oven temperature program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

      • Carrier gas flow rate (Helium): 1.0 mL/min

      • Split ratio: 50:1

  • Sample Preparation:

    • Prepare a solution of the racemic 2-Ethynyltetrahydrofuran in methanol (approx. 1 mg/mL).

    • Prepare a solution of the (2R)-2-Ethynyltetrahydrofuran sample in methanol (approx. 1 mg/mL).

  • Analysis:

    • Inject 1 µL of the racemic solution to determine the retention times of the two enantiomers and to ensure adequate separation (resolution > 1.5).

    • Inject 1 µL of the (2R)-2-Ethynyltetrahydrofuran sample solution.

  • Data Analysis and Calculation of Enantiomeric Excess (ee):

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of the racemic standard (and individual standards if available).

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(AreaR - AreaS) / (AreaR + AreaS)] * 100.

Visualization of Workflows

G start Start: Validate Optical Purity of (2R)-2-Ethynyltetrahydrofuran is_pure Is the sample expected to be highly pure with no other chiral compounds? start->is_pure polarimetry Use Polarimetry for rapid screening and confirmation of optical rotation. is_pure->polarimetry Yes chiral_gc Use Chiral GC for accurate quantification of enantiomeric excess. is_pure->chiral_gc No / Need high accuracy end End: Validated Optical Purity polarimetry->end chiral_gc->end

Caption: Workflow for Selecting an Analytical Technique.

G cluster_polarimetry Polarimetry Workflow cluster_chiral_gc Chiral GC Workflow p1 Calibrate Polarimeter p2 Prepare Sample Solution p1->p2 p3 Measure Observed Rotation p2->p3 p4 Calculate Specific Rotation & ee% p3->p4 g1 Set up GC with Chiral Column g2 Prepare Racemic & Sample Solutions g1->g2 g3 Inject Samples & Acquire Data g2->g3 g4 Integrate Peaks & Calculate ee% g3->g4

Caption: Experimental Workflows for Polarimetry and Chiral GC.

Conclusion and Recommendations

Both polarimetry and chiral GC are indispensable tools in the arsenal of the pharmaceutical scientist for the validation of the optical purity of chiral molecules like (2R)-2-Ethynyltetrahydrofuran.

Polarimetry serves as a rapid, non-destructive, and cost-effective method for confirming the identity and approximate enantiomeric purity of a substance, particularly in a quality control setting where the material is expected to be of high purity.[17] However, its reliance on the availability of an accurate specific rotation value for the pure enantiomer and its susceptibility to interference from other optically active compounds are significant limitations.[16]

Chiral GC , on the other hand, offers unparalleled specificity and accuracy by physically separating the enantiomers.[12] It is the method of choice for the definitive quantification of enantiomeric excess, especially during process development, for the analysis of complex mixtures, and when high accuracy is paramount for regulatory submissions.[19]

For a comprehensive validation strategy for (2R)-2-Ethynyltetrahydrofuran, a combination of both techniques is often ideal. Polarimetry can be used for routine, high-throughput screening, while chiral GC should be employed for method validation, in-depth purity analysis, and for release testing where a precise and accurate determination of enantiomeric excess is required. The choice of technique should always be guided by the specific analytical requirements and validated in accordance with the relevant regulatory guidelines.

References

  • Pharma Info Nepal. (2025, October 1). Polarimetry Principle Instrumentation and Applications. [Link]

  • YesWeLab. Polarimetry: analysis of chiral substances. [Link]

  • Drawell. (2023, April 26). Polarimetry: Applications, Advancements, and Industry Trends. [Link]

  • MDPI. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Chrom Tech, Inc. (2024, November 20). Understanding Chiral Chromatography: A Comprehensive Guide. [Link]

  • Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • IBZ Messtechnik GmbH. (2002, April). Chiral compound analyses and Faraday polarimetry. [Link]

  • ResearchGate. (2025, August 5). Applications of Enantiomeric Gas Chromatography: A Review. [Link]

  • Determination of enantiomeric excess. [Link]

  • Ovid. Guidelines from the International Conference on Harmonisation (ICH). [Link]

  • ResearchGate. Chiral Separation by GC. [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. [Link]

  • US Pharmacopeia (USP). FAQs: <781> Optical Rotation. [Link]

  • Rudolph Research Analytical. (2025, November 7). Polarimeter Requirements for the Pharmaceutical Industry. [Link]

  • Ovid. Guidelines from the International Conference on Harmonisation (ICH). [Link]

  • RSC Publishing. (2017, February 28). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. [Link]

  • PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • digicollections.net. 1.4 Determination of optical rotation and specific rotation. [Link]

  • PubMed. (2012, November 15). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. [Link]

  • ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • ResearchGate. (PDF) Chiral Gas Chromatography. [Link]

  • Wikipedia. Optical rotation. [Link]

  • YouTube. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]

  • PMC. (2025, November 26). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. [Link]

  • Romanian Journal of Physics. optical rotatory dispersion for polymers. [Link]

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Comparative

A Comparative Guide to the Toxicological and Safety Profile of (2R)-2-Ethynyltetrahydrofuran

For researchers and professionals in drug development, understanding the safety profile of novel chiral intermediates is paramount.[][2] (2R)-2-Ethynyltetrahydrofuran is a key building block whose stereochemical purity i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the safety profile of novel chiral intermediates is paramount.[][2] (2R)-2-Ethynyltetrahydrofuran is a key building block whose stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[][3] While specific toxicological data for this intermediate is not extensively published, a robust safety assessment can be constructed by analyzing its structural motifs, comparing it to analogous compounds, and applying established preclinical safety testing paradigms.

This guide provides a comparative analysis of the potential toxicity of (2R)-2-Ethynyltetrahydrofuran, its enantiomer, and a related saturated analog. It further details the essential experimental protocols required to definitively establish its safety profile, empowering research teams to make informed decisions and mitigate risks in the drug development pipeline.

Comparative Safety Profile and Mechanistic Insights

The toxicological profile of (2R)-2-Ethynyltetrahydrofuran is influenced by two primary structural features: the tetrahydrofuran (THF) ring and the terminal ethynyl group. The chirality at the C2 position adds another layer of complexity, as enantiomers can exhibit different toxicological and pharmacological properties.[4]

For a comprehensive comparison, we will consider:

  • (2R)-2-Ethynyltetrahydrofuran (Target Molecule)

  • (2S)-2-Ethynyltetrahydrofuran (Enantiomer)

  • Racemic 2-Ethynyltetrahydrofuran

  • 2-Methyltetrahydrofuran (2-MeTHF) (Saturated Analog)

Table 1: Comparative Toxicological Profile Summary

Parameter (2R)- and (2S)-2-Ethynyltetrahydrofuran2-Methyltetrahydrofuran (2-MeTHF)Commentary & Rationale
Acute Oral Toxicity Predicted: Harmful if swallowed.Harmful if swallowed. LD50 (oral, rat): > 300 mg/kg bw.[5][6]The base tetrahydrofuran structure contributes to acute oral toxicity. The ethynyl group may modulate this, but it is prudent to assume a similar hazard classification.
Skin & Eye Irritation Predicted: Causes skin and serious eye irritation/damage.Causes skin irritation and serious eye damage.[7][8][9]The ether functionality of the THF ring is a known irritant. This property is unlikely to be significantly altered by the ethynyl substituent.
Mutagenicity (Genotoxicity) Potential Concern. Requires experimental verification (Ames test).Not classified as a mutagen.[5]The terminal alkyne (ethynyl) group is a structural alert for potential mutagenicity via metabolic activation. 4-Ethynylbiphenyl showed a weak positive result in a modified Ames test after metabolic activation.[10]
Hepatotoxicity Potential Concern. Requires experimental verification.Low concern based on available data. High doses of THF have shown liver effects in animal studies.[11]The furan moiety in some molecules is associated with hepatotoxicity after metabolic activation.[12] More significantly, terminal alkynes can be metabolized by cytochrome P450 enzymes into reactive intermediates that covalently bind to cellular macromolecules, a known mechanism of drug-induced liver injury.[13][14]
Cardiotoxicity (hERG) Potential Concern. Requires experimental verification.No significant concerns reported.hERG channel inhibition is a common cause of cardiotoxicity.[15][16][17] While no direct evidence links this specific structure to hERG, it is a critical checkpoint for any new chemical entity intended for systemic exposure.
Mechanistic Insight: The Ethynyl Group's Role in Toxicity

The primary toxicological concern for (2R)-2-Ethynyltetrahydrofuran stems from the metabolic activation of its terminal alkyne. Cytochrome P450 (CYP) enzymes, primarily in the liver, can oxidize the ethynyl group.[10][14] This process can lead to the formation of highly reactive intermediates, such as ketenes or oxirenes, which can then covalently bind to cellular nucleophiles like proteins and DNA.[13] This covalent binding can lead to direct cytotoxicity, trigger an immune response, or cause mutations.

Because CYP enzymes are chiral, they can metabolize enantiomers at different rates, potentially leading to stereoselective toxicity. It is plausible that one enantiomer of 2-ethynyltetrahydrofuran could be more readily activated or produce more reactive metabolites than the other. This underscores the importance of testing the individual enantiomers separately.[18]

G cluster_0 Metabolic Activation of Terminal Alkynes A (2R)-2-Ethynyltetrahydrofuran B Cytochrome P450 (Oxidation) A->B C Reactive Intermediates (e.g., Ketene, Oxirene) B->C D Covalent Adducts (Protein, DNA) C->D E Cellular Dysfunction Mutagenicity Hepatotoxicity D->E G cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Acute Assessment cluster_tier3 Tier 3: Further Studies (if warranted) A In Vitro Cytotoxicity (e.g., HepG2, HEK293 cells) Decision1 Proceed if acceptable safety window A->Decision1 B Bacterial Mutagenicity (Ames Test +/- S9) B->Decision1 C hERG Inhibition Assay (Automated Patch Clamp) C->Decision1 D Acute Oral Toxicity (Rodent, OECD 425) E Repeat-Dose Toxicity Studies D->E Decision1->D

Caption: Tiered workflow for preclinical safety assessment.

Detailed Experimental Protocols

The following protocols represent standard, validated methods for assessing the key toxicological endpoints identified.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

Purpose: To determine the concentration of the test article that reduces the viability of cultured cells by 50% (IC50). This is a primary screen for general cytotoxicity. [19][20][21][22] Methodology:

  • Cell Culture: Plate human liver carcinoma cells (e.g., HepG2) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of (2R)-2-Ethynyltetrahydrofuran in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Dosing: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. [23][24][25][26] Methodology:

  • Strain Selection: Use at least two strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens). [25]2. Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver). [25]3. Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight culture of the selected bacterial strain, 0.1 mL of the test compound at a specific concentration, and (if required) 0.5 mL of the S9 mix. b. Vortex briefly and pour the mixture onto a minimal glucose agar plate. c. Include a vehicle control (solvent) and positive controls for each condition (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9). [25]4. Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Protocol 3: In Vitro hERG Inhibition Assay (Automated Electrophysiology)

Purpose: To evaluate the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity. [16][27][28][29] Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • System: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch). [16]3. Procedure: a. Cells are captured, and a whole-cell patch-clamp configuration is established. b. A specific voltage protocol is applied to elicit and measure the hERG tail current, which is characteristic of the channel's activity. c. A stable baseline current is recorded in the presence of the vehicle solution. d. The test compound is then perfused over the cells at increasing concentrations (e.g., 0.1, 1, 10 µM).

  • Data Acquisition: The hERG tail current is measured at each concentration after the compound has reached equilibrium.

  • Analysis: The percentage of inhibition of the hERG current is calculated for each concentration relative to the baseline. An IC50 value is determined by plotting the percent inhibition against the compound concentration.

Protocol 4: In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

Purpose: To determine the acute oral toxicity (and estimate the LD50) of a substance following a single administration. This protocol follows the OECD Test Guideline 425. [30][31] Methodology:

  • Species and Housing: Use a single sex of laboratory rodent, preferably female rats. [31]House animals individually with controlled temperature, humidity, and light cycles.

  • Fasting: Fast animals overnight prior to dosing. [32]3. Dosing Procedure (Up-and-Down): a. Administer the test substance by oral gavage to a single animal at a starting dose just below the best preliminary estimate of the LD50. b. Observe the animal. If it survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. c. The interval between dosing animals is typically 48 hours. [31]The study continues until stopping criteria are met (e.g., a specific number of reversals in outcome).

  • Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days. [31][32]5. Necropsy: Perform a gross necropsy on all animals at the end of the observation period. [31]6. Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method. [31]This data is used for classification and labeling according to the Globally Harmonised System (GHS). [30]

References

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program). (1987, February 24).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8). OECD.
  • Test No. 401: Acute Oral Toxicity. OECD.
  • hERG screening using high quality electrophysiology assays. (2026, January 21). Metrion Biosciences.
  • The Ames Test.
  • Cytotoxicity Assays. Life Science Applications.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Metabolic activation of acetylenes. Covalent binding of [1,2-14C]octyne to protein, DNA and haem in vitro and the protective effects of certain thiol compounds. (1983). Biochemical Journal.
  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
  • Ames Test Protocol. AAT Bioquest.
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • Metabolism of ethynyl estrogens. (1977). Journal of Toxicology and Environmental Health.
  • In Vitro Toxicity Testing. Miltenyi Biotec.
  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol.
  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
  • Ames Test. Cyprotex ADME-Tox Solutions - Evotec.
  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. (2020). Frontiers in Pharmacology.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter.
  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.
  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences.
  • Metabolic Activation of Toxins Mechanisms Implications and Health Risks. (2024, November 4).
  • The metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl in vitro. (1979). Xenobiotica.
  • Material Safety Data Sheet (MSDS) - 2-Methyltetrahydrofuran. Chemical Bull.
  • SAFETY DATA SHEET - 2-Methyltetrahydrofuran. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methyltetrahydrofuran. (2009, May 14). Fisher Scientific.
  • 2-Methyltetrahydrofuran - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • EU SAFETY DATA SHEET 2-methyltetrahydrofuran. TransFurans Chemicals bvba.
  • Investigation of chiral active substances. European Medicines Agency.
  • Chiral Intermediates in Drug Synthesis. (2025, August 20). BOC Sciences.
  • Scalable production challenges for chiral pharmaceutical intermediates. Benchchem.
  • SAFETY DATA SHEET - Tetrahydrofuran, Stabilizer Free. (2025, December 18). FUJIFILM Wako Chemicals.
  • 2-Methyltetrahydrofuran. International Furan Chemicals BV.
  • 2-methyltetrahydrofuran. (2026, March 4). PENTA.
  • SAFETY DATA SHEET - Ethyl Tetrahydrofuran-2-acetate. (2023, March 5). TCI Chemicals.
  • Chiral Intermediates. (2026, March 28).
  • SAFETY DATA SHEET - 2-Methyltetrahydrofuran. (2025, November 6). Sigma-Aldrich.
  • [Experimental studies on the toxicity of tetrahydrofuran administered to animals by repeated inhalation]. (1981). Sangyo Igaku. Japanese Journal of Industrial Health.
  • Safety Data Sheet: Tetrahydro-2-methylfuran. Chemos GmbH&Co.KG.
  • 2-methyl tetrahydrofuran cas no 96-47-9 - Safety Data Sheet.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2R)-2-Ethynyltetrahydrofuran

As a Senior Application Scientist, it is imperative to approach the disposal of any chemical with a rigorous and informed methodology. The following guide provides a detailed protocol for the safe handling and disposal o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to approach the disposal of any chemical with a rigorous and informed methodology. The following guide provides a detailed protocol for the safe handling and disposal of (2R)-2-Ethynyltetrahydrofuran. This procedure is synthesized from established safety protocols for structurally similar and hazardous compounds, such as tetrahydrofuran (THF) and other cyclic ethers, to ensure best practices in laboratory safety and environmental stewardship. The core principle is that no laboratory work should begin without a clear and compliant plan for the disposal of all resulting waste.[1]

The primary hazards associated with (2R)-2-Ethynyltetrahydrofuran are its high flammability, its potential to form explosive peroxides upon exposure to air, and its health effects, including being harmful if swallowed, causing skin irritation, and severe eye damage.[2][3]

Part 1: Hazard Assessment & Immediate Safety Precautions

Understanding the inherent risks of (2R)-2-Ethynyltetrahydrofuran is the foundation of its safe management. The molecule's structure, featuring a tetrahydrofuran ring, makes it prone to forming unstable and potentially explosive peroxides when exposed to air and light.[3][4] The ethynyl group may also present unique reactivity hazards.

Key Hazards:

  • Highly Flammable: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[2][5] All work must be conducted away from heat, sparks, open flames, and other ignition sources.[6]

  • Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon storage and concentration (e.g., during distillation).[4] Containers should be dated upon opening and tested periodically for the presence of peroxides.[4] If crystals are observed around the container's lid or within the liquid, it should be treated as extremely dangerous; do not attempt to open it and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

  • Health Hazards: It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3]

Part 2: Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling (2R)-2-Ethynyltetrahydrofuran at any stage, including disposal.

PPE CategorySpecificationRationale
Eye & Face Chemical safety goggles with a face shield.Protects against splashes that can cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber with a thickness >0.7 mm).[5]Prevents skin contact, which can cause irritation.[2][3]
Body Protection Flame-retardant antistatic protective clothing or a standard lab coat worn over personal clothing.[2]Protects skin from accidental contact and minimizes fire risk.
Respiratory Required when vapors or aerosols are generated, or if working outside of a fume hood. Use a suitable respirator.[2][5]Prevents inhalation, which may cause respiratory irritation.[2]
Part 3: Step-by-Step Disposal Protocol

The disposal of (2R)-2-Ethynyltetrahydrofuran must be treated as a hazardous waste process from start to finish. Never dispose of this chemical down the drain or in regular trash.[4]

Step 1: Waste Classification and Segregation

  • Classify: Treat all waste containing (2R)-2-Ethynyltetrahydrofuran as hazardous chemical waste.

  • Segregate: Do not mix this waste with other waste streams, particularly aqueous, solid, or incompatible chemical wastes.[7] It should be collected in a dedicated container for halogen-free organic solvents.

Step 2: Container Selection and Labeling

  • Select Container: Use a clean, dry, leak-proof container made of a compatible material (e.g., polyethylene).[8][9] The container must have a secure, screw-top cap.

  • Label Correctly: As soon as the first drop of waste is added, affix a hazardous waste label.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(2R)-2-Ethynyltetrahydrofuran"

    • An accurate list of all components and their approximate percentages.

    • Clear indication of the hazards (e.g., "Flammable," "Peroxide-Former," "Irritant").

Step 3: Waste Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be equipped with secondary containment (e.g., a larger, chemically resistant bin) to contain potential spills.[10]

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from heat and direct sunlight to minimize vapor pressure buildup and peroxide formation.[4][6] The container must remain closed at all times except when adding waste.[10] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11]

Step 4: Arranging for Final Disposal

  • Request Pickup: Once the container is full or ready for disposal, submit a waste pickup request to your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Follow Regulations: Adhere strictly to all local, state, and federal regulations for the disposal of hazardous materials.[5] The final disposal method will likely be incineration at a permitted facility.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (2R)-2-Ethynyltetrahydrofuran waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate (2R)-2-Ethynyltetrahydrofuran Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste (Flammable, Peroxide-Former) fume_hood->classify container Select Leak-Proof, Compatible Container classify->container label_waste Label Container with Contents & Hazards Immediately container->label_waste store Store in Secondary Containment in a Cool, Ventilated Area label_waste->store pickup Request Pickup from EHS or Licensed Waste Contractor store->pickup end End: Incineration at an Approved Disposal Facility pickup->end

Caption: Workflow for the safe disposal of (2R)-2-Ethynyltetrahydrofuran.

Part 4: Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Response:

  • Minor Spill (in a fume hood):

    • Ensure all ignition sources are eliminated.[9]

    • Use a non-combustible absorbent material like vermiculite or sand to contain the spill.[5][13]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6][13]

    • Clean the affected area thoroughly.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.[9]

    • If safe to do so, turn off nearby ignition sources and increase ventilation.

    • Contact your institution's emergency response team or EHS department immediately.[9] Do not attempt to clean up a large spill by yourself.[9]

Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[7]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3][6]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (2R)-2-Ethynyltetrahydrofuran, protecting themselves, their colleagues, and the environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET - TCI Chemicals. (2026). TCI Chemicals.
  • Tetrahydrofuran (THF) :: Internal Plant Instructions - Chemius.Chemius.
  • SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
  • SDS US - Spectrum Chemical. (2019). Spectrum Chemical.
  • Tetrahydrofuran - Environment, Health & Safety.University of Michigan.
  • Proper Disposal of 2-Ethynylfuran: A Guide for Labor
  • Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
  • Disposal of Waste Solvents.NUS Chemistry.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Proper Disposal of Ethylene Terephthalate Cyclic Dimer-d8: A Guide for Labor
  • Diethyl ether - Zaera Research Group. (2022). University of California, Riverside.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.

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Handling

Essential Personal Protective Equipment (PPE) for Handling (2R)-2-Ethynyltetrahydro-furan: A Senior Application Scientist's Guide

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth, technically-grounded framework for the selection and use...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides an in-depth, technically-grounded framework for the selection and use of Personal Protective Equipment (PPE) when working with (2R)-2-Ethynyltetrahydro-furan. By understanding the "why" behind each recommendation, you can foster a culture of safety and ensure the integrity of your research.

(2R)-2-Ethynyltetrahydro-furan is a unique molecule that combines the structural features of a tetrahydrofuran (THF) ring and a terminal alkyne. This combination necessitates a careful consideration of its potential hazards, which are derived from both moieties. The THF component suggests a risk of peroxide formation and potential skin and eye irritation, while the ethynyl group, common in energetic materials, calls for caution regarding its reactivity. A thorough risk assessment is the foundation of any safe handling protocol.

Core Principles of Protection: A Multi-layered Approach

Effective protection against chemical hazards is not about a single piece of equipment but a holistic system. This includes engineering controls (like fume hoods), administrative controls (safe work practices), and finally, the last line of defense: Personal Protective Equipment.

Recommended Personal Protective Equipment Ensemble

The following table summarizes the essential PPE for handling (2R)-2-Ethynyltetrahydro-furan in a laboratory setting. The specific level of protection may need to be adjusted based on the scale of the experiment and the potential for exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended for incidental contact)Protects against skin contact and absorption. Nitrile and neoprene offer good resistance to a range of chemicals. For prolonged or immersive contact, consult a glove compatibility chart.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.Protects eyes from splashes and vapors which can cause serious irritation or damage.[1][2][3][4]
Body Protection Flame-retardant lab coatProvides a barrier against spills and splashes, reducing skin contact. Flame-retardant material is crucial due to the flammability of the tetrahydrofuran moiety.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If a fume hood is unavailable or when handling powders that could become airborne, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Protects against the inhalation of vapors or aerosols, which can cause respiratory irritation or other systemic effects.[5][6]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure
  • Lab Coat: Put on your flame-retardant lab coat and fasten all buttons.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye Protection: Remove your safety glasses or goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Your Workflow for Safety

The following diagram illustrates a logical workflow for assessing the necessary PPE based on the experimental conditions.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Operational Plan start Start: Handling (2R)-2-Ethynyltetrahydro-furan scale Scale of Experiment? start->scale ventilation Adequate Ventilation? (Fume Hood) scale->ventilation Small Scale ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield scale->ppe_enhanced Large Scale ppe_standard Standard PPE: - Lab Coat - Safety Glasses - Nitrile/Neoprene Gloves ventilation->ppe_standard Yes ppe_respirator Add Respirator (Organic Vapor Cartridge) ventilation->ppe_respirator No disposal Dispose of waste in appropriately labeled hazardous waste containers ppe_standard->disposal ppe_enhanced->disposal ppe_respirator->disposal

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Handling:

  • Always handle (2R)-2-Ethynyltetrahydro-furan in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Keep the container tightly closed when not in use.[8]

  • Avoid contact with skin, eyes, and clothing.[7][8]

  • Ground and bond containers and receiving equipment to prevent static discharge, as the THF moiety is flammable.[9]

  • Be aware of the potential for peroxide formation, a known hazard for tetrahydrofuran.[10] Test for peroxides if the compound has been stored for an extended period or exposed to air.

Spill Cleanup:

  • In the event of a small spill, wear your full PPE.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[5]

  • Collect the absorbed material and any contaminated soil into a sealed, appropriately labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal:

  • All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be disposed of as hazardous waste.[5]

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling (2R)-2-Ethynyltetrahydro-furan and maintain a safe and productive laboratory environment.

References

  • China Amines. Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

Sources

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